2-Chloroquinoline-3-boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2-chloroquinolin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQXYUOPSOXQCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N=C1Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400737 | |
| Record name | 2-Chloroquinoline-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128676-84-6 | |
| Record name | 2-Chloroquinoline-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90400737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloroquinoline-3-boronic acid
Introduction: A Versatile Heterocyclic Building Block
2-Chloroquinoline-3-boronic acid (CAS No. 128676-84-6) has emerged as a pivotal reagent in the fields of medicinal chemistry and materials science. This compound uniquely combines the biologically significant quinoline scaffold with the versatile reactivity of a boronic acid and the strategic utility of a chloro-substituent. The quinoline ring system, a fusion of a benzene and a pyridine ring, is a well-established "privileged scaffold" found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.[1][2][3][4]
The presence of the boronic acid group at the 3-position makes this molecule an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[5][6][7][8] Simultaneously, the chlorine atom at the 2-position serves as a reactive handle, allowing for subsequent nucleophilic substitution reactions to further elaborate the molecular structure. This dual functionality makes this compound a highly valuable and versatile building block for the synthesis of complex organic molecules and the development of novel therapeutic agents.[5][9]
Physicochemical and Handling Properties
Proper handling and storage are critical for maintaining the integrity and reactivity of this compound. Like many boronic acids, it can be sensitive to moisture and may contain varying amounts of its anhydride form.[5][9]
| Property | Value | Source(s) |
| CAS Number | 128676-84-6 | [9] |
| Molecular Formula | C₉H₇BClNO₂ | [5][9] |
| Molecular Weight | 207.42 g/mol | [5][9] |
| Appearance | Solid | [5][9] |
| Solubility | Soluble in polar organic solvents | [5] |
| Storage | Store at 2-8°C in a dry, well-ventilated place | [9][10] |
| SMILES | OB(O)c1cc2ccccc2nc1Cl | [9] |
| InChI Key | JAQXYUOPSOXQCG-UHFFFAOYSA-N | [9] |
Synthetic Pathways: Accessing the Precursor
The direct synthesis of this compound is not extensively detailed in readily available literature. However, its synthesis logically proceeds from the well-established precursor, 2-chloroquinoline-3-carbaldehyde. The most common and efficient method for synthesizing this aldehyde is the Vilsmeier-Haack reaction, which involves the formylation and cyclization of an appropriate acetanilide using a Vilsmeier reagent (generated from phosphorus oxychloride or phosphorus pentachloride and DMF).[11][12]
Once the 2-chloroquinoline-3-carbaldehyde is obtained, a plausible, though not explicitly cited, multi-step conversion to the boronic acid would involve:
-
Reduction of the aldehyde group to a primary alcohol.
-
Conversion of the alcohol to a halide (e.g., a bromide).
-
Borylation , typically through a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic workup.
The following workflow diagram illustrates this synthetic logic.
Caption: Proposed synthetic workflow from acetanilide to the target boronic acid.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl, styrene, and polyolefin structures.[6][8]
Mechanism of Action
The catalytic cycle of the Suzuki reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (an aryl, vinyl, or alkyl halide), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (after activation with a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][8][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating framework for coupling this compound with an aryl bromide.
Objective: Synthesize a 3-aryl-2-chloroquinoline derivative.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)
Methodology:
-
Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add the this compound, the aryl bromide, the palladium catalyst, and the base. The use of a pre-catalyst and appropriate ligand can be optimized for challenging substrates.[14]
-
Causality Insight: An inert atmosphere (Nitrogen or Argon) is crucial. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[13]
-
-
Solvent Degassing: Add the degassed solvent system to the flask. Degassing (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas) is critical to remove dissolved oxygen.
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Applications in Medicinal Chemistry and Drug Discovery
The quinoline core is a cornerstone of many therapeutic agents.[1] The ability of this compound to serve as a precursor for complex quinoline derivatives makes it highly relevant in drug discovery. For instance, it is a reactant for preparing pyrazolopyrimidinamine derivatives that act as inhibitors of tyrosine and phosphinositide kinases, which are important targets in oncology.[9]
Furthermore, boronic acids themselves have proven to be effective pharmacophores. The drug Bortezomib (Velcade), a dipeptidyl boronic acid, is a proteasome inhibitor used to treat multiple myeloma, demonstrating that the boronic acid moiety can form reversible covalent bonds with enzyme active sites.[15] The incorporation of this functionality onto a quinoline scaffold offers a promising strategy for developing new classes of targeted therapeutics.[16]
| Biological Activity of Quinoline Scaffolds | Reference(s) |
| Anticancer / Antitumor | [1][3][4] |
| Antimalarial | [1][3][4] |
| Antibacterial / Antimicrobial | [1][3] |
| Anti-inflammatory | [1][3][4] |
| Antiviral / Anti-HIV | [1][3] |
| Antituberculosis | [1][3] |
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
| Safety Aspect | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, N95 respirator (US) or equivalent | [9] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid dust formation. Use in a well-ventilated area or fume hood. | [10] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [10] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water. | [10] |
| First Aid (Inhalation) | Remove to fresh air. If not breathing, give artificial respiration. | [10][17] |
| Storage Class | 13 - Non Combustible Solids | [9] |
Conclusion
This compound, CAS 128676-84-6, is a sophisticated and highly functionalized building block. Its strategic combination of a quinoline core, a reactive chloro group, and a versatile boronic acid moiety provides chemists with a powerful tool for the synthesis of complex molecules. Its primary utility in Suzuki-Miyaura coupling reactions enables the efficient construction of novel molecular architectures with significant potential in the development of new pharmaceuticals and advanced materials. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full synthetic potential.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CAS 128676-84-6: this compound [cymitquimica.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. 2-Chloro-3-quinolineboronic acid = 95 128676-84-6 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. chemijournal.com [chemijournal.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
physical and chemical properties of 2-Chloroquinoline-3-boronic acid
An In-depth Technical Guide to 2-Chloroquinoline-3-boronic acid: Properties, Synthesis, and Applications
Executive Summary
This compound is a versatile heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its unique bifunctional nature, featuring a reactive boronic acid moiety and a chloro-substituted quinoline scaffold, establishes it as a pivotal building block in modern organic synthesis. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic characterization, and established protocols for its synthesis and application, particularly in palladium-catalyzed cross-coupling reactions. Authored for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective utilization in complex synthetic pathways.
The Strategic Importance of this compound
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a boronic acid group at the 3-position and a chlorine atom at the 2-position of the quinoline core imparts a unique and powerful reactivity profile.
-
The Boronic Acid Moiety : Boronic acids are exceptionally useful in synthetic chemistry due to their stability, low toxicity, and versatile reactivity, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[3][4][5] In a biological context, the boronic acid group can act as a bioisostere of carboxylic acids and form reversible covalent bonds with diols, a feature exploited in drug design and sensor technology.[5][6]
-
The 2-Chloro Substituent : The chlorine atom at the C2 position serves two primary roles. It acts as an effective leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities.[7] Additionally, its electron-withdrawing nature modulates the electronic properties of the quinoline ring and influences the reactivity of the adjacent boronic acid group.
This dual functionality makes this compound a highly valuable intermediate, enabling sequential or orthogonal synthetic strategies for the construction of complex, polyfunctionalized quinoline derivatives.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis, including determining appropriate reaction solvents, purification methods, and storage conditions.
| Property | Value | Source(s) |
| Appearance | Off-white to yellow solid/powder | [8][9] |
| Molecular Formula | C₉H₇BClNO₂ | [7][8] |
| Molecular Weight | 207.42 g/mol | [8][10] |
| Melting Point | 144-147 °C or 184-190 °C | [9][10][11] |
| Boiling Point | 426.2 ± 55.0 °C (Predicted) | [10][11] |
| Density | 1.42 ± 0.1 g/cm³ (Predicted) | [10][11] |
| CAS Number | 128676-84-6 | [8][10] |
| Solubility | Soluble in polar organic solvents | [7] |
Note on Melting Point Discrepancy: Different commercial suppliers and safety data sheets report varying melting point ranges.[9][10][11] This variation may be attributable to differences in purity, crystalline form, or the presence of the corresponding boroxine anhydride, which can form upon dehydration. Researchers should verify the melting point of their specific batch as a preliminary purity check.
Chemical Reactivity and Handling
Stability and Storage
This compound is generally stable under normal laboratory conditions.[12] However, like many boronic acids, it is susceptible to dehydration, which can lead to the formation of a cyclic trimeric anhydride known as a boroxine. This process is often reversible upon exposure to water.
Key Storage Recommendations:
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture exposure and prevent degradation.[10]
-
Handling: Avoid contact with strong oxidizing agents, strong bases, and acids.[12] Use appropriate personal protective equipment (PPE), including gloves and eye protection, as the compound is classified as a skin and eye irritant.[14][15]
Core Reactivity: A Bifunctional Linchpin
The compound's utility stems from the distinct reactivity of its two functional handles, which can be addressed selectively.
The boronic acid group is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl, heteroaryl, or vinyl halides/triflates.[4][8] This reaction is a cornerstone of modern drug discovery for constructing biaryl scaffolds.[16] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetallation, and reductive elimination. Base activation of the boronic acid is a critical step to facilitate transmetallation.[4]
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. CAS 128676-84-6: this compound [cymitquimica.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. This compound | 128676-84-6 [m.chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. 2 - Chloro - 3 - quinolineboronic acid, CAS No. 128676-84-6 - iChemical [ichemical.com]
- 14. 128676-84-6 | this compound | Organoborons | Ambeed.com [ambeed.com]
- 15. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
A Technical Guide to the Synthesis of 2-Chloroquinoline-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroquinoline-3-boronic acid is a pivotal building block in contemporary medicinal chemistry and materials science, prized for its utility in carbon-carbon and carbon-heteroatom bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. Its unique structural motif, featuring a reactive boronic acid group at the C3 position and a versatile chlorine atom at the C2 position of the quinoline core, allows for sequential and site-selective functionalization. This guide provides an in-depth technical overview of the primary synthetic pathways to this valuable intermediate. We will explore a classical, multi-step approach commencing with a Vilsmeier-Haack reaction, alongside modern, direct C-H activation strategies. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methodologies are presented to equip researchers with the knowledge to select and execute the optimal synthesis for their specific applications.
Introduction
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The functionalization of this core is a central theme in drug discovery. Boronic acids and their derivatives have emerged as indispensable tools in organic synthesis, largely due to their stability, low toxicity, and exceptional performance in palladium-catalyzed cross-coupling reactions.
This compound merges these two valuable chemical entities. The chlorine atom at the 2-position can be readily displaced by a variety of nucleophiles, while the boronic acid at the 3-position provides a handle for introducing aryl, heteroaryl, or alkyl substituents. This dual functionality makes it a highly sought-after intermediate for creating complex molecular architectures and diverse compound libraries.
Synthetic Strategies for this compound
Two principal synthetic routes have been established for the preparation of this compound. The choice between these pathways often depends on factors such as starting material availability, scalability, and the desired purity profile.
Route 1: Multi-step Synthesis via Vilsmeier-Haack Reaction
This classical and robust approach involves the initial construction of a key intermediate, 2-chloro-3-formylquinoline, which is subsequently converted to the target boronic acid.
Principle and Rationale: The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds.[1][2] In this context, an N-arylacetamide (readily prepared from an aniline) undergoes an intramolecular cyclization and formylation reaction when treated with the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide). This reliably installs the required chloro and formyl groups onto the quinoline ring in a single, regioselective step.[3][4] The resulting aldehyde then serves as a precursor for the boronic acid functionality.
Workflow Diagram:
Caption: Workflow for the multi-step synthesis of this compound.
Detailed Experimental Protocol (Route 1):
Step 1a: Synthesis of Acetanilide (Starting Material)
-
Dissolve aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
To the clear solution, add acetic anhydride (1.2 eq) and stir until the reaction is complete.
-
Pour the mixture into a solution of sodium acetate in water and cool in an ice bath to precipitate the product.
-
Filter the solid acetanilide, wash with cold water, and recrystallize from aqueous ethanol.[5]
Step 1b: Synthesis of 2-Chloro-3-formylquinoline [2][5]
-
In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0-5 °C in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃, 12.0 eq) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C. The formation of the solid Vilsmeier reagent will be observed.
-
Add the prepared acetanilide (1.0 eq) portion-wise to the reagent mixture.
-
After the addition is complete, heat the reaction mixture to 80-100 °C and maintain for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with stirring.
-
The resulting solid precipitate is filtered, washed thoroughly with water until neutral, and dried.
-
Recrystallize the crude product from ethyl acetate to afford pure 2-chloro-3-formylquinoline.
Step 2: Conversion of 2-Chloro-3-formylquinoline to this compound Note: Several methods exist for the conversion of an aldehyde to a boronic acid. A common route proceeds via a tosylhydrazone intermediate followed by reaction with a borane source and subsequent hydrolysis. This guide outlines the general principle.
-
Formation of Tosylhydrazone: React 2-chloro-3-formylquinoline with p-toluenesulfonhydrazide in a suitable solvent like ethanol under reflux to form the corresponding tosylhydrazone.
-
Borylation: The isolated tosylhydrazone is then treated with a borane source, such as bis(pinacolato)diboron (B₂pin₂) or a borane-THF complex, often in the presence of a base.
-
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic or basic conditions to yield the final this compound.
Route 2: Direct Iridium-Catalyzed C-H Borylation
This modern approach offers a more atom-economical pathway by directly functionalizing a C-H bond on the 2-chloroquinoline core.
Principle and Rationale: Transition-metal catalysis, particularly with iridium, has revolutionized C-H activation chemistry.[6][7] Iridium(I) complexes, in the presence of a bipyridine-type ligand, can catalytically activate specific C-H bonds for borylation with reagents like bis(pinacolato)diboron (B₂pin₂).[8][9] For 2-chloroquinoline, the reaction exhibits regioselectivity for the C3 position. This selectivity is governed by a complex interplay of steric and electronic factors, with the catalyst preferentially activating the C-H bond at the 3-position over other positions on the quinoline ring system.[8][9] This method avoids the multi-step sequence of the classical route, potentially leading to higher overall efficiency.
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.
Detailed Experimental Protocol (Route 2): This protocol is a representative example based on established literature for heteroaryl C-H borylation.[6][8][10][11]
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-chloroquinoline (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), [Ir(cod)Cl]₂ (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%).
-
Add a dry, degassed solvent such as octane or tetrahydrofuran (THF).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS for the consumption of the starting material and formation of the boronate ester product.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting crude 2-chloroquinoline-3-pinacol boronate can be purified by column chromatography on silica gel.
-
The purified boronate ester is then subjected to hydrolysis (e.g., treatment with an aqueous acid like HCl) to yield this compound.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Vilsmeier-Haack | Route 2: Direct C-H Borylation |
| Number of Steps | Multiple (≥3) | Fewer (2, including hydrolysis) |
| Starting Materials | Readily available anilines | 2-Chloroquinoline |
| Reagents | Stoichiometric POCl₃, DMF | Catalytic Iridium, ligand |
| Atom Economy | Lower | Higher |
| Scalability | Well-established, scalable | Can be limited by catalyst cost/availability |
| Key Challenges | Handling of POCl₃, multiple purifications | Catalyst optimization, regioselectivity control |
| Overall Yield | Moderate to good | Generally good to excellent |
Purification and Characterization
Purification: Arylboronic acids can be challenging to purify due to their propensity to form trimeric anhydrides (boroxines) upon dehydration.[12]
-
Recrystallization: This is a common method, using solvents like hot water, ethanol, or mixtures of ethyl acetate and hexanes.[13][14]
-
Acid-Base Extraction: A highly effective method involves dissolving the crude boronic acid in an organic solvent (e.g., diethyl ether) and extracting it into an aqueous basic solution (e.g., NaOH). The basic aqueous layer, containing the boronate salt, is then washed with an organic solvent to remove non-acidic impurities. The aqueous layer is subsequently acidified (e.g., with HCl) to precipitate the pure boronic acid, which is then filtered.[15]
-
Chromatography: While possible, silica gel chromatography can be difficult. Using neutral alumina or employing specialized solvent systems may be more effective.[13]
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: As an indicator of purity.
Safety Considerations
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water, liberating toxic and corrosive gases.[16][17][18] It must be handled with extreme caution in a well-ventilated chemical fume hood.[16][19] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[19][20]
-
Borane Reagents: Borane complexes and diboron reagents can be flammable and moisture-sensitive. Handle under an inert atmosphere.
-
General Precautions: Always review the Safety Data Sheet (SDS) for all chemicals before use. Standard laboratory safety practices should be followed at all times.
Conclusion and Future Outlook
The synthesis of this compound is well-established, with both classical and modern catalytic methods providing viable pathways. The multi-step Vilsmeier-Haack approach is reliable and utilizes inexpensive starting materials, making it suitable for large-scale synthesis. In contrast, the direct C-H borylation route offers a more elegant and atom-economical alternative, which is particularly attractive for rapid analog synthesis and library generation in a research setting.
Future research will likely focus on developing more cost-effective and environmentally benign catalysts for C-H borylation, potentially using earth-abundant metals. Further optimization of reaction conditions to improve regioselectivity and functional group tolerance will continue to enhance the utility of this powerful synthetic strategy, solidifying the importance of this compound as a key intermediate in the advancement of chemical and pharmaceutical sciences.
References
- 1. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]
- 2. chemijournal.com [chemijournal.com]
- 3. chemijournal.com [chemijournal.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity [escholarship.org]
- 11. Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. lobachemie.com [lobachemie.com]
- 18. my.airliquide.com [my.airliquide.com]
- 19. fishersci.com [fishersci.com]
- 20. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
2-Chloroquinoline-3-boronic acid molecular structure and formula
An In-Depth Technical Guide to 2-Chloroquinoline-3-boronic acid: A Cornerstone Building Block for Modern Drug Discovery
Executive Summary
This compound is a heterocyclic organic compound that has emerged as a pivotal building block for researchers in medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a reactive chloro-substituent and a versatile boronic acid moiety on a privileged quinoline scaffold, makes it an invaluable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, core reactivity, and applications, with a particular focus on its role in the synthesis of pharmacologically active agents. Authored from the perspective of a Senior Application Scientist, this document emphasizes the practical causality behind experimental protocols, offering field-proven insights for professionals in drug development.
Introduction: The Strategic Value of the Quinoline Scaffold and Boronic Acids
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif of profound importance in pharmaceutical science.[1] Compounds incorporating this scaffold have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of this core allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.
Parallel to the rise of privileged scaffolds, boronic acids have revolutionized synthetic chemistry, primarily through their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] These organoboron compounds are generally stable, exhibit low toxicity, and their reactivity is highly tunable, making them ideal intermediates in drug development pipelines.[4]
This compound synergistically combines these two powerful chemical entities. The boronic acid at the 3-position serves as a synthetic handle for carbon-carbon bond formation, while the chlorine atom at the 2-position offers a secondary site for nucleophilic substitution, enabling the sequential and controlled elaboration of the quinoline core. This dual reactivity is key to its utility in building diverse molecular libraries for high-throughput screening and lead optimization.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. Understanding these properties is critical for its proper handling, storage, and application in synthesis.
Molecular Structure
The structure consists of a quinoline ring chlorinated at the C2 position and functionalized with a boronic acid group [-B(OH)₂] at the C3 position.
Caption: Molecular Structure of this compound.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₉H₇BClNO₂ | [5][6][7][8] |
| Molecular Weight | 207.42 g/mol | [5][6] |
| CAS Number | 128676-84-6 | [5][6][9] |
| Appearance | Off-white to light yellow powder | [5] |
| Purity | ≥95% (typically by HPLC) | [5][6][8] |
| SMILES | OB(O)c1cc2ccccc2nc1Cl | [6][8] |
| InChI Key | JAQXYUOPSOXQCG-UHFFFAOYSA-N | [6][10] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][7] This reaction forms a new carbon-carbon bond between the quinoline C3 position and an sp²-hybridized carbon of an aryl or vinyl halide/triflate, providing a direct route to complex biaryl systems that are prevalent in medicinal chemistry.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a 2-Chloro-3-arylquinoline
This protocol describes a representative Suzuki coupling.
Objective: To synthesize 2-chloro-3-(4-methoxyphenyl)quinoline.
Materials:
-
This compound (1.0 eq)
-
1-Bromo-4-methoxybenzene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Methodology:
-
Vessel Preparation: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (207 mg, 1.0 mmol), 1-bromo-4-methoxybenzene (206 mg, 1.1 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Scientist's Insight: Using a Schlenk flask is crucial for maintaining an inert atmosphere. The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, and oxidative degradation can lead to lower yields and catalyst decomposition.
-
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to remove all oxygen.
-
Scientist's Insight: This vacuum/backfill cycle is more effective at removing atmospheric oxygen than simply purging with a stream of inert gas.
-
-
Solvent Addition: Add 10 mL of a degassed 4:1 mixture of dioxane and water via syringe.
-
Scientist's Insight: The solvent system is critical. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (K₂CO₃). The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid by forming a more nucleophilic boronate species.
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel, shake, and separate the layers.
-
Extraction: Extract the aqueous layer twice more with 15 mL portions of ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Scientist's Insight: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase, improving the efficiency of the drying agent.
-
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound is realized in its application as a scaffold for synthesizing targeted therapeutic agents.
-
Kinase Inhibitors: It serves as a reactant for the preparation of pyrazolopyrimidinamine derivatives, which have been investigated as inhibitors of tyrosine and phosphinositide kinases.[6] These enzymes are often dysregulated in cancer and inflammatory diseases, making them high-value drug targets.
-
Antiviral Agents: The 2-chloroquinoline core is a recognized pharmacophore. Recent research has explored 2-chloroquinoline-based frameworks as potential dual inhibitors of essential SARS-CoV-2 proteases (MPro and PLPro), highlighting the scaffold's utility in developing novel antiviral therapies.[11]
-
Versatile Intermediate: The chlorine at the C2 position can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) after the Suzuki coupling has been performed at the C3 position. This allows for the creation of a large, diverse library of compounds from a single precursor, accelerating the structure-activity relationship (SAR) studies that are central to drug optimization.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for user safety. The following information is derived from supplier Safety Data Sheets (SDS).
| Hazard Category | GHS Classification and Precautionary Statements | Reference |
| Health Hazards | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10] |
| Handling | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves, eye protection, and face protection. | [12] |
| First Aid | IF ON SKIN (P302+P352): Wash with plenty of soap and water.IF IN EYES (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |
| Storage | Store at 2-8 °C in a tightly closed container in a dry, well-ventilated place. Boronic acids can be sensitive to moisture. | [5][6][7] |
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool that empowers medicinal chemists to rapidly access novel and diverse chemical matter. Its dual-functional nature allows for orthogonal synthetic strategies, making it a highly efficient building block for constructing complex molecules. As the demand for new therapeutics against challenging diseases like cancer and viral infections continues to grow, the importance of versatile and powerful building blocks like this compound will only increase. Its proven utility in generating libraries of drug-like molecules ensures its continued prominence in both academic research and industrial drug discovery programs.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Chloro-3-quinolineboronic acid = 95 128676-84-6 [sigmaaldrich.com]
- 7. CAS 128676-84-6: this compound [cymitquimica.com]
- 8. Synthonix, Inc > Boronic Acids and Derivatives > this compound - [C2781] [synthonix.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 128676-84-6 | this compound | Organoborons | Ambeed.com [ambeed.com]
- 11. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
(2-Chloro-3-quinolinyl)boronic acid stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of (2-Chloro-3-quinolinyl)boronic acid
Introduction
(2-Chloro-3-quinolinyl)boronic acid, identified by CAS Number 128676-84-6, is a pivotal heterocyclic building block in modern organic synthesis.[1] Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal chemistry for the construction of complex biaryl structures found in numerous pharmacologically active molecules.[2] The integrity of this reagent is paramount; its degradation not only compromises reaction yields and purity but can also introduce impurities that complicate downstream processes. This guide provides a comprehensive overview of the factors governing the stability of (2-Chloro-3-quinolinyl)boronic acid, details its primary degradation pathways, and establishes rigorous protocols for its optimal storage and handling to ensure its viability for research and drug development applications.
Core Chemical Properties and Intrinsic Stability
(2-Chloro-3-quinolinyl)boronic acid is typically supplied as an off-white to pale solid.[3] Like many arylboronic acids, it is a crystalline solid with a relatively high melting point (144-147°C), which is indicative of a stable lattice structure under ideal conditions.[4][5] However, the molecule's functionality—a Lewis acidic boronic acid group on an electron-deficient, basic quinoline scaffold—creates a chemical dichotomy that governs its stability profile. The presence of the basic nitrogen atom in the quinoline ring introduces specific degradation vulnerabilities not as prevalent in simple arylboronic acids.[6]
| Property | Value | Source(s) |
| CAS Number | 128676-84-6 | [1] |
| Molecular Formula | C₉H₇BClNO₂ | [7] |
| Molecular Weight | 207.42 g/mol | [7] |
| Physical Form | Solid | |
| Melting Point | 144-147 °C | [4] |
Principal Degradation Pathways and Mechanistic Insights
The stability of (2-Chloro-3-quinolinyl)boronic acid is primarily challenged by three chemical processes: protodeboronation, anhydride formation (boroxine), and oxidation. Understanding these pathways is critical for mitigating reagent decomposition.
Protodeboronation: The Primary Degradation Route
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom, thereby converting the starting material into 2-chloroquinoline.[6] This is often the most significant and irreversible degradation pathway.[8]
-
Causality: The reaction is highly dependent on pH and the presence of water.[6][9] It can be catalyzed by both acid and base.[6] For heteroaromatic boronic acids like the topic compound, which contain a basic nitrogen, the mechanism can be complex. Under neutral pH conditions, the molecule can exist as a zwitterion, which has been shown to undergo rapid unimolecular protodeboronation.[6] In the basic conditions typical of Suzuki-Miyaura couplings, the formation of the anionic boronate species ([ArB(OH)₃]⁻) makes the aryl group more electron-rich and thus more susceptible to protonolysis.[10][11]
Anhydride Formation: The Reversible Dehydration
Boronic acids have a strong propensity to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[5][12]
-
Causality: This is an equilibrium process driven by the removal of water. While often perceived as degradation, it is a reversible transformation. In the presence of moisture, boroxines rapidly hydrolyze back to the parent boronic acid.[12] However, the presence of significant amounts of boroxine alters the reagent's molecular weight and can lead to stoichiometric errors and inconsistent reactivity in anhydrous reaction systems. Commercial products may contain varying amounts of the corresponding anhydride.
Oxidation: Cleavage of the C-B Bond
The carbon-boron bond is also susceptible to cleavage by oxidative processes, typically yielding the corresponding phenol, 2-chloro-3-hydroxyquinoline.
-
Causality: This pathway is often mediated by exposure to atmospheric oxygen, peroxides, or other oxidizing agents.[13] While less systematically studied for this specific molecule compared to protodeboronation, oxidative degradation is a known instability pathway for many boronic acids and can be a major contributor to sample decomposition, particularly during long-term storage or under harsh reaction conditions.[9][13]
Caption: Figure 1: Primary Degradation Pathways.
Validated Storage and Handling Protocols
Adherence to strict storage and handling protocols is a self-validating system to ensure the long-term stability and purity of (2-Chloro-3-quinolinyl)boronic acid. The following recommendations are synthesized from supplier safety data sheets and established best practices for arylboronic acids.
Recommended Storage Conditions
The primary objective of proper storage is to mitigate exposure to moisture, air (oxygen), heat, and light.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C [3][4] | Refrigeration slows the rate of all chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) [4] | Prevents oxidative degradation and minimizes exposure to atmospheric moisture. |
| Container | Tightly Sealed, Opaque Container [1][14] | Protects from moisture and air ingress. Opaque material protects against potential photodegradation. |
| Environment | Dry, Cool, Well-Ventilated Area [1][14] | Ensures a stable external environment and prevents accidental exposure to incompatible vapors or conditions. |
Experimental Workflow: Safe Handling Protocol
Proper handling technique is essential to prevent contamination and degradation of the bulk material, as well as to ensure user safety.
Caption: Figure 2: Recommended Handling Workflow.
Step-by-Step Handling Methodology:
-
Preparation: Before opening, allow the container to warm to ambient temperature inside a desiccator. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture.
-
Dispensing: Use clean, dry spatulas and glassware. Quickly weigh the required amount and securely close the main container immediately.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Avoid Incompatibilities: Keep the reagent away from strong oxidizing agents, strong bases, and water.[1]
Methods for Stability and Purity Assessment
Periodic assessment of reagent quality is a crucial component of laboratory quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to detect the appearance of the protodeboronated product (2-chloroquinoline) by identifying its characteristic aromatic signals, which will differ from the parent boronic acid.
-
¹¹B NMR: This is an excellent technique for directly observing the boron environment. A sharp signal corresponds to the trigonal boronic acid, while the formation of tetrahedral boronate species or boroxines will result in different chemical shifts.[15]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): An effective method for detecting and quantifying low-level impurities and degradation products, separating them from the main component based on polarity and identifying them by mass.
-
Melting Point Analysis: A broadened melting point range or a depression from the literature value (144-147°C) is a strong indicator of the presence of impurities.[4]
Conclusion
While (2-Chloro-3-quinolinyl)boronic acid is an indispensable tool in synthetic chemistry, its efficacy is intrinsically linked to its chemical stability. The primary degradation pathways of protodeboronation and oxidation are largely irreversible and exacerbated by moisture and air. By implementing the rigorous storage and handling protocols detailed in this guide—specifically, refrigerated storage (2-8°C) under a dry, inert atmosphere—researchers can effectively preserve the integrity of this valuable reagent, ensuring experimental reproducibility and the successful synthesis of target molecules.
References
- 1. 2-CHLOROQUINOLINE-3-BORONIC ACID - Safety Data Sheet [chemicalbook.com]
- 2. CAS 128676-84-6: this compound [cymitquimica.com]
- 3. 2 - Chloro - 3 - quinolineboronic acid, CAS No. 128676-84-6 - iChemical [ichemical.com]
- 4. This compound | 128676-84-6 [m.chemicalbook.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2-Chloroquinoline-3-boronic acid in Organic Solvents
Abstract
2-Chloroquinoline-3-boronic acid is a pivotal building block in contemporary medicinal chemistry and materials science, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl compounds.[1][2][3] The efficiency of these synthetic routes, along with subsequent purification and formulation processes, is intrinsically linked to the solubility of this reagent in organic solvents. This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, offers a predictive assessment of its solubility in a range of common organic solvents, and details robust, field-proven protocols for both thermodynamic and kinetic solubility determination. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this versatile compound.
Introduction: The Strategic Importance of Solubility
In the landscape of drug discovery and organic synthesis, understanding a compound's solubility is not merely a procedural step but a cornerstone of process development. For a key intermediate like this compound, solubility data dictates the choice of reaction media, influences reaction kinetics, and is critical for developing effective crystallization and purification strategies.[4] Poor solubility can lead to challenges in achieving desired concentrations for reactions, resulting in lower yields and reproducibility issues. Conversely, a well-characterized solubility profile enables rational solvent selection, enhancing process efficiency and scalability. This guide delves into the core principles governing the solubility of this compound, moving from theoretical prediction to practical experimental determination.
Physicochemical Profile and Its Influence on Solubility
The solubility of a compound is a direct consequence of its molecular structure and the intermolecular forces it can establish with a solvent. The structure of this compound presents several key features that govern its dissolution behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 128676-84-6 | [1][5] |
| Molecular Formula | C₉H₇BClNO₂ | [1] |
| Molecular Weight | 207.42 g/mol | |
| Appearance | Off-white to white solid/powder | |
| Melting Point | 144-147 °C | [6] |
| Storage Conditions | 2-8°C, Inert atmosphere | [6] |
The molecule can be deconstructed into three key domains:
-
The Quinoline Ring System: This large, aromatic, and heterocyclic scaffold is inherently hydrophobic but contains a nitrogen atom that can act as a hydrogen bond acceptor.
-
The Chloro Group: The electron-withdrawing nature of the chlorine atom at the 2-position influences the electron density of the quinoline ring system, impacting its polarity.
-
The Boronic Acid Group (-B(OH)₂): This is the most significant contributor to the compound's polarity. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating interactions with polar solvents.[7]
A critical, and often overlooked, characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic, trimeric anhydrides known as boroxines . This equilibrium is solvent-dependent and can significantly complicate solubility measurements, as the boroxine will have a markedly different solubility profile from the monomeric acid.[8] Furthermore, boronic acids can be sensitive to moisture and may undergo protodeboronation under certain conditions, a process where the C-B bond is cleaved.[9]
References
- 1. CAS 128676-84-6: this compound [cymitquimica.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. King-Pharm Co., Ltd. [king-pharm.com]
- 6. This compound | 128676-84-6 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Characterization and Mitigation of Anhydride Formation in 2-Chloroquinoline-3-boronic Acid
Abstract: 2-Chloroquinoline-3-boronic acid is a pivotal building block in contemporary drug discovery and development, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] However, a frequently overlooked characteristic of this and other boronic acids is their propensity to exist in a dynamic equilibrium with their cyclic trimeric anhydride, known as a boroxine.[3][4] This guide provides an in-depth analysis of the fundamental principles governing this equilibrium, the specific factors influencing anhydride formation in the 2-chloroquinoline scaffold, and a suite of robust analytical and preparative protocols. By treating the reagent not as a static entity but as a dynamic system, researchers can significantly enhance experimental reproducibility, optimize reaction yields, and ensure the stoichiometric integrity of their synthetic protocols.
The Fundamental Equilibrium: Boronic Acid Monomer vs. Boroxine Trimer
Boronic acids are subject to a reversible dehydration reaction where three monomeric units condense to form a six-membered ring with alternating boron and oxygen atoms, known as a boroxine, releasing three equivalents of water in the process.[5][6] This equilibrium is fundamental to understanding the behavior of this compound both on the shelf and in solution.
The reaction is governed by the Lewis acidic nature of the boron atom. The vacant p-orbital on boron facilitates a nucleophilic attack from a hydroxyl oxygen of an adjacent boronic acid molecule, initiating a stepwise condensation cascade.[7] While the overall reaction is often reversible, its position is highly sensitive to environmental conditions.[8][9] The formation of the boroxine is an entropically favored process due to the release of three water molecules.[6][8]
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of 2-Chloroquinoline-3-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroquinoline-3-boronic acid is a valuable building block in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of complex molecular architectures. Despite its growing importance, a comprehensive, publicly available repository of its spectroscopic data remains elusive. This technical guide aims to fill this gap by providing a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features of this compound. Drawing upon data from structurally related analogs and fundamental spectroscopic principles, this document serves as a predictive guide for researchers working with this compound. It underscores the necessity for thorough experimental validation and provides a foundational framework for the interpretation of newly acquired data.
Introduction: The Significance of this compound
The quinoline moiety is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents with activities spanning antimicrobial, anticancer, and anti-inflammatory applications.[1][2] The introduction of a boronic acid group at the 3-position and a chlorine atom at the 2-position of the quinoline ring system creates a highly versatile trifunctional molecule. The boronic acid is amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile formation of carbon-carbon bonds. The chloro substituent can participate in nucleophilic aromatic substitution reactions, while the quinoline nitrogen offers a site for coordination or quaternization. This unique combination of reactive sites makes this compound a key intermediate for the synthesis of novel pharmaceuticals and functional materials.
A thorough understanding of the spectroscopic properties of this compound is paramount for reaction monitoring, quality control, and the unambiguous characterization of its derivatives. This guide provides an in-depth, albeit predictive, analysis of its NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. The following sections detail the expected ¹H, ¹³C, and ¹¹B NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the quinoline ring and the acidic protons of the boronic acid group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the boronic acid group, and the quinoline nitrogen.
Expected ¹H NMR Data (in CDCl₃ or DMSO-d₆):
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| H-4 | 8.5 - 8.8 | s | - | Singlet due to the absence of adjacent protons. Downfield shift due to proximity to the nitrogen and chloro group. |
| H-5 | 8.0 - 8.2 | d | 8.0 - 8.5 | Doublet due to coupling with H-6. |
| H-6 | 7.6 - 7.8 | t | 7.0 - 8.0 | Triplet due to coupling with H-5 and H-7. |
| H-7 | 7.8 - 8.0 | t | 7.0 - 8.0 | Triplet due to coupling with H-6 and H-8. |
| H-8 | 7.9 - 8.1 | d | 8.0 - 8.5 | Doublet due to coupling with H-7. |
| B(OH)₂ | 5.0 - 7.0 (broad) | s | - | Broad singlet, exchangeable with D₂O. Chemical shift is highly dependent on solvent and concentration. |
Causality Behind Expected Shifts:
-
H-4: The deshielding effect of the adjacent nitrogen atom and the C-2 chloro substituent will cause this proton to resonate at the lowest field among the aromatic protons.
-
H-5 and H-8: These protons are in peri positions relative to the fused ring system, leading to a downfield shift compared to a simple benzene ring.
-
H-6 and H-7: These protons will exhibit chemical shifts typical of aromatic protons in a fused ring system.
-
B(OH)₂: The protons of the boronic acid are acidic and will readily exchange with solvent protons, resulting in a broad signal. The exact chemical shift is highly variable.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.
Expected ¹³C NMR Data (in CDCl₃ or DMSO-d₆):
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C-2 | 150 - 155 | Attached to chlorine and nitrogen, resulting in a significant downfield shift. |
| C-3 | 125 - 130 (broad) | Attached to the boron atom. The signal may be broadened due to quadrupolar relaxation of the boron nucleus. The ipso-carbon attached to boron can sometimes be difficult to detect.[3] |
| C-4 | 140 - 145 | Deshielded by the adjacent nitrogen. |
| C-4a | 128 - 132 | Quaternary carbon at the ring junction. |
| C-5 | 128 - 131 | |
| C-6 | 127 - 130 | |
| C-7 | 130 - 134 | |
| C-8 | 126 - 129 | |
| C-8a | 148 - 152 | Quaternary carbon adjacent to the nitrogen. |
Expert Insights on ¹³C NMR:
-
Quaternary Carbons: The signals for the quaternary carbons (C-2, C-3, C-4a, C-8a) are expected to be of lower intensity compared to the protonated carbons.[4]
-
C-B Bond: The carbon atom directly attached to the boron (C-3) may exhibit a broad signal due to the quadrupolar nature of the ¹¹B and ¹⁰B isotopes.
¹¹B NMR Spectroscopy
¹¹B NMR is a crucial technique for characterizing boronic acids. The chemical shift provides information about the coordination state and electronic environment of the boron atom.
Expected ¹¹B NMR Data:
| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
| ¹¹B | 28 - 32 | The signal is expected to be a broad singlet, characteristic of a trigonal planar boronic acid. The chemical shift is relative to BF₃·OEt₂.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=N, C=C, and B-O bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3200 - 3600 | O-H stretch (boronic acid) | Strong, broad |
| 3000 - 3100 | C-H stretch (aromatic) | Medium |
| 1600 - 1650 | C=N and C=C stretch (quinoline ring) | Medium to strong |
| 1300 - 1400 | B-O stretch | Strong |
| 1000 - 1100 | C-Cl stretch | Medium |
Interpretation of IR Data:
-
The broad O-H stretching band is a hallmark of the boronic acid functionality and is due to hydrogen bonding.
-
The presence of multiple bands in the 1600-1650 cm⁻¹ region is characteristic of the quinoline ring system.
-
The strong B-O stretching absorption confirms the presence of the boronic acid group.
Experimental Protocols
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹¹B NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a broadband probe. Use a quartz NMR tube to avoid background signals from borosilicate glass.
IR Spectroscopy Data Acquisition
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal and apply pressure. This is a rapid and common method for obtaining IR spectra of solids.
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Visualization of Molecular Structure and Workflow
Figure 1: Molecular structure of this compound.
Figure 2: General workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
This technical guide provides a comprehensive, predictive overview of the NMR and IR spectroscopic data for this compound. While based on sound chemical principles and data from analogous structures, it is imperative that researchers confirm these predictions with empirical data. The information presented herein should serve as a valuable resource for the identification, characterization, and quality control of this important synthetic intermediate. The continued investigation and publication of the experimental spectroscopic data for this compound are highly encouraged to further support the scientific community.
References
A Technical Guide to 2-Chloroquinoline-3-boronic acid: Commercial Availability, Purity, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroquinoline-3-boronic acid (CAS No. 128676-84-6) is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its utility primarily stems from its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. This reaction is a cornerstone in the synthesis of complex organic molecules, including biaryl and heteroaryl structures, which are prevalent in many biologically active compounds. The quinoline moiety itself is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents. The presence of the boronic acid functional group at the 3-position and a reactive chloro group at the 2-position makes this molecule a valuable building block for the synthesis of novel kinase inhibitors, potential anticancer agents, and other pharmacologically relevant compounds.
This technical guide provides an in-depth analysis of the commercial availability of this compound, discusses critical aspects of its purity and stability, and offers guidance on its analytical characterization.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. The compound is typically supplied as an off-white to pale yellow solid with a purity of ≥95%. While this stated purity is suitable for many applications, it is crucial for researchers to understand the potential impurities that may be present, as they can significantly impact the efficiency and outcome of sensitive downstream reactions.
Below is a summary of representative commercial suppliers and their typical product specifications.
| Supplier | Purity Specification | Additional Information |
| Synthonix | 95% | - |
| Sigma-Aldrich | ≥95% | Product is discontinued, but historical data indicates it may contain varying amounts of the anhydride (boroxine). |
| Chem-Impex | ≥95% (by HPLC) | - |
| King-Pharm | Not specified | Manufacturer |
| Parchem | Not specified | Specialty chemical supplier |
| Echemi | Varies by supplier | Platform with multiple suppliers |
| Ambeed | Not specified | Offers comprehensive analytical data (NMR, HPLC, LC-MS) upon request. |
This table is not exhaustive and is intended to be representative of the market. Researchers should always consult the specific Certificate of Analysis (CoA) from their chosen supplier for lot-specific purity data.
Key Impurities and Stability Considerations
The chemical nature of boronic acids makes them susceptible to specific degradation pathways and equilibria that can lead to the presence of impurities in commercial samples. For this compound, the two most significant considerations are the formation of its boroxine and degradation via protodeboronation.
Boroxine Formation
Boronic acids can undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine. This is an equilibrium process, and the extent of boroxine formation can depend on the solvent, temperature, and the electronic properties of the substituents on the aromatic ring. It is not uncommon for commercial boronic acids to exist as a mixture of the free acid and the boroxine.
The presence of the boroxine is not always detrimental, as it can often be converted back to the active boronic acid in situ under the aqueous basic conditions of many Suzuki-Miyaura coupling reactions. However, a high boroxine content can affect the stoichiometry of the reaction if not accounted for, potentially leading to lower yields. For reactions conducted under strictly anhydrous conditions, the boroxine may be the primary reacting species.
Caption: Equilibrium between this compound and its boroxine.
Protodeboronation
Protodeboronation is a common degradation pathway for aryl and heteroaryl boronic acids, resulting in the replacement of the C-B bond with a C-H bond. In the case of this compound, this would lead to the formation of 2-chloroquinoline. This side reaction is often promoted by acidic or basic conditions, elevated temperatures, and the presence of certain metals. The propensity for protodeboronation is highly dependent on the electronic nature of the aromatic ring; electron-rich or certain heteroaromatic boronic acids can be particularly susceptible.
The presence of 2-chloroquinoline as an impurity can lead to reduced yields in coupling reactions as it represents a loss of the active boronic acid. It is also a non-productive component that will need to be separated during product purification.
Caption: Protodeboronation of this compound.
Synthesis-Related Impurities
Depending on the synthetic route used to manufacture this compound, other impurities may be present. Common synthetic strategies for related compounds involve the Vilsmeier-Haack reaction. Potential impurities from such routes could include residual starting materials, such as substituted acetanilides, or byproducts from incomplete reactions or side reactions. Researchers should be mindful of these possibilities and utilize appropriate analytical techniques to ensure the purity of the material is adequate for their intended application.
Analytical Characterization and Quality Control
A thorough analytical characterization is essential to confirm the identity and purity of this compound and to quantify any significant impurities. The following is a recommended workflow for the quality control of this material.
Caption: Quality control workflow for this compound.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary technique for determining the purity of this compound and for detecting and quantifying impurities. Due to the potential for on-column hydrolysis of the boronic acid, method development is critical.
-
Instrumentation: HPLC with a UV detector.
-
Column: A C18 reversed-phase column with low silanol activity is recommended to minimize on-column degradation. For example, a Waters XBridge™ BEH C18 or similar.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient would be from 5-95% B over 15-20 minutes. The exact gradient should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of the boronic acid in the initial mobile phase composition (e.g., 95:5 A:B).
-
Analysis: The purity is determined by the area percentage of the main peak. The presence of 2-chloroquinoline can be confirmed by comparing the retention time with a known standard.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Impurity Identification
NMR spectroscopy is invaluable for confirming the structure of the compound and for identifying impurities.
-
¹H NMR:
-
Solvent: DMSO-d₆ or CD₃OD.
-
Analysis: The aromatic region will show characteristic signals for the quinoline ring system. The presence of 2-chloroquinoline can be identified by its distinct set of signals. The broad singlet for the B(OH)₂ protons is often visible but can exchange with residual water in the solvent.
-
-
¹³C NMR:
-
Solvent: DMSO-d₆ or CD₃OD.
-
Analysis: Provides confirmation of the carbon skeleton. The carbon atom attached to the boron (C-B bond) may be difficult to observe due to quadrupolar relaxation.
-
-
¹¹B NMR:
-
Solvent: DMSO-d₆ or CD₃OD.
-
Analysis: This is the most direct method for assessing the presence of the boroxine. The trigonal boronic acid typically shows a broad signal around δ 25-35 ppm, while the tetrahedral boroxine appears further upfield, around δ 15-25 ppm. The relative integration of these signals can provide an estimate of the boronic acid to boroxine ratio.
-
Conclusion
This compound is a commercially available and highly valuable reagent for synthetic chemistry. A thorough understanding of its potential impurities, particularly the corresponding boroxine and the product of protodeboronation, is crucial for its effective use. Researchers should implement a robust quality control workflow, employing techniques such as HPLC and multinuclear NMR, to ensure the purity and integrity of the material before its use in sensitive applications. By carefully considering the factors outlined in this guide, scientists can mitigate potential issues and achieve more reliable and reproducible results in their research and development endeavors.
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloroquinoline-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Quinoline Scaffolds and the Power of the Suzuki-Miyaura Coupling
The quinoline motif is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The ability to functionalize the quinoline scaffold with precision is paramount in the development of novel drug candidates with enhanced efficacy and target specificity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering a robust tool for the synthesis of complex organic molecules.[3] This palladium-catalyzed reaction between an organoboron compound and an organic halide provides a highly efficient pathway to construct biaryl and heteroaryl structures, which are prevalent in many pharmaceutical compounds.[4]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling protocol specifically tailored for the use of 2-Chloroquinoline-3-boronic acid as a key building block. We will delve into the mechanistic underpinnings of this reaction, offer a detailed, field-proven experimental protocol, and provide insights into optimizing reaction conditions for the successful synthesis of 2-aryl-quinoline derivatives.
The Mechanism of the Suzuki-Miyaura Coupling: A Step-by-Step Look at the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, an aryl chloride) to a low-valent palladium(0) species. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl, making the activation of aryl chlorides the most challenging.[7] The use of electron-rich and bulky phosphine ligands on the palladium catalyst is often necessary to facilitate the oxidative addition of less reactive aryl chlorides.[6]
-
Transmetalation: In this step, the organic group from the organoboron reagent (this compound) is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[6] The exact mechanism of transmetalation can be complex and is influenced by the choice of base, solvent, and substrates.
-
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center couple and are eliminated as the desired biaryl product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.
Materials and Reagents
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen) supply
-
Standard laboratory glassware and equipment
Reaction Setup and Procedure
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the aryl bromide (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Setup: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere. Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Analysis: Characterize the purified product by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key considerations for optimizing the coupling of this compound.
| Parameter | Options and Considerations | Rationale and Field-Proven Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos) | For challenging couplings involving aryl chlorides, catalyst systems with bulky, electron-rich phosphine ligands are often more effective as they promote the oxidative addition step.[6] Pd(PPh₃)₄ is a good starting point due to its commercial availability and broad utility. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The choice of base is critical for activating the boronic acid.[6] K₃PO₄ is often a stronger and more effective base for difficult couplings. The solubility of the base in the reaction medium is also an important factor. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF | A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.[5] The choice of solvent can influence the reaction rate and yield. |
| Temperature | 80 - 110 °C | Higher temperatures are generally required to facilitate the oxidative addition of the aryl chloride. The optimal temperature should be determined empirically for each specific substrate combination. |
| Boronic Acid Quality | Freshly prepared or high-purity commercial source | Boronic acids can undergo protodeboronation (cleavage of the C-B bond) under the reaction conditions, leading to lower yields. Using high-quality boronic acid is crucial. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, poor reactivity of the aryl chloride, decomposition of the boronic acid. | Ensure the reaction is performed under strictly inert conditions. Switch to a more active catalyst/ligand system. Use a higher reaction temperature. Use fresh, high-purity boronic acid. |
| Formation of Homocoupled Byproducts | Presence of oxygen, incomplete reduction of Pd(II) precatalyst. | Thoroughly degas all solvents and the reaction mixture. Use a Pd(0) catalyst directly or ensure conditions are suitable for the complete reduction of a Pd(II) precatalyst. |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities. | Use anhydrous solvents and ensure the base is of high quality. Minimize the amount of water in the reaction mixture if possible. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an invaluable tool for the synthesis of functionalized quinoline derivatives, which are of significant interest in drug discovery and development. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can effectively utilize this compound as a versatile building block to access a wide range of novel molecular architectures. The protocol and insights provided in this application note serve as a robust starting point for the successful implementation of this powerful synthetic transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloroquinoline-3-boronic Acid
Introduction: The Strategic Importance of 2,3-Disubstituted Quinolines
The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, with derivatives exhibiting a broad spectrum of biological activities and valuable photophysical properties. Specifically, quinolines substituted at the 2- and 3-positions are key components of numerous pharmaceutical agents, including kinase inhibitors and anti-infective agents. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the construction of C-C bonds, offering a direct route to these complex architectures from readily available precursors.[1][2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of palladium catalysts and reaction conditions for the successful Suzuki-Miyaura cross-coupling of 2-chloroquinoline-3-boronic acid with various aryl and heteroaryl halides. We will delve into the mechanistic rationale behind catalyst and ligand selection, provide detailed experimental protocols, and offer troubleshooting guidance for this challenging yet rewarding transformation.
Understanding the Substrate: The Unique Reactivity of this compound
The successful cross-coupling of this compound presents a unique set of challenges stemming from the electronic properties of the quinoline ring and the juxtaposition of the chloro and boronic acid functionalities.
-
The Electron-Deficient Nature of the Quinoline Ring: The nitrogen atom in the quinoline ring exerts an electron-withdrawing effect, rendering the C-Cl bond at the 2-position less reactive towards oxidative addition to a Pd(0) center compared to more electron-rich aryl chlorides. This necessitates the use of highly active catalyst systems.
-
Potential for Catalyst Inhibition: The quinoline nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, inactive species. The choice of a sterically hindered ligand is crucial to mitigate this effect.
-
Stability of the Boronic Acid: Heteroaryl boronic acids can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions. Careful selection of the base and reaction temperature is therefore critical to ensure efficient transmetalation.
Catalyst System Selection: A Rational Approach
The success of the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the palladium source, ligand, base, and solvent.
Palladium Precatalysts
Both Pd(0) and Pd(II) precatalysts can be employed. Pd(II) sources like Pd(OAc)₂ and PdCl₂(PPh₃)₂ are often more stable and easier to handle but require in situ reduction to the active Pd(0) species. Pd(0) sources such as Pd₂(dba)₃ can offer faster initiation of the catalytic cycle. For challenging substrates like 2-chloroquinolines, pre-formed catalysts that readily generate the active monoligated Pd(0) species are often advantageous.
The Critical Role of Ligands
For the coupling of electron-deficient heteroaryl chlorides, the use of bulky, electron-rich phosphine ligands is paramount. These ligands promote the crucial oxidative addition step and stabilize the catalytically active Pd(0) species.
| Ligand Family | Key Features & Rationale | Recommended Ligands |
| Buchwald-Type Biarylphosphines | Sterically demanding and electron-rich, these ligands create a coordinatively unsaturated and highly reactive monoligated Pd(0) species, which is essential for the activation of the C-Cl bond in 2-chloroquinoline.[4][5] | XPhos , SPhos , RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form very stable palladium complexes. They can be effective for challenging couplings but may require higher temperatures.[6] | IPr , IMes |
| Alkylphosphines | Highly electron-donating ligands that can enhance the reactivity of the palladium center. | Tricyclohexylphosphine (PCy₃) , Tri-tert-butylphosphine (P(t-Bu)₃) |
Base and Solvent Considerations
The choice of base is critical for activating the boronic acid for transmetalation without promoting significant protodeboronation. Moderately strong inorganic bases are generally preferred.
-
Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices. They are strong enough to facilitate the formation of the boronate species required for transmetalation but are generally less harsh than hydroxides, which can accelerate boronic acid decomposition.
-
Solvents: Aprotic polar solvents are commonly used, often with a small amount of water. The water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.
-
1,4-Dioxane/H₂O: A widely used and effective solvent system for Suzuki-Miyaura couplings.
-
Toluene/H₂O: Another excellent choice, particularly for reactions at higher temperatures.
-
Tetrahydrofuran (THF)/H₂O: Suitable for reactions at lower to moderate temperatures.
-
Detailed Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura cross-coupling of this compound. Optimization may be required for specific aryl halide coupling partners.
Protocol 1: General Procedure using Pd(OAc)₂ and XPhos
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl halide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl halide, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Place the vial in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylquinoline-3-boronic acid derivative.
Protocol 2: Procedure using a Pre-formed Catalyst (e.g., XPhos Pd G3)
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl halide (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
Follow the general setup as described in Protocol 1, substituting the palladium source and ligand with XPhos Pd G3 and using Cs₂CO₃ as the base.
-
Use a toluene/water solvent system (e.g., 5:1 ratio).
-
The reaction can often be run at a slightly higher temperature (e.g., 110 °C).
-
Work-up and purification are analogous to Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inefficient catalyst activation- Catalyst poisoning by quinoline nitrogen- Poor quality of reagents/solvents | - Switch to a Pd(0) source or a pre-formed catalyst.- Increase the steric bulk of the ligand (e.g., from PPh₃ to XPhos).- Use freshly distilled and degassed solvents. Ensure the base is anhydrous and finely powdered. |
| Significant protodeboronation | - Base is too strong- High reaction temperature- Presence of excess water | - Switch to a milder base (e.g., from NaOH to K₃PO₄ or Cs₂CO₃).- Lower the reaction temperature and extend the reaction time.- Use a minimal amount of water in the solvent system. |
| Homocoupling of the boronic acid | - Presence of oxygen- Inefficient oxidative addition | - Thoroughly degas the reaction mixture and maintain an inert atmosphere.- Increase the catalyst and/or ligand loading. |
| Formation of side products | - Reaction temperature is too high- Extended reaction time | - Optimize the reaction temperature and time by monitoring the reaction closely. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of valuable 2,3-disubstituted quinoline derivatives. Success in this transformation is highly dependent on the selection of a suitable palladium catalyst system. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald family, in combination with appropriate bases and solvents, is key to overcoming the inherent challenges of this substrate. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Synthesis of Biaryl Compounds with 2-Chloroquinoline-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Quinolines
Biaryl scaffolds are prevalent structural motifs in medicinal chemistry, materials science, and agrochemicals.[1] Among these, biarylquinolines hold a place of particular significance due to the versatile pharmacological activities associated with the quinoline core, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The targeted synthesis of these complex architectures is paramount in drug discovery and development, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic profiles.[4][5]
2-Chloroquinoline-3-boronic acid has emerged as a key building block in the synthesis of biarylquinolines. Its utility stems from the presence of two distinct reactive handles: the boronic acid at the 3-position, which is amenable to palladium-catalyzed cross-coupling reactions, and the chloro group at the 2-position, which can be further functionalized through nucleophilic substitution. This dual reactivity allows for a modular and efficient approach to constructing diverse libraries of biarylquinoline derivatives.
This application note provides a comprehensive guide to the synthesis of biaryl compounds utilizing this compound, with a focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. Detailed protocols, mechanistic insights, and practical considerations are presented to empower researchers in their synthetic endeavors.
The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[6][7] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become one of the most important methods for constructing carbon-carbon bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.[8][9]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[8][10] The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[11]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[11]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[11]
Synthesis of this compound
While commercially available, this compound can also be synthesized in the laboratory. A common route involves the Vilsmeier-Haack formylation of an appropriate acetanilide to generate 2-chloroquinoline-3-carbaldehyde, followed by oxidation and subsequent borylation.[12]
Protocol: Synthesis of 2-Chloroquinoline-3-carbaldehyde
This protocol is adapted from established Vilsmeier-Haack reaction procedures.[12]
Materials:
-
Acetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF (3 equivalents) to 0 °C in an ice bath.
-
Slowly add POCl₃ (3 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C.
-
Once the addition is complete, add acetanilide (1 equivalent) portion-wise to the reaction mixture.
-
After the addition of acetanilide, remove the ice bath and heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-chloroquinoline-3-carbaldehyde.
Protocol: Synthesis of this compound
This protocol outlines a general procedure for the conversion of the aldehyde to the boronic acid.
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
Oxone®
-
Methanol
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Pd(dppf)Cl₂]
-
Potassium acetate (KOAc)
-
1,4-Dioxane
-
Hydrochloric acid (1 M)
Procedure:
-
Oxidation to the Carboxylic Acid: Dissolve 2-chloroquinoline-3-carbaldehyde (1 equivalent) in methanol. Add a solution of Oxone® (1.5 equivalents) in water dropwise at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC). Acidify with 1 M HCl and extract the carboxylic acid with ethyl acetate.
-
Miyaura Borylation: To a solution of the carboxylic acid (1 equivalent) in 1,4-dioxane, add B₂pin₂ (1.1 equivalents), [Pd(dppf)Cl₂] (0.03 equivalents), and KOAc (3 equivalents). Degas the mixture with argon for 15 minutes. Heat the reaction at 80 °C overnight.
-
Hydrolysis to Boronic Acid: After cooling to room temperature, add 1 M HCl and stir for 1 hour to hydrolyze the pinacol ester. Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to obtain this compound.
Protocol: Suzuki-Miyaura Coupling of this compound with Aryl Halides
This general protocol can be adapted for a variety of aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for challenging substrates.[13][14]
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), palladium catalyst (0.02-0.05 equivalents), and base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Optimization and Considerations
-
Catalyst and Ligand: For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ may be required.[15][16]
-
Base: The choice of base is crucial. Inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used. For base-sensitive substrates, milder bases such as K₃PO₄ may be advantageous.[17]
-
Solvent: A mixture of an organic solvent and water is often optimal. The water is necessary for the transmetalation step. Common solvent systems include dioxane/water, toluene/water, and THF/water.[18]
-
Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[19] Using anhydrous conditions or employing boronic esters (e.g., pinacol esters) can mitigate this issue.[20]
Characterization of Products
The synthesized biarylquinolines should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The appearance of signals corresponding to both aryl moieties and the disappearance of the boronic acid proton are indicative of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 90 | 8 | 92 |
| 3 | 3-Bromopyridine | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Dioxane/H₂O | 110 | 16 | 78 |
| 4 | 2-Bromothiophene | Pd(PPh₃)₄ (3) | K₂CO₃ | DMF/H₂O | 100 | 10 | 81 |
Conclusion
The synthesis of biaryl compounds using this compound via the Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile strategy. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully synthesize a wide array of biarylquinoline derivatives. The modularity of this approach makes it particularly well-suited for applications in drug discovery and medicinal chemistry, where the rapid generation of diverse compound libraries is essential for identifying and optimizing lead candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of 8-biarylquinolines: a novel class of PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChem applications in drug discovery: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chemijournal.com [chemijournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloroquinoline-3-boronic Acid
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibitor Design
The quinoline moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] This versatile heterocyclic system is a prominent feature in numerous FDA-approved drugs and clinical candidates, particularly in the realm of oncology.[2] Kinases, a family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. Quinoline-based molecules have demonstrated significant inhibitory activity across a broad spectrum of kinases, disrupting aberrant signaling pathways that drive tumor growth and progression.[2]
2-Chloroquinoline-3-boronic acid emerges as a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The presence of the chloro group at the 2-position and a boronic acid at the 3-position provides two strategic points for chemical modification. The chloro group can be readily displaced by various nucleophiles, while the boronic acid moiety is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This dual reactivity allows for the systematic and efficient construction of diverse libraries of 2,3-disubstituted quinolines, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.
This guide provides a comprehensive overview of the strategic considerations and detailed protocols for utilizing this compound in the synthesis of kinase inhibitors, tailored for researchers, scientists, and drug development professionals.
Reaction Mechanisms and Strategic Considerations: The Power of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[3][4][5] This palladium-catalyzed reaction between an organoboron compound (like our this compound) and an organohalide is a cornerstone of modern synthetic chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of reactants.[4][6]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
When employing this compound, the boronic acid moiety serves as the organoboron component. The choice of the aryl halide coupling partner is critical as it will ultimately form the substituent at the 3-position of the quinoline core. This strategic selection allows for the introduction of a wide variety of functionalities to probe the kinase active site.
Experimental Protocols: Synthesis of 2-Aryl-3-substituted Quinoline Derivatives
The following protocols provide a generalized yet detailed methodology for the Suzuki-Miyaura coupling of this compound with a representative aryl halide. It is crucial to note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for different aryl halides.
Protocol 1: General Suzuki-Miyaura Coupling
This protocol outlines a standard procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the aryl bromide (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration is typically around 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-chloro-3-arylquinoline.
Typical Reaction Conditions Summary
The success of the Suzuki-Miyaura coupling is highly dependent on the chosen reaction parameters. The following table summarizes common conditions that can be used as a starting point for optimization.
| Parameter | Typical Conditions | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(PPh₃)₄ can be used directly. Pd(OAc)₂ and Pd₂(dba)₃ require an external ligand. |
| Ligand | PPh₃, SPhos, XPhos | Buchwald-type ligands (SPhos, XPhos) are often more effective for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common to dissolve both organic and inorganic reagents. |
| Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive aryl chlorides. |
Application Case Study: Synthesis of 2-Arylquinoline Derivatives with Anticancer Activity
To illustrate the practical application of this compound in generating biologically active molecules, we present a case study based on the synthesis of 2-arylquinoline derivatives and their evaluation for anticancer activity. While the original synthesis in the cited literature may have followed a different pathway, the Suzuki-Miyaura coupling with this compound represents a viable and efficient alternative route to access similar scaffolds. A study by Rojas-León et al. (2022) described the synthesis and cytotoxic evaluation of a series of 2-arylquinolines.[7]
Hypothetical Synthetic Route via Suzuki Coupling:
A library of 2-arylquinolines can be synthesized by coupling this compound with various substituted aryl halides following the general protocol described above. Subsequent functionalization of the chloro group at the 2-position, if desired, can be achieved through nucleophilic aromatic substitution.
Biological Activity Data:
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected 2-arylquinoline derivatives against various human cancer cell lines, as reported in the literature.[7] These compounds demonstrate the potential of the 2-arylquinoline scaffold as a template for the development of novel anticancer agents.
| Compound | R Group (at C-2) | HeLa (Cervical Cancer) IC₅₀ (µM) | PC3 (Prostate Cancer) IC₅₀ (µM) |
| Quinoline 12 | 3,4-Methylenedioxyphenyl | > 100 | 31.37 |
| Quinoline 13 | 3,4-Methylenedioxyphenyl (with C-6 substitution) | 8.3 | 36.21 |
These results highlight that substitutions on both the quinoline core and the aryl moiety at the 2-position significantly influence the cytotoxic activity and selectivity against different cancer cell lines.[7]
Conclusion and Future Directions
This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors and other biologically active molecules. The strategic placement of the chloro and boronic acid functionalities allows for the efficient construction of diverse molecular scaffolds through well-established synthetic methodologies, particularly the Suzuki-Miyaura cross-coupling reaction. The provided protocols and case study demonstrate the practical utility of this starting material in drug discovery and medicinal chemistry.
Future work in this area will likely focus on the synthesis of more complex and diverse libraries of 2,3-disubstituted quinolines, targeting a wider range of kinases implicated in various diseases. The continued development of more efficient and selective catalytic systems for cross-coupling reactions will further enhance the utility of this compound as a key intermediate in the quest for novel therapeutics.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Utility of 2-Chloroquinoline-3-boronic Acid in Modern Pharmaceutical Development
Foreword: A Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The quinoline ring system is one such "privileged structure," forming the core of numerous drugs with activities spanning from anticancer to antimalarial.[1][2] Its rigid, bicyclic nature provides a well-defined three-dimensional geometry for precise interaction with biological targets.[2] Concurrently, the boronic acid moiety (-B(OH)₂) has transitioned from a synthetic curiosity to a celebrated pharmacophore and an indispensable tool in drug discovery.[3] Its incorporation into the proteasome inhibitor Bortezomib, the first FDA-approved drug in its class, heralded a new era for organoboron compounds in medicine.[4]
This guide focuses on the convergence of these two powerful entities in the form of 2-Chloroquinoline-3-boronic acid . This reagent is not merely a synthetic intermediate; it is a strategic building block that offers a dual-pronged approach to drug design. It leverages the proven biological relevance of the quinoline scaffold while providing the synthetic versatility of a boronic acid and the reactive potential of a chloro-substituent. Herein, we explore its applications, provide field-tested protocols, and explain the causality behind the experimental choices, empowering researchers to fully exploit its potential in pharmaceutical development.
Part 1: The Cornerstone Application - Suzuki-Miyaura Cross-Coupling
The paramount application of this compound is its role as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction is a foundational method for constructing C(sp²)–C(sp²) bonds, the very linkages that form the biaryl and heteroaryl backbones of many modern drugs, particularly kinase inhibitors.[6][7]
The utility of this building block in Suzuki reactions is threefold:
-
Modular Assembly: It allows for the direct and efficient coupling with a vast library of (hetero)aryl halides, enabling rapid exploration of the chemical space around the quinoline core to optimize structure-activity relationships (SAR).[8]
-
Strategic Reactivity: The boronic acid at the 3-position allows for the extension of the quinoline scaffold.
-
Latent Functionality: The chlorine atom at the 2-position is retained post-coupling, serving as a reactive handle for subsequent modifications, such as nucleophilic aromatic substitution (SNAr), to introduce further diversity or target-binding elements.[9]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) complex. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.[6][10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for coupling with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent is often necessary for challenging substrates.
Materials:
-
This compound
-
Aryl or heteroaryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reagent Preparation: To a dry reaction vessel, add this compound (1.2 eq), the aryl bromide (1.0 eq), the base (2.5 eq), and the palladium catalyst (3 mol%).
-
Inerting the System: Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes. This is critical as the active Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe. The solvent choice is crucial; the aqueous phase is necessary for activating the boronic acid with the inorganic base.[10]
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[11]
-
Monitoring Progress: Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 3-24 hours).[6]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: Key Reagent Choices and Their Rationale
| Component | Example | Role & Rationale |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | The engine of the catalytic cycle. The choice of phosphine ligands (e.g., PPh₃, dppf) is crucial for stabilizing the Pd(0) species and modulating its reactivity.[11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid to form a more nucleophilic boronate complex, facilitating the transmetalation step.[10] Cesium carbonate is often more effective but also more expensive. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A biphasic system is often used to dissolve both the organic substrates and the inorganic base.[11] Anhydrous conditions can be used with organic bases.[12] |
Part 2: Application Notes in Drug Discovery
Application Note 1: Synthesis of Novel Kinase Inhibitors
The quinoline scaffold is a well-established "hinge-binder" in many kinase inhibitors, mimicking the adenine ring of ATP.[7] By using this compound, medicinal chemists can rapidly synthesize libraries of 3-arylquinolines to probe the ATP-binding pocket.
A recent study identified novel dual CLK/ROCK inhibitors based on a pyrazolo[4,3-f]quinoline scaffold containing a boronic acid.[13][14] The compounds showed potent inhibition of cancer cell growth, with the top candidates inhibiting CLK1, CLK2, and ROCK2 at nanomolar concentrations.[13][14] This highlights the potential of incorporating the boronic acid moiety not just as a synthetic handle, but as a key pharmacophoric element.
Caption: Synthetic workflow for a generic kinase inhibitor.
Table 2: Representative Activity of Boronic Acid-Containing Quinoline Kinase Inhibitors
| Compound | Target Kinase(s) | Caki-1 Renal Cancer IC₅₀ (nM) | Reference |
|---|---|---|---|
| HSD1400 | CLK1/2/4, ROCK2 | 309 | [13][14] |
| HSD1791 | CLK1/2, ROCK2 | 204 | [13][14] |
| Sunitinib (Control) | Multiple RTKs | ~5000 | [13] |
| Sorafenib (Control) | Multiple RTKs | ~8000 |[13] |
Application Note 2: Scaffolds for Anticancer Agents
The 2-chloroquinoline framework is a versatile starting point for various anticancer agents. Derivatives have been synthesized and shown to inhibit the proliferation of multiple human tumor cell lines, including gastric, breast, and prostate cancer.[15] In one study, rhodanine analogues bearing a 2-chloroquinoline scaffold were synthesized, with several compounds demonstrating potent activity against a panel of six cancer cell lines.[15]
Furthermore, arylboronic acid derivatives of indoquinolines have been shown to inhibit human breast cancer cell (MDA-231) proliferation, with the most potent compound showing 76.74% inhibition at a 5 µM concentration.[16] This demonstrates that the products derived from this compound have a high potential for anticancer activity.
Application Note 3: Building Blocks for Antiviral Therapeutics
The C2-chlorine atom on the quinoline ring is not merely a placeholder; it is a tunable electrophilic site. This reactivity has been cleverly exploited in the design of covalent inhibitors.[9] For viral cysteine proteases like SARS-CoV-2 MPro and PLPro, the chloroquinoline moiety can act as a warhead. The cysteine residue in the enzyme's active site can act as a nucleophile, displacing the chloride and forming a permanent covalent bond with the inhibitor, leading to irreversible inactivation.[9]
Researchers have designed molecules starting from 2-chloroquinoline-3-carbaldehyde that act as dual inhibitors of these proteases.[9] this compound provides a direct route to couple this reactive pharmacophore to other fragments designed to interact with substrate-binding pockets (e.g., S1 and S1' sites), creating highly specific and potent covalent antiviral agents.
Caption: Conceptual workflow for developing covalent antiviral agents.
Part 3: Advanced Protocols
Protocol 2: Post-Coupling Modification via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the replacement of the C2-chlorine after a successful Suzuki coupling, demonstrating the scaffold's versatility. The electron-withdrawing nature of the quinoline nitrogen activates the C2 position for nucleophilic attack.
Materials:
-
3-Aryl-2-chloroquinoline (product from Protocol 1)
-
Nucleophile (e.g., a primary/secondary amine, thiol, or alcohol, 3.0 eq)
-
Solvent (e.g., DMF, NMP, or DMSO)
-
Optional: Base (e.g., K₂CO₃ or Et₃N, if nucleophile is an amine salt)
Step-by-Step Methodology:
-
Setup: Dissolve the 3-aryl-2-chloroquinoline (1.0 eq) in a suitable polar aprotic solvent like DMF in a sealed reaction vessel.
-
Reagent Addition: Add the nucleophile (3.0 eq). If the nucleophile is provided as a hydrochloride salt, add an equivalent of a non-nucleophilic base like triethylamine.
-
Reaction: Heat the mixture, typically between 100-150 °C. The reaction can often be performed using conventional heating or accelerated in a microwave reactor.
-
Monitoring: Follow the disappearance of the starting material by LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water. A precipitate of the product may form.
-
Extraction: If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over sodium sulfate.
-
Purification: Concentrate the solution and purify the crude product by column chromatography or recrystallization to yield the final C2-substituted quinoline.
Conclusion
This compound is a powerful and multifaceted building block for pharmaceutical research. Its true value lies in its strategic combination of features: a biologically relevant quinoline core, a synthetically versatile boronic acid for modular library synthesis via Suzuki coupling, and a reactive C2-chloro group for late-stage functionalization or direct use as a covalent warhead. By understanding the underlying reaction mechanisms and leveraging the protocols provided, researchers can efficiently construct novel and complex molecular architectures targeting a wide array of diseases, from cancer to viral infections.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties [ouci.dntb.gov.ua]
- 15. Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, saccharide-binding and anti-cancer cell proliferation properties of arylboronic acid derivatives of indoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the Quinoline Scaffold Using Boronic Acids
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2][3] Its rigid structure and ability to engage in various non-covalent interactions have made it a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets. Consequently, quinoline derivatives are found in a wide array of approved drugs, exhibiting activities ranging from antimalarial (e.g., Chloroquine) and antibacterial (e.g., Ciprofloxacin) to anticancer (e.g., Topotecan).[3][4][5]
The therapeutic potential of a quinoline-based compound is profoundly influenced by the nature and position of its substituents.[6][7] Therefore, the ability to selectively and efficiently introduce diverse functional groups onto the quinoline core is a critical task in modern drug discovery.[4][8] Among the myriad of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which utilizes organoboronic acids, stands out for its exceptional reliability, functional group tolerance, and broad applicability.[9][10]
This guide provides a detailed overview of the principles, a step-by-step protocol, and practical insights for the functionalization of the quinoline scaffold using boronic acids, tailored for researchers, scientists, and drug development professionals.
Part I: The Suzuki-Miyaura Cross-Coupling: Core Principles and Mechanism
The Suzuki-Miyaura reaction is a powerful C-C bond-forming process that couples an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[11] Its widespread adoption is due to the mild reaction conditions and the stability, low toxicity, and commercial availability of boronic acids.[10][12]
Key Reaction Components:
-
Quinoline Substrate: The reaction typically begins with a haloquinoline (e.g., 2-chloroquinoline, 4-bromoquinoline, 8-iodoquinoline). The C-X bond (where X = I, Br, Cl) serves as the electrophilic site for the palladium catalyst. The reactivity order generally follows I > Br > OTf >> Cl.
-
Boronic Acid (R-B(OH)₂): This is the nucleophilic partner. A vast library of aryl, heteroaryl, alkenyl, and even alkyl boronic acids is commercially available, allowing for the introduction of virtually any desired substituent. For sensitive boronic acids, more stable derivatives like pinacol boronate esters or MIDA boronates can be used.[9][13]
-
Palladium Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) complex like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Ligands, such as phosphines (e.g., PPh₃, SPhos, XPhos), are crucial for stabilizing the palladium center and modulating its reactivity.[9]
-
Base: A base is essential for the reaction to proceed. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species (-ate complex), which facilitates the key transmetalation step.[10][11] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).
-
Solvent: The choice of solvent is critical for solubilizing the reagents and maintaining the stability of the catalyst. Common solvents include ethereal solvents like 1,4-dioxane or dimethoxyethane (DME), and aromatic hydrocarbons like toluene, often in the presence of a small amount of water.[14]
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][11][15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part II: Experimental Protocol: Synthesis of 8-Phenylquinoline
This protocol details a representative Suzuki-Miyaura coupling to synthesize 8-phenylquinoline from 8-bromoquinoline and phenylboronic acid.
Trustworthiness & Self-Validation: This protocol is designed to be self-validating. Progress is monitored by Thin-Layer Chromatography (TLC), which provides visual confirmation of reactant consumption and product formation. The final product's identity and purity are confirmed through standard analytical techniques (¹H NMR, ¹³C NMR, and MS), ensuring the experimental outcome is verifiable and reproducible.
Materials and Equipment
-
Chemicals: 8-Bromoquinoline (1.0 equiv), Phenylboronic acid (1.2 equiv), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv), Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv), Toluene, Ethanol, Water (degassed), Ethyl Acetate, Hexane, Saturated aq. NaCl (brine), Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), septa, needles, syringes, TLC plates (silica gel), UV lamp, rotary evaporator, column chromatography setup.
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere is Crucial):
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-bromoquinoline (e.g., 1.04 g, 5.0 mmol), phenylboronic acid (0.73 g, 6.0 mmol), and anhydrous potassium carbonate (1.38 g, 10.0 mmol).
-
Causality: Using anhydrous base is important as excess water can sometimes interfere with the catalyst or promote unwanted side reactions. The excess of boronic acid ensures the complete consumption of the more valuable haloquinoline.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state, halting the catalytic cycle. Maintaining an inert atmosphere is paramount for success.
-
-
Solvent and Catalyst Addition:
-
Via syringe, add degassed toluene (25 mL) and degassed water (5 mL) to the flask.
-
Causality: Degassing the solvents removes dissolved oxygen. The biphasic toluene/water system is highly effective; the base is soluble in the aqueous phase, while the organic components and catalyst reside primarily in the organic phase.
-
Briefly remove the septum and quickly add the Pd(PPh₃)₄ catalyst (0.17 g, 0.15 mmol) to the flask against a positive flow of inert gas. Immediately reseal the flask.
-
Causality: Adding the catalyst last and quickly minimizes its exposure to the atmosphere.
-
-
Reaction Execution:
-
Lower the flask into an oil bath preheated to 90 °C.
-
Attach a reflux condenser (with inert gas flowing at the top) and stir the mixture vigorously overnight (12-16 hours).
-
-
Monitoring Progress:
-
After 12 hours, briefly cool the reaction and take a small aliquot using a capillary tube. Spot it on a TLC plate and elute with a solvent system like 20% Ethyl Acetate in Hexane.
-
Visualize the plate under a UV lamp. The disappearance of the 8-bromoquinoline spot (compare with a co-spotted standard) and the appearance of a new, less polar product spot indicates the reaction is progressing. The reaction is complete when the starting material is no longer visible.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (25 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 25 mL) and then with brine (1 x 25 mL).
-
Causality: The washes remove the inorganic base and other water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil/solid should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20%) to isolate the pure 8-phenylquinoline.
-
Part III: Optimization and Data Summary
The conditions provided above are a robust starting point, but optimization is often necessary depending on the specific substrates. Electron-rich or -poor quinolines and boronic acids may require different catalysts, bases, or solvents for optimal results.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Quinolines
| Quinoline Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Yield (%) |
| 4-Chloroquinoline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | ~85-95 |
| 8-Bromoquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O | 90 | ~90-98 |
| 2-Chloro-6-methylquinoline | Thiophene-3-boronic acid | XPhos Pd G3 (2) | Cs₂CO₃ (2.0) | t-Amyl Alcohol | 110 | ~80-90 |
| 5-Iodoquinoline | Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2.5) | DME/H₂O | 85 | ~75-85 |
Note: Yields are approximate and highly dependent on specific reaction scale and purification.
Part IV: Application in a Drug Discovery Workflow
The functionalization of a quinoline scaffold is rarely an end in itself. In a drug discovery context, it is a critical step in a larger workflow aimed at identifying new therapeutic agents. This process involves creating a library of diverse analogues and testing them for biological activity.
Caption: A typical drug discovery workflow utilizing scaffold functionalization.
This workflow illustrates how the Suzuki-Miyaura coupling enables the rapid generation of a chemical library from a common quinoline precursor.[16] By reacting a single haloquinoline with dozens or hundreds of different boronic acids, researchers can systematically explore the chemical space around the scaffold to identify "hits" and optimize them into potent and selective drug candidates.
References
- 1. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
Strategic Synthesis of 2-Aryl-3-quinolylboronic Acid Scaffolds via Suzuki-Miyaura Coupling
An Application Guide for Researchers
Abstract: The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This guide provides an in-depth exploration of the reaction conditions necessary for the successful coupling of 2-Chloroquinoline-3-boronic acid with various aryl halides. Quinoline derivatives are privileged scaffolds in medicinal chemistry, and this transformation offers a critical pathway to novel biaryl structures for drug discovery and materials science. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the insights needed to optimize conditions, troubleshoot common issues, and achieve high-yield synthesis.
The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide.[1][2][3] The reaction's success hinges on the seamless operation of a three-step catalytic cycle. Understanding this cycle is paramount for rational optimization.
The catalytic cycle involves three fundamental stages:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the aryl halide (Ar-X). This is often the rate-determining step.[3][4] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[4] The use of a chloroquinoline, a relatively unreactive electrophile, presents a specific challenge that necessitates carefully chosen catalysts and conditions to drive this initial step forward.
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily exchanges its organic moiety with the halide on the Pd(II) complex.[2][4][5]
-
Reductive Elimination: This is the final, bond-forming step. The two organic partners (the aryl group from the halide and the quinoline group from the boronic acid) are expelled from the palladium coordination sphere as the desired biaryl product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Optimizing the Reaction: A Guide to Key Parameters
Achieving a successful coupling with this compound requires a nuanced understanding of each reaction component. The inherent unreactivity of the C-Cl bond and the potential for catalyst inhibition by the quinoline nitrogen are the primary hurdles.
-
The Palladium Catalyst and Ligand: The choice of catalyst and, more importantly, the phosphine ligand is the single most critical factor for success.
-
The Ligand's Role: For challenging substrates like heteroaryl chlorides, standard ligands like PPh₃ are often insufficient. Bulky, electron-rich phosphine ligands are essential.[5][7] Ligands such as XPhos, SPhos, RuPhos, or tri-tert-butylphosphine (P(t-Bu)₃) serve two purposes: their electron-donating nature facilitates the difficult oxidative addition of the aryl chloride, and their steric bulk creates a protective pocket around the palladium atom, preventing the lone pair of the quinoline nitrogen from coordinating to and poisoning the catalyst.[6][7]
-
The Base: The base is not merely a pH adjuster; it is a stoichiometric reagent essential for the transmetalation step.[2][5]
-
Common Choices: Stronger inorganic bases are generally preferred for coupling aryl chlorides. Potassium phosphate (K₃PO₄) is a highly effective and widely used base for heteroaryl couplings.[7] Carbonates like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also viable options.[7][8]
-
Fluoride Anions: In cases where substrates may be sensitive to strongly basic conditions, potassium fluoride (KF) can be an excellent alternative to activate the boronic acid.[7][9]
-
-
The Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
-
Aprotic Solvents: Anhydrous, polar aprotic solvents are standard. 1,4-Dioxane, tetrahydrofuran (THF), and toluene are excellent choices.[1][7]
-
The Role of Water: Often, a small amount of water is added to the organic solvent (e.g., dioxane/water 10:1).[7][10] This aids in dissolving the inorganic base and promotes the formation of the highly reactive trihydroxyboronate intermediate, which can accelerate transmetalation.
-
-
Temperature: Due to the kinetic stability of the C-Cl bond, these reactions almost always require heating. Typical reaction temperatures range from 90°C to 120°C .[1][11]
Experimental Protocol: A Step-by-Step Workflow
This protocol provides a generalized, robust starting point for the coupling of this compound with an aryl halide. Researchers should consider this a template for optimization.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Materials and Equipment:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 - 1.3 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF)
-
Schlenk flask or reaction tube with a screw cap, magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Heating mantle or oil bath with temperature control
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, the base, the palladium pre-catalyst, and the phosphine ligand under ambient atmosphere.[1]
-
Inerting the Atmosphere: Seal the flask, and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[6]
-
Solvent Addition: Add the required volume of degassed anhydrous solvent via syringe. If using a water co-solvent, add the degassed water at this stage.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating mantle and stir the mixture vigorously at the desired temperature (typically 90-120°C) for the specified time (usually 8-24 hours).[1] Monitor the reaction's progress periodically by TLC or GC-MS analysis of small aliquots.
-
Work-up: Once the reaction is complete (as judged by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.[1]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then with brine. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure product.[1]
-
Characterization: Confirm the identity and purity of the final compound using standard analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Reference Data: Representative Reaction Conditions
The following table summarizes effective conditions reported for the Suzuki-Miyaura coupling of challenging heteroaryl chlorides, which serve as a strong predictive model for the target reaction.
| Aryl/Heteroaryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine derivatives | Pd(OAc)₂ (1.0) | s-PHOS (1.2) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 85-95 | [7] |
| 2,6-Dichloroquinoxaline | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | THF | 90 | 8 | 75-97 | [11] |
| 3,5-Dichloropyridazine | Pd₂(dba)₃ (2.5) | XPhos (5.0) | K₃PO₄ (2.0) | Dioxane | 100 | 18 | ~90 | [12] |
| 2-Chloro-m-xylene | Custom Pd-NHC (0.5) | - | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 6 | 94 | [7] |
| Aryl Chlorides | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3.0) | KF (3.0) | Dioxane | 110 | 12 | 74-96 | [5][13] |
Troubleshooting and Best Practices
-
Problem: Low or No Conversion.
-
Cause: Catalyst poisoning by the quinoline nitrogen.
-
Solution: Increase the steric bulk of the phosphine ligand. Switch from a less bulky ligand to one like XPhos or RuPhos. Ensure an adequate ligand-to-palladium ratio (typically 2:1 or higher).[6]
-
Cause: Inefficient oxidative addition of the C-Cl bond.
-
Solution: Increase the reaction temperature. Ensure the catalyst system is sufficiently electron-rich by using an appropriate ligand. If feasible, switching the aryl halide to the corresponding bromide or iodide will dramatically increase reactivity.
-
Cause: Deactivation of the catalyst by oxygen.
-
Solution: Ensure all solvents are rigorously degassed before use and that the reaction vessel is thoroughly purged with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.[6]
-
-
Problem: Significant Side Product Formation.
-
Cause: Homocoupling of the boronic acid to form a quinoline-quinoline dimer.
-
Solution: This is typically caused by the presence of oxygen, which can facilitate oxidative pathways that lead to homocoupling.[14] Rigorous degassing and maintaining an inert atmosphere are critical.
-
Cause: Protodeboronation (loss of the boronic acid group and replacement with hydrogen).
-
Solution: This can occur if the reaction conditions are too harsh or if there is excessive water present with a strong base. Consider using a milder base like KF or CsF.[13] Alternatively, converting the boronic acid to its more stable pinacol boronate ester can prevent this side reaction.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
The Strategic Deployment of 2-Chloroquinoline-3-boronic Acid in Medicinal Chemistry: Application Notes and Protocols
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of approved therapeutic agents and clinical candidates.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for presenting pharmacophoric elements in a defined spatial orientation. The strategic functionalization of this core is paramount for modulating biological activity. This application note details the role and utility of a specialized building block, 2-Chloroquinoline-3-boronic acid , a bifunctional reagent designed for advanced synthetic applications in drug discovery. We provide a technical guide on its unique reactivity, proposed synthesis, and detailed protocols for its application in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.
Introduction: The Quinoline Scaffold as a Privileged Structure
The quinoline nucleus is a recurring motif in pharmaceuticals, demonstrating a vast spectrum of biological activities including anticancer, antimalarial, antibacterial, and antiviral properties.[3][4][5] Its "privileged" status arises from its ability to interact with a wide range of biological targets, often through intercalation with DNA or binding to enzyme active sites like kinases.[2][6] The synthetic versatility of the quinoline ring allows for extensive derivatization, facilitating the fine-tuning of structure-activity relationships (SAR).
The introduction of specific functional groups at defined positions is a key strategy in quinoline-based drug design. 2-Chloroquinoline derivatives, in particular, serve as versatile intermediates. The chlorine atom at the 2-position is a proficient leaving group for nucleophilic aromatic substitution (SNAr) and a reactive handle for palladium-catalyzed cross-coupling reactions.[7][8]
This compound: A Bifunctional Linchpin
This compound is a uniquely valuable building block due to its possession of two distinct and orthogonally reactive functional groups:
-
The 2-Chloro Group: An electrophilic site primed for C-C, C-N, C-O, and C-S bond formation via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the introduction of aryl, heteroaryl, alkyl, or amino substituents.
-
The 3-Boronic Acid Group: A versatile nucleophilic partner in Suzuki-Miyaura couplings. Furthermore, boronic acids can undergo a variety of other transformations, including oxidation to phenols, conversion to trifluoroborate salts for enhanced stability, or participation in Chan-Lam coupling.[9]
This dual functionality allows for sequential, site-selective modifications, enabling the rapid assembly of complex, three-dimensional molecules from a single, advanced intermediate.
Inferred Reactivity and Strategic Application
Based on established principles of palladium catalysis on halogenated heterocycles, the C-Cl bond at the 2-position of the electron-deficient quinoline ring is the more reactive site for oxidative addition to a Pd(0) catalyst compared to the C-B bond of the boronic acid. This differential reactivity is the key to its strategic use. A synthetic campaign can be designed where the 2-chloro position is first addressed via a Suzuki-Miyaura coupling, installing a desired substituent. The boronic acid at the 3-position remains intact and available for a subsequent, different transformation.
Figure 1: Proposed workflow for the sequential functionalization of this compound.
Proposed Synthesis Protocol for this compound
While not widely documented as a commercial building block, a plausible and robust synthesis can be envisioned starting from the readily available 2-chloroquinoline-3-carbaldehyde, which is typically prepared via the Vilsmeier-Haack reaction.[10][11][12]
Figure 2: Proposed synthetic pathway via a lithiation-borylation route.
Protocol 3.1: Synthesis via Lithiation-Borylation of a 3-Bromo Precursor (Hypothetical)
This protocol is based on standard lithiation-borylation procedures and assumes the availability of 2-chloro-3-bromoquinoline.[13]
Materials:
| Reagent/Material | CAS Number | M.W. | Amount (1 mmol scale) |
|---|---|---|---|
| 2-Chloro-3-bromoquinoline | N/A | 242.48 | 242 mg (1.0 mmol) |
| Anhydrous THF | 109-99-9 | 72.11 | 10 mL |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 0.44 mL (1.1 mmol) |
| Triisopropyl borate | 5419-55-6 | 188.08 | 0.35 mL (1.5 mmol) |
| Hydrochloric acid (1 M aq.) | 7647-01-0 | 36.46 | As needed for pH ~2 |
| Diethyl ether | 60-29-7 | 74.12 | For extraction |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | For drying |
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 2-chloro-3-bromoquinoline (1.0 equiv).
-
Dissolution: Add anhydrous THF (10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.5 equiv) dropwise to the reaction mixture. The color should dissipate. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Hydrolysis: Cool the mixture to 0 °C and slowly quench by adding 1 M HCl until the pH is approximately 2. Stir vigorously for 1-2 hours to hydrolyze the borate ester.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.
Application Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound (acting as the electrophile at the C2-Cl position) with a generic arylboronic acid.
Figure 3: Generalized Suzuki-Miyaura catalytic cycle.
Protocol 4.1: Coupling with Phenylboronic Acid
This representative protocol is adapted from established methods for coupling chloro-heterocycles.[2] Optimization of catalyst, ligand, base, and solvent may be required for different coupling partners.
Materials & Reagents:
| Reagent/Material | CAS Number | M.W. | Amount (0.5 mmol scale) | Equivalents |
|---|---|---|---|---|
| This compound | N/A | 207.42 | 104 mg | 1.0 |
| Phenylboronic acid | 98-80-6 | 121.93 | 79 mg | 1.3 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 11.5 mg | 0.025 (2.5 mol%) |
| SPhos (Ligand) | 657408-07-6 | 410.47 | 20.5 mg | 0.10 (10 mol%) |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 212 mg | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 4.0 mL | - |
| Water | 7732-18-5 | 18.02 | 1.0 mL | - |
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.3 equiv), Pd₂(dba)₃ (2.5 mol%), SPhos (10 mol%), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction Conditions: Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-phenylquinoline-3-boronic acid.
Troubleshooting & Optimization:
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor solvent quality. | Use a fresh batch of catalyst/ligand; Ensure thorough degassing of solvents; Use anhydrous solvents. |
| Protodeboronation | Presence of excess water or acid; Prolonged heating. | Use anhydrous base (e.g., CsF); Minimize reaction time; Consider using the boronic ester form (e.g., pinacol ester). |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing procedure; Add a small amount of a phosphine ligand to scavenge oxygen. |
Safety and Handling
-
2-Chloroquinoline derivatives should be handled with care as they are potential irritants and may be harmful if inhaled or ingested.[7]
-
Organoboronic acids are generally stable but can be irritating to the eyes and respiratory system.
-
Palladium catalysts and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This compound represents a highly valuable, albeit specialized, building block for medicinal chemistry. Its bifunctional nature enables a powerful and flexible synthetic strategy based on sequential, regioselective cross-coupling reactions. By first utilizing the 2-chloro position as a robust handle for Suzuki-Miyaura coupling, medicinal chemists can introduce a diverse array of substituents before leveraging the 3-boronic acid for subsequent transformations. The protocols and strategic insights provided herein offer a comprehensive guide for researchers to unlock the full potential of this versatile intermediate in the design and synthesis of novel quinoline-based therapeutic agents.
References
- 1. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pinacol synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Bromoquinoline-3-boronic acid [myskinrecipes.com]
- 5. scispace.com [scispace.com]
- 6. CN107304198B - Novel synthesis process of quinolone antibiotic intermediate - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemijournal.com [chemijournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Chloroquinoline-3-boronic Acid as a Linchpin for the Synthesis of Novel Fused Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on leveraging 2-chloroquinoline-3-boronic acid as a versatile starting material for the synthesis of complex, novel heterocyclic compounds. We will move beyond simple functionalization to explore advanced, tandem strategies that utilize the dual reactivity of this unique building block to construct fused ring systems of high medicinal and materials science interest.
Introduction: The Strategic Value of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The synthetic utility of quinoline derivatives is therefore of paramount importance in drug discovery.
This compound emerges as a particularly powerful synthetic intermediate. It possesses two distinct and strategically positioned reactive handles:
-
A boronic acid group at the C3 position, ideal for palladium- or copper-catalyzed cross-coupling reactions to form new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds.
-
A chloro group at the C2 position, which can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions or participate in its own cross-coupling events.
This orthogonal reactivity allows for a stepwise or tandem approach to molecular construction, making it an exceptional platform for generating molecular diversity and synthesizing complex, fused polycyclic aromatic systems. This guide will detail the core reactions and provide protocols for their application in building novel heterocycles.
Part 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance.[2][3] In the context of our starting material, it provides a robust method for introducing aryl or heteroaryl substituents at the C3 position.
Principle & Mechanistic Overview
The reaction involves a palladium(0) catalyst that facilitates the coupling of the organoboron compound with an organohalide. The catalytic cycle consists of three key steps: (1) Oxidative Addition of the organohalide to the Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center (which requires activation by a base), and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3]
References
Application Note & Protocols: 2-Chloroquinoline-3-boronic Acid as a Versatile Scaffold for the Development of Novel Antiviral Agents
Abstract
The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates the development of innovative therapeutic strategies. The quinoline scaffold has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including several with potent antiviral activity.[1][2] This application note details the strategic use of 2-Chloroquinoline-3-boronic acid , a bifunctional synthetic building block, for the rapid development of novel antiviral candidates. We elucidate its potential by leveraging the distinct reactivity of its two functional groups: the 3-boronic acid for palladium-catalyzed cross-coupling reactions and the 2-chloro position for nucleophilic aromatic substitution. This dual reactivity allows for extensive and systematic Structure-Activity Relationship (SAR) exploration. Detailed protocols for a cornerstone Suzuki-Miyaura cross-coupling reaction and a representative fluorescence-based viral polymerase inhibition assay are provided to guide researchers in synthesizing and evaluating new chemical entities derived from this versatile scaffold.
Introduction: The Strategic Value of a Bifunctional Scaffold
The quinoline heterocycle is a mainstay in antiviral drug discovery, with derivatives demonstrating efficacy against a wide range of viruses, including coronaviruses, Ebola virus, dengue virus, and HIV.[3][4][5][6] Their mechanisms of action are diverse, ranging from inhibiting viral entry and replication to modulating host-cell pathways.[7][8] Concurrently, the incorporation of boronic acids into drug candidates has gained significant traction. The boron atom's empty p-orbital allows it to form reversible covalent bonds or strong coordinate bonds with biological nucleophiles, such as the hydroxyl groups in the active sites of enzymes, a feature that can be exploited to achieve high potency and overcome resistance.[9][10][11]
This compound emerges as a uniquely powerful scaffold by combining these two validated pharmacophores. Its strategic value lies in its orthogonal reactivity:
-
The 3-Boronic Acid Moiety: This group is an ideal handle for Suzuki-Miyaura cross-coupling reactions , enabling the facile installation of a vast array of aryl and heteroaryl substituents.[12] This allows for the systematic probing of binding pockets in viral protein targets to enhance potency and selectivity.
-
The 2-Chloro Substituent: This position is activated towards Nucleophilic Aromatic Substitution (SNAr) .[13] This allows for late-stage diversification, where amines, thiols, or alcohols can be introduced to modulate pharmacokinetic properties (like solubility and metabolic stability) or to establish additional interactions with the target protein.
This dual-functional nature permits a modular and efficient approach to library synthesis, accelerating the hit-to-lead optimization process in antiviral drug discovery.
The Drug Discovery Workflow: A Modular Approach
The use of this compound enables a streamlined and logical workflow for generating and testing novel antiviral agents. The process begins with core elaboration via Suzuki coupling, followed by antiviral screening, and subsequent lead optimization through modification at the 2-position.
Figure 1: A streamlined drug discovery workflow using the dual functionality of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura reaction to couple this compound with a representative aryl bromide. This C-C bond formation is the cornerstone of the initial library synthesis.
Rationale: The reaction utilizes a palladium(0) catalyst which undergoes oxidative addition with the aryl halide. Following transmetalation with the boronic acid (activated by a base), the two organic fragments are joined via reductive elimination, regenerating the catalyst.[14] The choice of ligand (e.g., a phosphine) is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[15]
Materials:
-
This compound
-
Aryl or heteroaryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate [Pd(OAc)2]
-
Triphenylphosphine [PPh3] or other suitable ligand
-
Potassium carbonate (K2CO3), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Round-bottom flask, condenser, magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl bromide (1.1 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(OAc)2 (0.02 eq), and the ligand, PPh3 (0.04 eq). Causality Note: The ligand is crucial; it stabilizes the Pd(0) species and modulates its reactivity for efficient coupling.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of boronic acid). The water is essential for the transmetalation step.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Antiviral Screening - RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
This protocol describes a cell-free, fluorescence-based assay to screen compounds for inhibitory activity against a viral RNA-dependent RNA polymerase (RdRp), a highly conserved and validated antiviral target.[8][16]
Rationale: The assay measures the incorporation of a fluorescently-labeled nucleotide triphosphate (e.g., FAM-UTP) into an RNA strand by the viral RdRp using a template RNA. An effective inhibitor will prevent this incorporation, resulting in a low fluorescence signal. This method is highly sensitive, quantitative, and suitable for high-throughput screening.
Materials:
-
Recombinant viral RdRp enzyme
-
RNA template/primer duplex
-
Nucleotide triphosphate (NTP) mix (ATP, CTP, GTP)
-
Fluorescently-labeled NTP (e.g., FAM-UTP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Remdesivir triphosphate)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Compound Plating: Dispense test compounds into the 384-well plate to achieve a final concentration range (e.g., 0.1 nM to 100 µM) using an acoustic dispenser or serial dilution. Include wells for 'no inhibitor' (negative control, 100% activity) and 'positive control inhibitor' (positive control).
-
Enzyme Addition: Prepare an enzyme solution by diluting the RdRp in cold assay buffer. Add the enzyme solution to all wells except for the 'no enzyme' background controls.
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the compounds to bind to the enzyme. Causality Note: This pre-incubation step is critical for identifying inhibitors that may have a slow binding onset.
-
Initiation of Reaction: Prepare a reaction initiation mix containing the RNA template/primer, NTP mix, and the fluorescently-labeled NTP in assay buffer. Add this mix to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at 37 °C for 60 minutes.
-
Signal Detection: Stop the reaction (e.g., by adding EDTA). Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation / 520 nm emission for FAM).
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme wells).
-
Normalize the data to the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
-
Data Interpretation: Building a Structure-Activity Relationship (SAR)
The primary goal of the initial synthesis and screening is to establish a preliminary SAR. By comparing the antiviral potency (IC50) and cytotoxicity (CC50) of analogs, researchers can identify which structural modifications are beneficial. The Selectivity Index (SI = CC50/IC50) is a critical parameter for prioritizing compounds; a higher SI value indicates a greater therapeutic window.
Table 1: Hypothetical SAR Data for 4-Aryl-2-chloroquinoline Derivatives against a Viral RdRp
| Compound ID | R Group (at Quinoline C4) | IC50 (µM) | CC50 (µM) | SI (CC50/IC50) |
| LEAD-01 | Phenyl | 8.5 | >100 | >11.8 |
| LEAD-02 | 4-Methoxyphenyl | 2.1 | >100 | >47.6 |
| LEAD-03 | 4-Hydroxyphenyl | 0.9 | 85 | 94.4 |
| LEAD-04 | 3,4-Dichlorophenyl | 15.2 | 60 | 3.9 |
| LEAD-05 | 2-Pyridyl | 5.3 | >100 | >18.8 |
Interpretation:
-
The addition of an electron-donating group at the 4-position of the phenyl ring (LEAD-02 vs. LEAD-01) improves potency.
-
A hydroxyl group (LEAD-03) further enhances potency, suggesting a potential hydrogen bond interaction with the enzyme. This compound is a high-priority hit due to its sub-micromolar activity and high SI.
-
Electron-withdrawing groups (LEAD-04) are detrimental to activity and introduce cytotoxicity.
-
A heteroaromatic ring (LEAD-05) is well-tolerated.
Proposed Mechanism of Action & Lead Optimization
Based on the SAR data, a plausible binding mode can be hypothesized. The planar quinoline core may engage in π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine or Phenylalanine) in a hydrophobic pocket of the viral RdRp. The 4-hydroxyphenyl group of the lead compound, LEAD-03 , could act as a hydrogen bond donor or acceptor with a polar residue (e.g., Serine or Aspartate) at the edge of the pocket. The boronic acid, while used for synthesis, is not present in the final molecule; its utility is in enabling the C-C bond formation.
Figure 3: Hypothetical binding mode of a lead compound within a viral polymerase active site.
Next Steps in Lead Optimization: With LEAD-03 identified, the 2-chloro position becomes the next target for modification. Using SNAr chemistry, small amines (e.g., dimethylamine, morpholine) or thiols can be introduced to improve solubility or add new interaction vectors without disturbing the core binding motif.
Conclusion
This compound represents a high-value starting material for modern antiviral drug discovery. Its dual-functional nature facilitates a modular and efficient synthetic strategy, allowing for the rapid generation and optimization of novel chemical entities. By combining the proven antiviral heritage of the quinoline scaffold with the synthetic versatility of boronic acid chemistry, researchers are well-equipped to develop potent and selective inhibitors against a host of challenging viral targets.
References
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Diaryl-Quinoline Compounds as Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Diaryl-Quinoline Compounds as Entry Inhibitors of Ebola Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The current progress in the use of boron as a platform for novel antiviral drug design [pubmed.ncbi.nlm.nih.gov]
- 10. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00119H [pubs.rsc.org]
- 11. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Bioconjugation Utilizing 2-Chloroquinoline-3-boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A New Frontier in Bioconjugation with Dual-Reactivity Scaffolds
The field of bioconjugation is continually evolving, driven by the need for more precise and stable methods to link biomolecules with therapeutic or diagnostic agents.[1][2] Within this landscape, 2-Chloroquinoline-3-boronic acid and its derivatives emerge as a promising, yet underexplored, class of reagents. This scaffold is unique in that it possesses two distinct chemically reactive centers: a labile 2-chloro group on the quinoline ring and a versatile 3-boronic acid moiety.[3][4] This dual-functionality opens up exciting possibilities for novel bioconjugation strategies, including site-specific modification, the development of antibody-drug conjugates (ADCs), and the creation of complex biomolecular architectures.[5]
The quinoline core is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs, and is known for its diverse biological activities, including anticancer and antimalarial properties.[6][7][8] The 2-chloro substituent is particularly susceptible to nucleophilic aromatic substitution, making it an excellent handle for conjugation with thiol groups of cysteine residues in proteins.[4] Simultaneously, the boronic acid group offers a rich and varied reactivity profile. It can form reversible or stable bonds with various biological nucleophiles, most notably with the ε-amino group of lysine residues, and can participate in bioorthogonal reactions.[9]
These application notes will provide a comprehensive overview of the potential bioconjugation applications of this compound derivatives. We will delve into the underlying chemical principles, propose detailed experimental protocols for protein modification, and discuss the characterization and stability of the resulting bioconjugates. Our aim is to equip researchers with the foundational knowledge and practical guidance to explore the full potential of this exciting class of dual-reactivity reagents.
Chemical Principles and Reaction Mechanisms
The bioconjugation potential of this compound derivatives stems from the orthogonal reactivity of its two key functional groups. Understanding these individual reactivities is crucial for designing effective conjugation strategies.
The 2-Chloroquinoline Moiety: A Handle for Cysteine-Specific Conjugation
The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution. This reactivity can be harnessed for site-specific modification of cysteine residues in proteins. The thiol group of cysteine is a potent nucleophile that can displace the chloride, forming a stable thioether linkage.
This reaction is anticipated to be highly selective for cysteine over other nucleophilic amino acid residues under controlled pH conditions. The proposed mechanism is a direct nucleophilic aromatic substitution.
References
- 1. researchgate.net [researchgate.net]
- 2. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Chloroquinoline-3-boronic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 2-Chloroquinoline-3-boronic acid. Low yields in this specific reaction are a common challenge, often stemming from the unique electronic and stability properties of the substrates. This document is structured to help you diagnose problems, understand the underlying chemical principles, and implement effective solutions.
Core Challenges: Why is this Reaction Difficult?
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success is highly dependent on the substrates.[1][2] The coupling of 2-chloroquinoline with a boronic acid at the 3-position presents a "perfect storm" of challenges:
-
Unreactive Electrophile: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the rate-determining oxidative addition step of the catalytic cycle.[1][3]
-
Electron-Deficient Heterocycle: The electron-withdrawing nature of the quinoline ring system further deactivates the C-Cl bond towards oxidative addition. Additionally, the quinoline nitrogen can potentially coordinate to the palladium catalyst, leading to catalyst inhibition.[4]
-
Unstable Nucleophile: Heteroaryl boronic acids, particularly those on electron-rich or complex ring systems, are often prone to decomposition via side reactions like protodeboronation.[5][6]
This guide will address each of these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is designed to help you identify the root cause of poor reaction performance and provides actionable solutions.
Q1: My reaction is giving a very low yield, and I primarily see my starting material (2-chloroquinoline) and benzene in the crude NMR. What is the most likely cause?
A1: This product distribution strongly suggests that protodeboronation is the dominant side reaction.[6][7] Protodeboronation is the protonolysis of the C–B bond, replacing the boronic acid group with a hydrogen atom.[6] This is a very common failure mode for heteroaryl boronic acids.[5][8]
Causality & Explanation: The C-B bond is susceptible to cleavage by acidic protons, which can come from trace water, the boronic acid itself, or certain reaction conditions. For heteroaryl boronic acids, this process can be particularly rapid, consuming your nucleophile before it has a chance to participate in the desired cross-coupling. The slow oxidative addition to the 2-chloroquinoline means the boronic acid spends more time in the reaction mixture, increasing the opportunity for this decomposition to occur.[5]
Solutions:
-
Use a More Stable Boron Reagent:
-
Boronic Esters (e.g., Pinacol Esters): Converting the boronic acid to its pinacol ester can significantly enhance stability and prevent premature decomposition.[1]
-
Organotrifluoroborates (KHF₃): These are crystalline, air-stable solids that slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.
-
MIDA or DABO Boronates: These are highly stable, protected forms of boronic acids that are compatible with anhydrous coupling conditions and can be used for sequential reactions.[1][9]
-
-
Optimize the Base and Solvent System:
-
Use a Strong, Non-Nucleophilic Base: Bases like K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃ for challenging couplings. They are effective at promoting the formation of the active boronate species required for transmetalation without introducing overly acidic or reactive counter-ions.[2]
-
Consider Anhydrous Conditions: While many Suzuki protocols use aqueous solvent mixtures, water can be a proton source for protodeboronation.[6] Switching to a rigorously dried aprotic solvent like dioxane or toluene may improve the boronic acid's stability.
-
Q2: My reaction is sluggish and stalls with significant starting material left, even after extended time and heating. I am using Pd(PPh₃)₄. What's wrong?
A2: The issue is almost certainly an inadequate catalyst system. Pd(PPh₃)₄ is a classic catalyst but lacks the high activity needed to facilitate the difficult oxidative addition of an electron-deficient aryl chloride like 2-chloroquinoline.[10][11]
Causality & Explanation: The oxidative addition step involves the insertion of the Pd(0) center into the C-Cl bond.[2][3] This step is slow for chlorides because of the strong C-Cl bond. To accelerate this, the palladium center needs to be highly electron-rich and sterically accessible. Triphenylphosphine (PPh₃) is not sufficiently electron-donating, and the tetrakis-ligated Pd(PPh₃)₄ complex must first shed ligands to become catalytically active, which can be inefficient.[11]
Solutions:
-
Switch to a Modern, High-Activity Catalyst System: Use a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a specialized ligand.
-
Select an Appropriate Ligand: The key is to use bulky, electron-rich phosphine ligands .[3][12] These ligands stabilize the Pd(0) species and their electron-donating nature accelerates the oxidative addition step.[3][13]
-
Buchwald-type Biarylphosphines: These are the gold standard for challenging couplings. Excellent choices include SPhos, XPhos, and RuPhos.[5][10]
-
Bulky Alkylphosphines: Ligands like Tri-tert-butylphosphine (P(t-Bu)₃) and Tricyclohexylphosphine (PCy₃) are also highly effective.[14]
-
N-Heterocyclic Carbenes (NHCs): These are even more electron-rich than phosphines and offer excellent stability and activity.[13][14] Consider using a pre-formed PEPPSI-type catalyst.[1]
-
Troubleshooting Flowchart
Caption: A logical workflow for diagnosing and solving low-yield Suzuki couplings.
Optimization Strategies and Protocols
Once the primary issue is diagnosed, systematic optimization is key to achieving high yields.
Recommended Starting Conditions
For researchers starting out or looking for a robust baseline, the following conditions are recommended based on literature for challenging heteroaryl chloride couplings.[4][10]
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Reliable, commercially available Pd(II) precatalysts that are readily reduced to active Pd(0) in situ. |
| Ligand | SPhos or XPhos (4 mol%) | Bulky, electron-rich biarylphosphine ligands that excel at promoting oxidative addition to aryl chlorides.[5][10] |
| Base | K₃PO₄ (2.5 equivalents) | A strong, effective base for activating the boronic acid/ester while minimizing side reactions.[2] |
| Boron Reagent | This compound pinacol ester (1.3 equivalents) | Using the pinacol ester dramatically improves stability against protodeboronation.[1] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 ratio) or Toluene / H₂O | Aprotic solvents are standard; a small amount of water aids in dissolving the base.[1] |
| Temperature | 100-110 °C | Sufficient thermal energy is required to overcome the activation barrier for oxidative addition.[12] |
Step-by-Step Experimental Protocol
This protocol incorporates best practices for setting up an oxygen-free reaction to prevent catalyst deactivation.[15]
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) and a magnetic stir bar overnight and allow them to cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the cooled Schlenk flask, add 2-chloroquinoline (1.0 mmol, 1.0 equiv), the this compound pinacol ester (1.3 mmol, 1.3 equiv), K₃PO₄ (2.5 mmol, 2.5 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 1-2 minutes and then backfill with inert gas. Repeat this "evacuate-backfill" cycle three times to ensure all oxygen is removed.[15]
-
Solvent Addition: Degas the solvent (e.g., 1,4-dioxane/water 5:1) by bubbling the inert gas through it for 15-20 minutes. Using a syringe, add the degassed solvent to the Schlenk flask under a positive pressure of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.[16]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle and Key Component Interactions
Caption: The Suzuki-Miyaura catalytic cycle highlighting the critical role of the ligand.
Frequently Asked Questions (FAQs)
-
Q: I see significant biphenyl-type product from the homocoupling of my boronic acid. How do I prevent this?
-
A: Homocoupling is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) and initiate a separate catalytic cycle for homocoupling.[1] Ensure your reaction is rigorously degassed and maintained under a strict inert atmosphere throughout.[15] Using a Pd(II) precatalyst can sometimes lead to a small amount of homocoupling at the start as it is reduced to Pd(0), but this should be a minor pathway.
-
-
Q: Can I use microwave heating to accelerate the reaction?
-
A: Yes, microwave irradiation can often dramatically reduce reaction times and may improve yields by quickly pushing the reaction to completion, thereby minimizing the time the boronic acid is exposed to potentially degrading conditions. However, screen the reaction thermally first to ensure there are no rapid decomposition pathways at higher temperatures.
-
-
Q: How much catalyst loading should I use?
-
A: For optimization, 1-2 mol% of the palladium source is a good starting point. For very difficult couplings or on a larger scale, this might be increased to 5 mol%. For highly optimized and active systems, loadings can often be reduced to <0.1 mol%.
-
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Protodeboronation [organic-chemistry.org]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Preventing Homocoupling of 2-Chloroquinoline-3-boronic acid in Suzuki-Miyaura Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a common challenge in Suzuki-Miyaura cross-coupling reactions: the unwanted homocoupling of 2-Chloroquinoline-3-boronic acid. This side reaction can significantly reduce the yield of your desired product and complicate purification. Here, we will explore the underlying mechanisms of this side reaction and provide actionable strategies to mitigate it, ensuring the success of your synthetic endeavors.
Troubleshooting Guide: Diagnosis and Solutions for Homocoupling
This section is structured to help you identify the potential causes of excessive homocoupling of this compound and provides step-by-step protocols to address them.
Issue 1: Significant Formation of Homocoupled Byproduct (Bi-quinoline)
If you are observing a substantial amount of the 2,2'-dichloro-3,3'-biquinoline byproduct in your reaction mixture, it is a clear indication of boronic acid homocoupling. This side reaction consumes your starting material and reduces the overall yield of the desired cross-coupled product.
Potential Cause A: Presence of Dissolved Oxygen
Dissolved oxygen in the reaction mixture is a primary culprit in promoting the homocoupling of boronic acids.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[2] These Pd(II) species can then participate in a catalytic cycle that leads to the dimerization of the boronic acid, independent of the aryl halide.[3][4]
-
Rigorous Degassing of Solvents: It is crucial to remove dissolved oxygen from your solvents before use. Two common and effective methods are:
-
Inert Gas Sparging: Bubble an inert gas, such as argon or nitrogen, through the solvent for at least 30 minutes. This physically displaces the dissolved oxygen.
-
Freeze-Pump-Thaw Cycles: For more sensitive reactions, this method is highly effective. It involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. This cycle should be repeated three to five times for optimal results.[2]
-
-
Maintaining an Inert Atmosphere: Throughout the entire experimental setup and reaction, it is imperative to maintain a positive pressure of an inert gas. This prevents atmospheric oxygen from re-dissolving into the reaction mixture. Utilize Schlenk lines or a glovebox for handling reagents and setting up the reaction.
Experimental Protocol: Degassing a Reaction Mixture with Inert Gas Sparging
-
Combine the this compound, your coupling partner (aryl halide), and the base in a dry Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add the degassed solvent via a syringe.
-
Insert a long needle connected to the inert gas line through the septum, ensuring the tip is below the surface of the liquid.
-
Bubble the inert gas through the solution for an additional 20-30 minutes while stirring.
-
After sparging, remove the long needle while maintaining a positive pressure of the inert gas via a second, shorter needle.
Potential Cause B: Suboptimal Palladium Precatalyst Choice
The choice of the palladium source can significantly influence the extent of homocoupling. Using a Pd(II) precatalyst, such as Pd(OAc)₂, can lead to an initial stoichiometric reaction with the boronic acid, resulting in homocoupling and the in-situ generation of the active Pd(0) catalyst.[2][3][5] This is particularly problematic at the beginning of the reaction before the cross-coupling cycle is fully established.
-
Utilize a Pd(0) Precatalyst: Whenever possible, use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. These catalysts do not require a reductive step that can involve the boronic acid, thus minimizing the initial burst of homocoupling.[6]
-
Pre-activation of Pd(II) Precatalysts: If a Pd(II) precatalyst is unavoidable, consider a pre-reduction step. One strategy is to heat the mixture of the Pd(II) salt, ligand, base, and solvent for a short period before adding the boronic acid.[1] This allows for the formation of the active Pd(0) species through other pathways, such as reduction by a phosphine ligand or solvent.
Issue 2: Low Yield of the Desired Cross-Coupled Product
Even with minimal homocoupling, you might still experience a low yield of your target molecule. This can be due to several factors related to the reactivity of your specific substrates.
Potential Cause A: Inefficient Oxidative Addition
2-Chloroquinolines are generally less reactive than their bromo or iodo counterparts in the oxidative addition step of the Suzuki-Miyaura catalytic cycle.[7] This slow oxidative addition can allow competing side reactions, like homocoupling, to become more prominent.
-
Ligand Selection: The choice of ligand is critical for facilitating the oxidative addition of aryl chlorides.[8][9][10] Bulky, electron-rich phosphine ligands are often highly effective.
-
Buchwald-type ligands: Ligands such as SPhos, XPhos, and RuPhos are known to promote the coupling of challenging aryl chlorides by stabilizing the palladium catalyst and accelerating the oxidative addition step.[11]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also excellent choices for coupling aryl chlorides due to their strong electron-donating ability.[6]
-
-
Higher Reaction Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the oxidative addition of the C-Cl bond to occur. Monitor the reaction carefully, as higher temperatures can also lead to degradation of sensitive substrates.
Table 1: Recommended Ligands for Suzuki-Miyaura Coupling of 2-Chloroquinolines
| Ligand | Structure | Key Features |
| SPhos | Dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine | Bulky, electron-rich, promotes high catalyst turnover.[11] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Very bulky, effective for hindered substrates. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Electron-rich, promotes efficient oxidative addition. |
| IMes | 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene | Strong σ-donating NHC ligand, thermally stable.[6] |
Potential Cause B: Protodeborylation of this compound
Heteroaryl boronic acids, especially those with nitrogen atoms, can be susceptible to protodeborylation, where the boronic acid group is replaced by a hydrogen atom.[5] This side reaction is often promoted by aqueous basic conditions and elevated temperatures.
-
Choice of Base and Solvent System:
-
Use a non-aqueous or minimally aqueous solvent system if possible.
-
Consider weaker bases like K₃PO₄ or CsF, which can be effective in promoting the reaction while minimizing protodeborylation.
-
The use of boronic esters (e.g., pinacol esters) can enhance stability and reduce the rate of protodeborylation.[12]
-
-
Reaction Time and Temperature: Optimize the reaction conditions to achieve a reasonable reaction rate without prolonged exposure to high temperatures that can accelerate protodeborylation. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Boronic acid homocoupling is a side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl compound. In the case of this compound, this results in the formation of 2,2'-dichloro-3,3'-biquinoline. This reaction consumes the boronic acid, reduces the yield of the desired product, and can complicate purification.[2]
Q2: Why is this compound particularly susceptible to homocoupling?
A2: While not inherently more susceptible than other boronic acids, the conditions required for the Suzuki-Miyaura coupling of the corresponding 2-chloroquinoline can inadvertently favor homocoupling. The electron-withdrawing nature of the quinoline ring and the chloro substituent can influence the electronic properties of the boronic acid. More importantly, the relatively low reactivity of the C-Cl bond often necessitates more forcing conditions (higher temperatures, longer reaction times), which can provide a greater opportunity for side reactions like homocoupling and protodeborylation to occur.[13]
Q3: Can the order of addition of reagents help in preventing homocoupling?
A3: Yes, the order of addition can have an impact. A common strategy is to add the boronic acid last to a pre-heated mixture of the aryl halide, base, ligand, and palladium catalyst.[1] This ensures that the active Pd(0) catalyst is readily available to engage in the desired cross-coupling catalytic cycle as soon as the boronic acid is introduced, minimizing its opportunity to participate in homocoupling.
Q4: What is the role of the base in the Suzuki-Miyaura reaction and its potential impact on homocoupling?
A4: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[6][7] While the base is essential for the desired reaction, highly basic aqueous conditions can also promote protodeborylation, which is another competing side reaction. The choice of base can also influence the overall reaction kinetics, and an inappropriate choice may lead to a slower cross-coupling reaction, indirectly favoring homocoupling.
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
Caption: Competing pathways: Suzuki-Miyaura coupling vs. Homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uwindsor.ca [uwindsor.ca]
how to minimize protodeboronation of 2-Chloroquinoline-3-boronic acid
Technical Support Center: 2-Chloroquinoline-3-boronic Acid
A Guide to Minimizing Protodeboronation in Synthetic Applications
Welcome to the technical support center for advanced chemical reagents. As Senior Application Scientists, we understand that challenging substrates require nuanced solutions. This guide is designed for researchers, chemists, and drug development professionals encountering protodeboronation with this compound. Here, we move beyond generic advice to provide in-depth, mechanistically-grounded strategies to ensure your synthetic success.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond (C-B) of a boronic acid is cleaved and replaced by a carbon-hydrogen bond (C-H).[1] For your work, this means your valuable this compound starting material is converted into the simple byproduct 2-chloroquinoline, reducing the yield of your desired coupled product and complicating purification.[1]
This specific substrate is particularly susceptible for two primary reasons:
-
Electronic Effects: The quinoline ring is an electron-deficient system, which can destabilize the C-B bond.[2]
-
Heteroatomic Influence: Heteroaromatic boronic acids, especially those with basic nitrogen atoms like quinoline, can exhibit complex pH-dependent stability profiles and may have unique decomposition pathways.[3][4]
Q2: What is the primary mechanism of protodeboronation under typical cross-coupling conditions?
A2: While protodeboronation can occur under both acidic and basic conditions, the base-catalyzed pathway is most relevant for Suzuki-Miyaura cross-coupling reactions.[1][5] The process is initiated by the reaction of a base (e.g., hydroxide) with the boronic acid to form a more electron-rich and reactive boronate species, [ArB(OH)₃]⁻.[1][2] This intermediate is then protonated at the carbon atom that was attached to boron (the ipso-carbon) by a proton source, such as water, leading to the cleavage of the C-B bond.[1]
Caption: Base-catalyzed protodeboronation pathway.
Troubleshooting & Optimization Guide
Q3: My reaction yield is low, and I've confirmed the presence of 2-chloroquinoline. Where do I start my investigation?
A3: Before optimizing reaction parameters, always verify the integrity of your starting material.
-
Reagent Quality and Storage: this compound can degrade upon storage, especially if exposed to moisture or air. Use a freshly opened bottle or a sample that has been properly stored under an inert atmosphere (argon or nitrogen) in a cool, dry place.[6] Consider re-analyzing the purity of your reagent by NMR or LC-MS if it has been stored for an extended period.
-
Inert Atmosphere: Ensure your entire reaction setup is rigorously free of oxygen and moisture. Oxidative degradation can occur alongside protodeboronation.[7] Use flame-dried glassware, degassed solvents, and maintain a positive pressure of an inert gas throughout the experiment.[1]
Q4: Which reaction parameters have the greatest impact on minimizing protodeboronation?
A4: The key is to accelerate the desired productive cross-coupling so that it significantly outpaces the undesired protodeboronation. This involves a careful balancing of base, solvent, temperature, and the catalytic system.
The base is critical for activating the boronic acid for transmetalation but also directly catalyzes protodeboronation.[7] Strong bases, especially in high concentrations, can be detrimental.
Recommendation: Start with a milder, non-hydroxide base. Phosphate and carbonate bases often provide the best balance.
| Base Type | Examples | Suitability for Sensitive Substrates | Rationale & Comments |
| Strong Hydroxide | NaOH, KOH, Ba(OH)₂ | Low | Strongly promotes protodeboronation by rapidly forming the [ArB(OH)₃]⁻ intermediate.[8] Generally avoid for this substrate. |
| Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Moderate to High | A good starting point. Cs₂CO₃ is often effective at lower temperatures. K₂CO₃ is a cost-effective and reliable choice.[6] |
| Phosphates | K₃PO₄ | High | Often the optimal choice for sensitive heteroaryl boronic acids. It is sufficiently basic to promote catalysis but is less aggressive in promoting protodeboronation.[6] |
| Fluorides | CsF, KF | High | Particularly effective under anhydrous or low-water conditions. Cesium fluoride can promote efficient transmetalation while minimizing base-catalyzed decomposition.[9] |
| Organic Bases | DBU, Et₃N | Variable | Generally not effective for promoting the transmetalation step in Suzuki couplings and not recommended. |
The presence of a proton source is required for protodeboronation.[6] Therefore, controlling the amount and nature of the protic solvent is a powerful tool.
Recommendation: Use anhydrous solvents whenever feasible. If a protic co-solvent is required for solubility, minimize its quantity.
-
Anhydrous Conditions: Solvents like 1,4-dioxane, THF, or toluene under strictly anhydrous conditions can significantly suppress protodeboronation.[6][10] This is the most effective strategy.
-
Mixed Aqueous Systems: If aqueous conditions are unavoidable, use a minimal amount of water (e.g., a 10:1 or 5:1 ratio of organic solvent to water).[1] Ensure the water is thoroughly degassed.
Higher temperatures accelerate all reactions, including the decomposition of your boronic acid.[6][11]
Recommendation: Run the reaction at the lowest temperature that provides a reasonable rate for the desired coupling. It is better to run a reaction for a longer time at 60-80 °C than to force it to completion quickly at 110 °C.
An efficient catalytic system is paramount. A fast catalytic cycle means the boronic acid spends less time in the reaction mixture, reducing its opportunity to decompose.[3]
-
Use a Highly Active Catalyst: Modern palladium pre-catalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald or SPhos-type ligands) are designed for high turnover rates and can be very effective.[6]
-
Beware of Excessive Steric Bulk: While bulky ligands are often beneficial, recent studies have shown that excessively large phosphine ligands can paradoxically promote a palladium-catalyzed protodeboronation pathway.[12][13] If you observe significant protodeboronation with a very bulky ligand (like P(t-Bu)₃), consider switching to a slightly less sterically demanding one (like SPhos or XPhos).
Q5: Should I use the boronic acid directly, or is converting it to a boronate ester a better strategy?
A5: For particularly unstable substrates like this compound, converting it to a more stable derivative is often the most robust solution. This is a core principle of the "slow-release" strategy.[14]
-
Pinacol Esters (-B(pin)): Boronic acid pinacol esters are significantly more stable than their corresponding boronic acids. The pinacol group provides steric protection around the boron atom, making it less susceptible to attack by water or hydroxide.[15][16] The active boronic acid can be generated in situ under the reaction conditions.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are unreactive until a slow, controlled hydrolysis under basic conditions releases the boronic acid into the catalytic cycle.[3] This keeps the instantaneous concentration of the unstable free boronic acid very low, dramatically minimizing protodeboronation.[14]
Recommendation: If optimization of the direct coupling fails, converting the boronic acid to its pinacol ester is a highly recommended next step.
Caption: Decision workflow for troubleshooting protodeboronation.
Recommended Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point designed to minimize protodeboronation by employing a mild base, moderate temperature, and anhydrous conditions.
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add your aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a pre-catalyst like SPhos Pd G3, 1-3 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a pre-heated oil bath at 80 °C and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the potential for decomposition, do not run the reaction for an unnecessarily long time once the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate in vacuo for purification.
Protocol 2: Preparation of this compound Pinacol Ester
If the boronic acid proves too unstable, convert it to the pinacol ester for use in subsequent couplings.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable anhydrous solvent (e.g., THF or toluene).
-
Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), and stir the mixture at room temperature for 1-2 hours. Alternatively, azeotropic removal of water using a Dean-Stark apparatus in toluene is highly effective.
-
Isolation: Filter off the drying agent (if used) and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the next step after assessing its purity, or it can be purified by column chromatography or recrystallization.
-
Storage: Store the resulting pinacol ester under an inert atmosphere in a cool, dry place.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 12. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Products from 2-Chloroquinoline-3-boronic Acid Reactions
Introduction
Welcome to the technical support center for post-reaction purification involving 2-chloroquinoline-3-boronic acid. As a versatile building block in medicinal chemistry and materials science, this reagent is frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form C-C bonds.[1][2] However, the unique properties of the nitrogen-containing quinoline scaffold and the nature of organoboron chemistry present specific challenges during product isolation and purification.[3][4]
This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming these challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A: Following a typical Suzuki-Miyaura coupling, your crude product will likely contain a mixture of the desired product along with several predictable impurities derived from side reactions and leftover reagents. Identifying these is the first step to a successful purification strategy.
-
Unreacted Starting Materials: Residual this compound and your coupling partner (e.g., aryl halide).
-
Protodeboronation Product: 2-Chloroquinoline, formed when the boronic acid group is replaced by a proton from the solvent or trace water.[5][6] This is a very common and often troublesome side reaction for heteroaryl boronic acids.[7][8]
-
Homocoupled Byproduct: A biaryl dimer of your boronic acid. This side reaction is often promoted by the presence of oxygen or excess Pd(II) species in the reaction mixture.[6][9][10][11]
-
Palladium Residues: The palladium catalyst, its ligands (e.g., triphenylphosphine), and their oxides. These often appear as black or dark colloidal material.
-
Inorganic Salts: The base used in the reaction (e.g., K₂CO₃, K₃PO₄) and its byproducts.[1]
Q2: My quinoline product is streaking badly on my silica gel TLC plate. What's happening and how do I fix it?
A: This is a classic issue when working with nitrogen-containing heterocycles like quinolines.[3][4][12] Silica gel is weakly acidic (pKa ≈ 4.5), while the quinoline nitrogen is basic. This acid-base interaction causes your product to "stick" to the stationary phase, leading to pronounced streaking, poor separation, and sometimes even decomposition on the column.
Quick Fixes for TLC:
-
Add a Basic Modifier: Add a small amount (0.5-2%) of triethylamine (Et₃N) or a 10% solution of ammonium hydroxide in methanol to your mobile phase.[13] This neutralizes the acidic sites on the silica, allowing your basic product to elute cleanly.
-
Switch to a Different Plate: Consider using neutral alumina or C18-functionalized (reversed-phase) TLC plates, which do not have the same acidic character.[13]
Q3: How can I effectively remove the palladium catalyst after the reaction?
A: Palladium removal is crucial, especially for pharmaceutical applications. A multi-step approach is often best.
-
Initial Filtration: After the reaction is complete, cool the mixture and dilute it with a solvent like ethyl acetate or dichloromethane. Filter this mixture through a pad of Celite®.[14] This will remove the bulk of the insoluble palladium black.
-
Aqueous Washes: Some palladium complexes can be removed with specific aqueous washes during the workup. A wash with an aqueous solution of ammonium chloride or sodium sulfide can sometimes be effective.
-
Adsorbent Treatment: For trace amounts, you can stir the organic solution of your crude product with a palladium scavenger. These are typically functionalized silica gels or polymers containing thiol groups that chelate strongly to the metal.
Q4: My purified product is a persistent oil or gum. What are some strategies to induce crystallization?
A: Many quinoline derivatives are reluctant to crystallize. Patience and a systematic approach are key.
-
High Purity is Essential: First, ensure your product is >95% pure by NMR or LCMS. Impurities are potent crystallization inhibitors.
-
Solvent Screening: Start with a small amount of your oil in a vial. Add a good solvent (e.g., ethyl acetate, acetone, methanol) dropwise until the oil just dissolves. Then, slowly add a poor solvent (e.g., hexanes, heptane, water) until the solution becomes faintly cloudy.[15] Warm the solution until it is clear again and then allow it to cool slowly.
-
Scratching: Use a glass rod to scratch the inside surface of the vial just below the liquid level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have ever had a solid sample, even from a previous batch, adding a tiny speck to a supersaturated solution can induce crystallization.
Troubleshooting Guides
This section provides a deeper dive into specific purification problems in a structured question-and-answer format.
Issue 1: Contamination with Homocoupled Byproduct
-
Question: My primary impurity is the homocoupled dimer of this compound, and it has a very similar polarity to my desired product, making chromatographic separation difficult. What should I do?
-
Expert Analysis & Solution: The homocoupling byproduct is often non-polar and rigid. The best strategy is prevention, but when it forms, careful selection of chromatographic conditions is necessary.
-
Prevention: The primary cause of homocoupling is often the presence of oxygen, which can regenerate Pd(II) species that promote this side reaction.[6][16] Ensure your reaction setup is rigorously degassed (e.g., via three vacuum/inert gas cycles) and maintained under a positive pressure of argon or nitrogen.[10]
-
Chromatographic Separation:
-
Use a Long Column: A higher length-to-diameter ratio increases the number of theoretical plates and improves the resolution of closely eluting compounds.
-
Optimize the Mobile Phase: A shallow solvent gradient or an isocratic elution with a finely-tuned solvent system is required. Test systems like ethyl acetate/hexanes or dichloromethane/methanol. Even a 1-2% change in the polar solvent can dramatically affect separation.
-
Consider Reversed-Phase Chromatography: If the polarity difference is minimal on silica, the compounds may separate better on a C18 column using a mobile phase like acetonitrile/water or methanol/water. The different separation mechanism (partitioning based on hydrophobicity) can often resolve challenging mixtures.
-
-
Issue 2: Contamination with Protodeboronated Starting Material (2-Chloroquinoline)
-
Question: I have a significant amount of 2-chloroquinoline in my crude product. It's more non-polar than my desired product but still requires a lot of solvent to separate via column chromatography. Are there more efficient methods?
-
Expert Analysis & Solution: Protodeboronation is the hydrolysis of the C-B bond, replacing it with a C-H bond.[5] This reaction is often catalyzed by acid or base and is a common decomposition pathway for boronic acids in aqueous media.[5][7] The resulting 2-chloroquinoline is significantly less polar than the desired, more functionalized product.
-
Aqueous Extraction: You may be able to remove a significant portion of the basic 2-chloroquinoline with an acidic wash. During your workup, extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2-chloroquinoline will be protonated and partition into the aqueous phase. Your desired product, which is likely less basic due to substitution at the 3-position, may remain in the organic layer. Caution: Test this on a small scale first, as your desired product might also be acid-sensitive or partition into the aqueous layer.
-
Crystallization: If your desired product is a solid, crystallization is an excellent method for purification. The less polar 2-chloroquinoline will likely remain in the mother liquor. A suitable solvent system might be ethanol/water or ethyl acetate/hexanes.[17][18]
-
Issue 3: Product Decomposition or Low Recovery from Silica Gel Column
-
Question: I am losing a significant portion of my product during silica gel column chromatography. My collected fractions show multiple new spots on TLC, or the total mass recovered is very low.
-
Expert Analysis & Solution: This strongly points to decomposition on the acidic silica gel.[3] The quinoline nitrogen makes the molecule susceptible to acid-catalyzed degradation, and the prolonged contact time during column chromatography exacerbates the issue.
-
Deactivate the Silica: Prepare a slurry of silica gel in your non-polar eluent and add 1-2% triethylamine. Mix thoroughly before packing the column. Run the column using a mobile phase that also contains 0.5-1% triethylamine. This will neutralize the silica surface.
-
Use an Alternative Stationary Phase:
-
Neutral or Basic Alumina: Alumina is a good alternative for purifying basic compounds. Use Brockmann Grade II or III for moderately polar compounds.
-
Reversed-Phase (C18) Silica: This is an excellent, albeit more expensive, option. The separation occurs in a non-acidic environment, preventing decomposition.
-
-
Minimize Contact Time: Use flash chromatography with positive pressure to push the solvent through faster. Avoid "gravity" columns where the product is exposed to the silica for extended periods.
-
Visualization of Key Processes and Workflows
Diagram 1: General Purification Strategy
This diagram outlines a typical decision-making workflow for purifying the product of a this compound reaction.
Caption: Decision workflow for post-reaction purification.
Diagram 2: Common Impurity Formation Pathways
This diagram illustrates the main reaction and common side reactions originating from the boronic acid starting material.
Caption: Major reaction pathways from the boronic acid.
Experimental Protocols
Protocol 1: General Aqueous Workup and Palladium Removal
This protocol is a standard starting point for isolating the crude product after a Suzuki-Miyaura reaction.
-
Cool the Reaction: Once the reaction is deemed complete by TLC or LCMS, remove the heat source and allow the mixture to cool to room temperature.
-
Dilute: Dilute the reaction mixture with ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10x the volume of the reaction solvent).
-
Palladium Filtration: Set up a Büchner or Hirsch funnel with a pad of Celite (approx. 1-2 cm thick). Wet the Celite pad with the dilution solvent (EtOAc or DCM). Filter the diluted reaction mixture through the Celite pad to remove the bulk of the palladium black. Wash the reaction flask and the Celite pad with additional solvent to ensure all product is collected.
-
Transfer to Separatory Funnel: Transfer the filtrate to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and react with excess boronic acid.
-
Water.
-
Saturated aqueous sodium chloride (brine) to facilitate phase separation.
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Analyze: The resulting residue is your crude product. Analyze it by TLC, NMR, and/or LCMS to determine the next purification step.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol is designed to purify basic quinoline derivatives while minimizing decomposition on silica gel.
-
Prepare the Slurry: In a beaker, add silica gel to your chosen non-polar eluent (e.g., hexanes or DCM). Add triethylamine (Et₃N) to this slurry to a final concentration of 1-2% v/v. Swirl gently to mix.
-
Pack the Column: Pour the silica slurry into your chromatography column and use positive pressure to pack it firmly and evenly.
-
Prepare the Mobile Phase: Prepare your eluent system (e.g., a mixture of ethyl acetate and hexanes) and add Et₃N to a final concentration of 0.5% v/v.
-
Load the Sample: Dissolve your crude product in a minimal amount of DCM or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Run the column using your Et₃N-modified mobile phase, collecting fractions and monitoring them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and concentrate them under reduced pressure. It is often necessary to remove the residual high-boiling Et₃N by co-evaporating with a solvent like toluene or by placing the sample under high vacuum.
Data Summary Tables
Table 1: Common Impurities and Key Characteristics
| Impurity Name | Structure | Typical Polarity | Identification Tip |
| 2-Chloroquinoline | Quinoline ring | Low | More non-polar than the product. Distinct aromatic signals in ¹H NMR. |
| Homocoupled Dimer | Symmetrical bi-quinoline | Low to Medium | Often has very similar polarity to the product. High molecular weight by MS. |
| Triphenylphosphine Oxide | O=P(Ph)₃ | Medium | Often appears as a distinct spot on TLC. Characteristic signal around 7.4-7.8 ppm in ¹H NMR. |
| Boronic Acid Starting Material | Contains B(OH)₂ group | High | Very polar, often stays at the baseline on TLC in non-polar solvents. Can be removed with a basic wash. |
Table 2: Recommended TLC Solvent Systems for Quinolines
Note: Rf values are approximate and will vary. The key is to find a system that gives good separation and an Rf of ~0.3 for the desired product.
| Mobile Phase Composition (v/v) | Modifier | Target Compound Type |
| 30% Ethyl Acetate / 70% Hexanes | 1% Triethylamine | Moderately polar quinolines |
| 50% Ethyl Acetate / 50% Hexanes | 1% Triethylamine | More polar quinolines |
| 5% Methanol / 95% Dichloromethane | 0.5% NH₄OH (in MeOH) | Highly polar quinolines |
| 100% Ethyl Acetate | 1% Triethylamine | Polar, functionalized quinolines |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. CAS 128676-84-6: this compound [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 16. reddit.com [reddit.com]
- 17. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 18. actascientific.com [actascientific.com]
Technical Support Center: Optimizing Temperature in 2-Chloroquinoline-3-Boronic Acid Cross-Coupling Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Chloroquinoline-3-boronic acid. This document provides in-depth, field-proven insights into one of the most critical parameters of your Suzuki-Miyaura cross-coupling reactions: temperature . Understanding and controlling temperature is paramount for maximizing yield, minimizing impurities, and ensuring reproducible results. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the role of temperature in your experiments.
Question 1: My reaction with this compound is slow or incomplete. Should I simply increase the temperature?
Answer: While increasing temperature often accelerates reaction rates, it is a parameter that requires careful consideration due to significant trade-offs. The Suzuki-Miyaura coupling is a multi-step catalytic cycle, and each step has a different sensitivity to temperature.[1]
-
The Upside: A higher temperature can provide the necessary activation energy to overcome the barrier for the rate-limiting step, which for an electron-deficient substrate like 2-chloroquinoline, is often the initial oxidative addition to the Pd(0) complex. Generally, reaction rates increase with temperature.[2]
-
The Downside: Excessively high temperatures (>100-110 °C) can be detrimental. You risk triggering competing side reactions and degrading your catalyst or reagents.[3][4] Before defaulting to a higher temperature, it is crucial to confirm that other parameters like catalyst, ligand, base, and solvent are optimized.
Question 2: What are the primary side reactions I should worry about at elevated temperatures?
Answer: The two most significant temperature-dependent side reactions are protodeboronation and catalyst degradation.
-
Protodeboronation: This is a highly common pathway where the boronic acid C-B bond is cleaved and replaced with a C-H bond, effectively destroying your nucleophile.[5][6] This process is often accelerated at high temperatures, particularly in the presence of water and base, which are standard components of many Suzuki protocols.[7][8] Heterocyclic boronic acids can be especially prone to this decomposition pathway.[9] The product of this side reaction would be quinoline.
-
Catalyst Degradation: Palladium catalysts, especially ligandless or nanoparticle-based ones, can be thermally unstable. At high temperatures, the active Pd(0) species can aggregate into inactive bulk palladium, often observed as a black precipitate ("palladium black").[3] This irreversible process reduces the concentration of the active catalyst, leading to a stalled or incomplete reaction.
Question 3: What is a sensible starting temperature range for a Suzuki-Miyaura reaction involving this compound?
Answer: For a new system involving a chloro-heteroaromatic, a conservative yet effective starting point is typically in the 70-90 °C range .[3][10] Many reactions proceed efficiently within this window without excessive degradation.[11] While some modern, highly active catalyst systems can operate at room temperature, these often require specific, specialized ligands.[12][13] Starting in the 70-90 °C range provides a good balance between achieving a reasonable reaction rate and preserving the integrity of the reactants and catalyst.
Part 2: Troubleshooting Guide: Scenario-Based Problem Solving
This section provides structured guidance for specific experimental issues.
Scenario 1: Low Conversion or Stalled Reaction
Question: "I ran my reaction at 80 °C for 12 hours, but my starting material is only 40% consumed according to LC-MS analysis. What steps should I take?"
Answer: A stalled reaction points to an issue with reaction rate or catalyst stability. A systematic approach is necessary to diagnose the root cause. The following flowchart outlines a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction conversion.
Causality Explained:
-
Visual Inspection: The first diagnostic step is to check for palladium black precipitation. Its presence is a clear indicator that your chosen temperature is too high for your catalyst system, causing irreversible deactivation.[3]
-
Byproduct Analysis: If the catalyst appears stable, the next step is to determine if your boronic acid is being consumed by a non-productive pathway. Use LC-MS to look for the mass corresponding to quinoline (the protodeboronated byproduct). If this is a major species, the reaction temperature is likely accelerating this deleterious side reaction.[6]
-
Systematic Optimization: If neither catalyst degradation nor protodeboronation is evident, the issue is likely slow kinetics. A systematic temperature screen is the most logical next step to find the optimal balance between reaction rate and stability.
Scenario 2: High Impurity Profile at Completion
Question: "My reaction goes to 100% conversion of starting material at 110 °C, but my crude NMR shows multiple byproducts, including significant amounts of what appears to be a homocoupled dimer of my boronic acid."
Answer: A high impurity profile, especially at elevated temperatures, suggests that while the desired reaction is occurring, parallel, non-selective pathways are also being accelerated.
Table 1: Effect of Temperature on Reaction Profile
| Temperature Range | Expected Rate | Primary Risks & Common Byproducts | Recommended Action |
| Room Temp - 50°C | Very Slow / None | Incomplete reaction | Increase temperature unless using a catalyst specifically designed for low-temp reactions. |
| 60°C - 90°C | Moderate to Fast | Optimal Range. Minimal risk of degradation for most systems. | This is the target range for initial optimization. |
| >100°C | Very Fast | High Risk. Protodeboronation, Homocoupling (Biaryl), Catalyst Decomposition (Pd black).[3][4] | Reduce temperature. If high temp is required for activation, consider a different, more robust ligand or catalyst system. |
Causality Explained: High temperatures provide enough energy to overcome the activation barriers for multiple undesired reactions.
-
Homocoupling: The palladium catalyst can mediate the coupling of two boronic acid molecules, leading to a symmetric biaryl impurity.
-
Protodeboronation: As discussed, this side reaction becomes more prominent at higher temperatures.[9]
-
Other Degradation: The complex structures of 2-chloroquinoline and its coupling partners may have other temperature-sensitive functional groups that degrade under harsh conditions.
The solution is almost always to reduce the reaction temperature into the optimal 60-90 °C range and compensate for the slower rate with a longer reaction time or a slightly higher catalyst loading if necessary.
Part 3: Experimental Protocols & Visualization
Protocol 1: Temperature Screening for Reaction Optimization
This protocol provides a step-by-step method for efficiently determining the optimal reaction temperature.
-
Setup: In parallel reaction vials, set up identical reactions (same reagents, concentrations, solvent, base, catalyst, ligand). Ensure all vials are properly sealed and equipped with stir bars.
-
Temperature Gradient: Place each vial in a separate well of a temperature-controlled heating block. Set the temperatures for each vial to create a gradient (e.g., 70°C, 80°C, 90°C, 100°C ).
-
Time-Point Monitoring: At set intervals (e.g., 1h, 2h, 4h, 8h, 16h), carefully and quickly take a small, measured aliquot from each reaction.
-
Quench and Analyze: Immediately quench each aliquot in a vial containing a suitable solvent (e.g., acetonitrile/water with a small amount of acid) to stop the reaction. Analyze the quenched samples by UPLC or LC-MS.
-
Data Interpretation: Plot the % conversion of the limiting reagent (2-chloroquinoline) versus time for each temperature. The optimal temperature is the one that provides the highest conversion and yield in the shortest amount of time without significant formation of byproducts like the protodeboronated starting material.
Caption: Experimental workflow for temperature optimization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phosphine Ligand Selection for Challenging Couplings
Welcome to the Technical Support Center for advanced palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of ligand selection for challenging transformations. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) focused on two of the most powerful and versatile biarylmonophosphine ligands in the chemist's toolbox: SPhos and XPhos .
Our goal is to move beyond simple protocol recitation and delve into the mechanistic rationale behind ligand choice, empowering you to make informed decisions for your specific synthetic challenges.
At a Glance: SPhos vs. XPhos
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are both highly effective Buchwald ligands, renowned for their ability to facilitate a wide range of C-C, C-N, and C-O bond-forming reactions.[1] Their bulky and electron-rich nature promotes the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis, particularly with challenging substrates like aryl chlorides.[2][3]
While both are excellent general ligands, their structural nuances lead to distinct performance characteristics, making one a better choice over the other for specific applications.
| Feature | SPhos | XPhos |
| Structure | Contains two electron-donating methoxy groups on the "lower" aryl ring. | Features three bulky isopropyl groups on the "lower" aryl ring. |
| Key Advantage | The methoxy groups can offer a stabilizing Pd-O interaction, which can be beneficial for the stability of the oxidative addition intermediate.[4] This often translates to high reactivity, even at room temperature for some substrates. | The significant steric bulk is highly effective for coupling sterically demanding substrates and promoting the reductive elimination step.[2] It is a workhorse for a broad range of challenging couplings, especially involving aryl chlorides.[5][6] |
| Primary Applications | Suzuki-Miyaura couplings, especially with hindered substrates and heteroaryl halides.[1] Also effective in Buchwald-Hartwig aminations. | General Buchwald-Hartwig amination, Suzuki-Miyaura couplings with challenging aryl chlorides, and other C-C and C-O bond formations.[1][5] |
Mechanistic Considerations: Why Choose One Over the Other?
The choice between SPhos and XPhos is not arbitrary; it is a decision rooted in the subtle interplay of steric and electronic effects that influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
SPhos: The electron-donating methoxy groups on SPhos play a dual role. They increase the electron density on the palladium center, which can facilitate oxidative addition. Furthermore, computational studies suggest a potential stabilizing interaction between a methoxy oxygen and the palladium center in the oxidative addition complex.[4] This stabilization of a key intermediate can lead to higher overall reaction rates, making SPhos a highly active ligand, sometimes even at room temperature.[4]
XPhos: The defining feature of XPhos is its significant steric bulk, primarily from the three isopropyl groups. This bulkiness promotes the formation of the monoligated Pd(0) species, which is more reactive in the oxidative addition step than more coordinated palladium complexes.[7] The steric clash between the bulky ligand and the coupling partners in the diarylpalladium intermediate is thought to accelerate the final, product-forming reductive elimination step.[2] This makes XPhos particularly effective for sterically demanding substrates where reductive elimination might be slow.
Troubleshooting Guides & FAQs
Even with the right ligand, challenges can arise. Here are some common problems and how to address them.
FAQ 1: My Suzuki-Miyaura coupling with an electron-rich aryl chloride is sluggish or failing. I'm using SPhos. What should I do?
Answer: While SPhos is a powerful ligand, very electron-rich aryl chlorides can be particularly challenging for the initial oxidative addition step.
-
Consider Switching to XPhos: The greater steric bulk of XPhos can sometimes be more effective at promoting the oxidative addition of unreactive aryl chlorides.[1]
-
Use a Precatalyst: If you are generating the catalyst in situ, consider switching to a well-defined precatalyst, such as an XPhos-Pd-G3 palladacycle.[5] These are often more efficient at generating the active Pd(0) species.
-
Increase Temperature: For difficult couplings, higher temperatures (e.g., 80-110 °C) are often necessary to overcome the activation barrier for oxidative addition.[8]
-
Choice of Base and Solvent: For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[8] Aprotic polar solvents like dioxane or THF, often with a small amount of water, are standard.[8]
FAQ 2: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this?
Answer: Protodeboronation is a common side reaction, especially with electron-deficient or heteroaryl boronic acids.
-
Choice of Base: The base is crucial. While necessary for activating the boronic acid, strong bases, especially hydroxides, can also promote protodeboronation. Consider using milder bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water is a proton source. Using anhydrous conditions with a suitable base can help.
-
More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester (Bpin), MIDA boronate, or an aryltrifluoroborate. These reagents often release the active boronic acid species slowly, minimizing its concentration and thus the rate of protodeboronation.
-
Shorter Reaction Times and Lower Temperatures: If the desired coupling is fast, reducing the reaction time and temperature can minimize the extent of protodeboronation.
FAQ 3: My Buchwald-Hartwig amination with a secondary amine is giving low yields. I'm using XPhos. What are my options?
Answer: While XPhos is a go-to ligand for many C-N couplings, sterically hindered secondary amines can be challenging.
-
Consider RuPhos or BrettPhos: For particularly bulky secondary amines, other Buchwald ligands like RuPhos or BrettPhos may offer improved performance.
-
Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) is the most common choice. For base-sensitive substrates, weaker bases like Cs₂CO₃ in t-BuOH can be effective.
-
Solvent Choice: Ethereal solvents like THF, dioxane, or toluene are typically used.
Caption: Decision tree for troubleshooting low-yield couplings.
Experimental Protocols
The following are general starting points for challenging couplings. Optimization will likely be required for your specific substrates.
Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling
This protocol is a good starting point for the coupling of a sterically hindered or electron-rich aryl chloride.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[8]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[5]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[8]
-
Reaction Execution: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[8]
-
Monitoring: Monitor the reaction progress by a suitable technique (TLC, GC-MS, or LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography.[8]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is suitable for the coupling of an aryl chloride with a primary or secondary amine.
-
Reaction Setup: To a dry, oven-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl chloride (1.0 equiv.), the amine (1.1-1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Workup: Follow steps 6-8 from the Suzuki-Miyaura protocol.
References
- 1. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. XPhos - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Solvent Choice and Reactivity of 2-Chloroquinoline-3-boronic Acid
Welcome to the technical support center for 2-Chloroquinoline-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, with a particular focus on the critical impact of solvent choice on its reactivity and stability. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Dual Nature of this compound
This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Its structure, however, presents a unique set of challenges and opportunities. The quinoline nitrogen, being Lewis basic, can interact with the palladium catalyst, potentially leading to inhibition. Furthermore, like many heteroaromatic boronic acids, it is susceptible to a key side reaction: protodeboronation, the undesired cleavage of the C-B bond. The choice of solvent is paramount as it directly influences catalyst activity, substrate stability, and the overall reaction outcome.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What is the most likely cause related to my solvent?
A1: Low or no yield is a common issue, and the solvent system is a primary suspect. Here are the most probable causes:
-
Inadequate Solubility: this compound and its coupling partner must be sufficiently soluble in the chosen solvent at the reaction temperature for the catalytic cycle to proceed efficiently. If you observe poor solubility, consider switching to a more polar aprotic solvent like DMF or using a mixture of solvents, such as dioxane/water.
-
Catalyst Inhibition: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, effectively inhibiting the catalyst. This is particularly problematic in non-polar, non-coordinating solvents. Polar aprotic solvents like DMF or the use of aqueous mixtures can sometimes mitigate this by competing for coordination sites on the palladium.
-
Protodeboronation: This is a major decomposition pathway for many heteroaromatic boronic acids.[1] Protic solvents, especially water and alcohols, can be a source of protons that lead to the replacement of the boronic acid group with a hydrogen atom. The rate of protodeboronation is highly pH-dependent. While some water is often beneficial for Suzuki couplings to facilitate the dissolution of the base and the transmetalation step, an excessive amount or an inappropriate pH can accelerate this side reaction.
Q2: What is protodeboronation and how can I minimize it when working with this compound?
A2: Protodeboronation is the protonolysis of the C-B bond, resulting in the formation of 2-chloroquinoline, an undesired byproduct.[1] For heteroaromatic boronic acids containing a basic nitrogen atom, this can be a particularly rapid process.[1]
To minimize protodeboronation:
-
Choice of Base and Solvent: The choice of base is critical as it influences the pH of the reaction mixture. While a base is necessary to activate the boronic acid for transmetalation, highly basic aqueous conditions can accelerate protodeboronation.[2] Using a milder base like K₂CO₃ or K₃PO₄ is often preferred. Running the reaction under anhydrous conditions (e.g., in dry dioxane or toluene with an anhydrous base like KF) can suppress protodeboronation, but may require a different catalyst system and can lead to slower reaction rates.
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation. These esters are more stable to storage and under many reaction conditions, slowly hydrolyzing in situ to the active boronic acid.[3]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate and monitor the reaction closely to avoid unnecessarily long reaction times.
Q3: Can I use protic solvents like ethanol or methanol for my Suzuki coupling with this boronic acid?
A3: While some Suzuki-Miyaura reactions can be performed in protic solvents, it is generally advisable to be cautious when using them with this compound due to the risk of protodeboronation. If you must use a protic solvent, it is often in a mixture with an aprotic solvent (e.g., dioxane/water, toluene/ethanol). The water or alcohol can aid in dissolving the inorganic base. However, the ratio of the solvents should be carefully optimized to balance reagent solubility and the suppression of side reactions. For sensitive substrates like this, starting with a polar aprotic solvent system is often a more robust strategy.
Q4: What are the key differences between using a polar aprotic solvent like DMF versus a less polar one like toluene?
A4: The polarity of the solvent can have a profound impact on the reaction.
-
Polar Aprotic Solvents (e.g., DMF, Dioxane, THF):
-
Pros: Generally provide good solubility for the boronic acid, the aryl halide, and the base. They can help to stabilize the charged intermediates in the catalytic cycle.
-
Cons: Can coordinate to the palladium catalyst, which may either be beneficial by preventing catalyst decomposition or detrimental by slowing down the reaction. DMF, in particular, should be used with caution at high temperatures as it can decompose to dimethylamine, which can act as a catalyst poison.
-
-
Less Polar Solvents (e.g., Toluene):
-
Pros: Often used in combination with a phase-transfer catalyst or in a biphasic system with water. They are less likely to coordinate strongly to the palladium center, which can sometimes lead to higher catalytic activity.
-
Cons: Solubility of the boronic acid and the inorganic base can be limited, potentially leading to a heterogeneous mixture and slower reaction rates.
-
The optimal solvent is often found through empirical screening and is dependent on the specific coupling partners and catalyst system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution & Rationale |
| No Reaction or Very Low Conversion | 1. Catalyst Inactivity | • Ensure your palladium catalyst is active. Use a fresh batch or a pre-catalyst like Pd(dppf)Cl₂. • Degas your solvent thoroughly to remove oxygen, which can deactivate the Pd(0) catalyst.[3] |
| 2. Poor Reagent Solubility | • Switch to a more polar solvent system like 1,4-Dioxane/H₂O (4:1) or DMF. Solubility is crucial for the reaction to proceed. | |
| 3. Catalyst Inhibition by Quinoline N | • Consider a more electron-rich and sterically hindered ligand, such as SPhos or XPhos, which can promote the desired catalytic cycle over catalyst inhibition.[4] | |
| Significant Protodeboronation (Formation of 2-chloroquinoline) | 1. Protic Solvent/Excess Water | • Minimize the amount of water in your reaction. If using an aqueous mixture, try a higher ratio of organic solvent to water (e.g., 10:1 Dioxane/H₂O). • Consider running the reaction under anhydrous conditions using a solvent like dry toluene or dioxane with KF as the base. |
| 2. Base is too Strong/Concentrated | • Switch from a strong base like NaOH to a milder base such as K₂CO₃ or K₃PO₄. | |
| 3. High Temperature/Long Reaction Time | • Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed. • Attempt the reaction at a lower temperature, even if it requires a longer reaction time. | |
| Formation of Homocoupled Byproducts (Biaryl of your coupling partner or Biphenyl from your boronic acid) | 1. Presence of Oxygen | • Ensure your reaction setup is under an inert atmosphere (Nitrogen or Argon) and that all solvents and reagents are properly degassed. Oxygen can promote the oxidative homocoupling of boronic acids.[3] |
| 2. Inefficient Reduction of Pd(II) Pre-catalyst | • If using a Pd(II) source like Pd(OAc)₂, homocoupling can occur during the in-situ reduction to Pd(0). Using a Pd(0) source like Pd₂(dba)₃ or a well-defined pre-catalyst can minimize this.[3] |
Experimental Protocols
Protocol 1: Recommended General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point based on conditions found to be effective for structurally similar heteroaromatic chlorides.[4]
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl or heteroaryl halide (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of boronic acid) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of the Pinacol Boronate Ester for Enhanced Stability
If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is a highly recommended strategy.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in anhydrous THF or toluene.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitoring: Monitor the reaction by TLC or ¹H NMR to confirm the formation of the ester.
-
Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction (Protocol 1) without further purification.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Failed Reactions
Caption: A decision tree for troubleshooting failed Suzuki-Miyaura reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. backoffice.abconline.de [backoffice.abconline.de]
- 3. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Section 1: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)
References
- 1. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. How To [chem.rochester.edu]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Optimizing Mobile Phase Solvent Purity for LC-MS | Technology Networks [technologynetworks.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. shoko-sc.co.jp [shoko-sc.co.jp]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Suzuki Coupling Partners: 2-Chloroquinoline-3-boronic Acid vs. its Pinacol Ester
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation.[1][2] Its tolerance for a wide array of functional groups and its general reliability have made it an indispensable tool. Central to this reaction is the choice of the organoboron reagent. This guide provides an in-depth, objective comparison between two closely related yet functionally distinct building blocks: 2-chloroquinoline-3-boronic acid and its pinacol ester derivative.
For researchers focused on synthesizing complex molecules, such as novel kinase inhibitors or functional materials where the quinoline scaffold is a key pharmacophore, the decision between using a free boronic acid or its corresponding ester is not trivial. It represents a fundamental trade-off between reactivity and stability that can significantly influence reaction efficiency, reproducibility, and the overall practicality of a synthetic route.[3] This document will explore the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers to make informed decisions for their specific applications.
The Reactivity-Stability Paradigm: A Foundational Choice
The core difference between a boronic acid and its pinacol ester lies in a delicate balance.[3]
-
This compound : As a free boronic acid, this reagent is generally more reactive. The Lewis acidic nature of the vacant p-orbital on the boron atom facilitates the crucial transmetalation step in the Suzuki catalytic cycle.[3] However, this reactivity comes at the cost of stability. Boronic acids are susceptible to degradation pathways, most notably protodeboronation (replacement of the C-B bond with a C-H bond) and the formation of anhydride trimers (boroxines), especially under aqueous or non-inert conditions.[3][4]
-
This compound Pinacol Ester : By converting the boronic acid to its pinacol ester, the boron center is sterically shielded and electronically stabilized.[5] This results in a compound that is typically a crystalline, stable solid with a significantly longer shelf-life.[3][5] It is less prone to premature degradation, easier to handle and purify by standard techniques like column chromatography, and more amenable to high-throughput screening workflows where reagent stability is paramount.[3][6] The trade-off for this enhanced stability is a generally lower reaction rate, as the ester must first be hydrolyzed or activated in situ to participate in the catalytic cycle.[7]
The following diagram illustrates the equilibrium between the boronic acid, its protective pinacol ester form, and the activated boronate species essential for the reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Chloroquinoline-3-boronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle through carbon-carbon bond formation is a cornerstone of modern drug discovery. Among the various methods, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance.[1][2] This guide provides an in-depth comparison of the reactivity of 2-Chloroquinoline-3-boronic acid with other quinoline boronic acid isomers, supported by mechanistic insights and practical experimental protocols.
Structural and Electronic Landscape of Quinoline Boronic Acids
The reactivity of a heteroaryl boronic acid in Suzuki-Miyaura coupling is governed by a delicate interplay of electronic and steric factors.[2][3] In quinoline derivatives, the position of the boronic acid group and the nature of other substituents dramatically influence the electron density of the ring system and the accessibility of the carbon-boron bond for transmetalation.[4]
This compound presents a unique electronic profile. The quinoline ring itself is a π-deficient heterocycle, a characteristic that can challenge the crucial transmetalation step of the catalytic cycle.[3] The nitrogen atom's electron-withdrawing nature reduces electron density across the ring, particularly at the 2- and 4-positions.[5] Furthermore, the strongly electron-withdrawing chloro group at the 2-position further depletes the electron density of the ring.[4] This electronic deficiency can slow down the transmetalation process.[3]
Conversely, the chloro-substituent also makes the C2 position highly electrophilic, which can sometimes override typical halide reactivity trends in Suzuki couplings.[1][6]
Comparative Reactivity in Suzuki-Miyaura Coupling
Key Factors Influencing Reactivity:
-
Electronic Effects: The electron-withdrawing nature of the quinoline nitrogen and the C2-chloro group in this compound makes the boronic acid less nucleophilic compared to isomers without the chloro substituent. This generally leads to a slower transmetalation step.[3]
-
Protodeboronation: A significant side reaction in Suzuki-Miyaura coupling is the cleavage of the C-B bond by a proton source.[3][7] Electron-deficient heteroaryl boronic acids are often more susceptible to this decomposition pathway.[3]
-
Steric Hindrance: The proximity of substituents to the boronic acid group can impede the approach of the palladium complex, slowing the reaction.[8][9][10] For this compound, the C2-chloro group introduces steric bulk adjacent to the reacting center.
Hypothetical Reactivity Ranking:
Based on these principles, a hypothetical reactivity order for Suzuki-Miyaura coupling with a simple aryl bromide would be:
Quinoline-8-boronic acid > Quinoline-3-boronic acid > this compound
Justification:
-
Quinoline-8-boronic acid: The boronic acid group is on the benzo-ring portion, somewhat electronically insulated from the strong inductive effect of the heterocyclic nitrogen. The peri-interaction with the nitrogen lone pair can influence conformation but it is generally a reactive substrate.
-
Quinoline-3-boronic acid: The boronic acid is on the pyridine ring, making it more electron-deficient than the 8-isomer. However, without the additional deactivating chloro-group, it is expected to be more reactive than its 2-chloro counterpart.
-
This compound: This isomer is the most electronically deactivated due to the combined electron-withdrawing effects of the quinoline nitrogen and the C2-chloro group. The steric hindrance from the adjacent chloro group further disfavors the reaction.
Table 1: Predicted Performance in Suzuki-Miyaura Coupling
| Boronic Acid | Key Structural Features | Predicted Reactivity | Common Challenges |
| This compound | C2-Chloro (EWG), C3-B(OH)2 | Lower | Slower reaction rates, potential for protodeboronation, steric hindrance.[3][9] |
| Quinoline-3-boronic acid | C3-B(OH)2 on π-deficient ring | Moderate | Susceptible to protodeboronation.[3] |
| Quinoline-8-boronic acid | C8-B(OH)2 on benzo-ring | Higher | Generally good reactivity, but steric factors can play a role with bulky partners. |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is key to troubleshooting and optimizing reactions involving less reactive substrates like this compound. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.[11]
For this compound, the transmetalation step is often rate-limiting. The electron-poor nature of the quinoline ring makes the boronic acid a weaker nucleophile, hindering the transfer of the quinolinyl group to the palladium center.[3] To overcome this, more forcing conditions, specialized ligands, and stronger bases are often required.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a representative starting point and may require optimization depending on the specific aryl halide used.
Objective: To couple this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv.)
-
1,4-Dioxane
-
Water
Workflow Diagram:
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), palladium(II) acetate (0.01 mmol, 2 mol%), SPhos (0.02 mmol, 4 mol%), and potassium phosphate (1.5 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Rationale for Experimental Choices:
-
Catalyst System (Pd(OAc)₂/SPhos): SPhos is a bulky, electron-rich biaryl phosphine ligand.[12] Such ligands are known to promote the oxidative addition and reductive elimination steps and are particularly effective for coupling challenging substrates, including heteroaryl chlorides and electron-deficient boronic acids.[13][14]
-
Base (K₃PO₄): A strong base is often required to facilitate the formation of the reactive boronate species ([Ar-B(OH)₃]⁻), which is crucial for the transmetalation step.[15][16] K₃PO₄ is effective in this role and is compatible with a wide range of functional groups.
-
Solvent (Dioxane/Water): The use of a polar aprotic solvent like dioxane helps to solubilize the organic reagents, while the addition of water is often essential for the activity of the base and to facilitate the formation of the active palladium catalyst.[17][18]
Conclusion
This compound is a valuable, yet challenging, building block in organic synthesis. Its reactivity in Suzuki-Miyaura coupling is attenuated by a combination of strong electronic deactivation and steric hindrance. Compared to other isomers like quinoline-3- and quinoline-8-boronic acid, it will generally require more robust catalytic systems and carefully optimized reaction conditions to achieve high yields. By understanding the underlying mechanistic principles and making informed choices about catalysts, bases, and solvents, researchers can successfully incorporate this versatile scaffold into their synthetic targets, paving the way for the discovery of novel therapeutics and functional materials.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
Validating the Potential of Quinoline-Based Boronic Acids in Oncology: A Comparative Guide to Biological Assays
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a boronic acid moiety to this framework, particularly at the 3-position of a 2-chloroquinoline, presents a compelling strategy for the development of novel kinase inhibitors. The boronic acid group can form reversible covalent bonds with key residues in the active sites of enzymes, potentially leading to enhanced potency and selectivity. This guide provides an in-depth technical comparison of the biological validation of quinoline-based boronic acid derivatives, with a focus on their application as anticancer agents.
The Rationale: Targeting Kinases in Cancer Therapy
Protein kinases are a large family of enzymes that play a central role in regulating cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. Consequently, kinase inhibitors have become a major class of anticancer drugs. The quinoline core has been successfully incorporated into several approved kinase inhibitors, highlighting its utility as a pharmacophore. The addition of a boronic acid functional group offers a unique mechanism of action, potentially overcoming resistance mechanisms associated with traditional ATP-competitive inhibitors.
A notable example of this chemical strategy is the development of boronic acid-containing 3H-pyrazolo[4,3-f]quinoline compounds. These molecules have been investigated as dual inhibitors of Cyclin-Dependent Kinases (CDKs) and Rho-associated coiled-coil containing protein kinases (ROCK), both of which are implicated in cancer progression.[1]
Comparative Analysis of Biological Activity
To ascertain the therapeutic potential of novel quinoline-based boronic acid derivatives, a rigorous evaluation of their biological activity is paramount. This typically involves a tiered approach, beginning with in vitro enzymatic assays to determine direct target engagement and potency, followed by cell-based assays to assess cellular efficacy and cytotoxicity.
Here, we compare the performance of a representative 3H-pyrazolo[4,3-f]quinoline boronic acid derivative, HSD1791 , with established, broad-spectrum and multi-targeted kinase inhibitors, Staurosporine and Sunitinib , respectively.
In Vitro Kinase Inhibition
The initial step in validating a potential kinase inhibitor is to measure its ability to inhibit the enzymatic activity of the target kinase(s). A commonly used method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. A lower ADP level indicates greater inhibition.
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| HSD1791 | CLK1 | <25 | [1] |
| CLK2 | <25 | [1] | |
| ROCK2 | <25 | [1] | |
| Staurosporine | PKC | 3 | |
| p60v-src | 6 | ||
| PKA | 7 | ||
| CaM Kinase II | 20 | ||
| Sunitinib | VEGFR1, -2, -3 | Potent Inhibition | |
| PDGFRα, β | Potent Inhibition | ||
| c-KIT | Potent Inhibition | ||
| FLT3 | Potent Inhibition | ||
| RET | Potent Inhibition | ||
| CSF1R | Potent Inhibition |
Analysis of Kinase Inhibition Data:
The data clearly demonstrates that HSD1791 is a potent inhibitor of CLK1, CLK2, and ROCK2, with IC50 values in the low nanomolar range.[1] This level of potency is comparable to that of Staurosporine against its primary targets. However, Staurosporine is a notoriously non-selective inhibitor, targeting a vast array of kinases.[1] In contrast, the focused activity of HSD1791 against the CLK and ROCK families suggests a more favorable selectivity profile, which is a critical attribute for minimizing off-target effects and associated toxicities in a therapeutic context.
Sunitinib, a clinically approved drug, exhibits a multi-targeted profile, inhibiting several receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. While direct IC50 comparisons with HSD1791 are not available from the same study, the data highlights the different strategies in kinase inhibitor design: broad-spectrum inhibition (Staurosporine), multi-targeted inhibition (Sunitinib), and more selective dual/triple inhibition (HSD1791).
Cellular Antiproliferative Activity
Following enzymatic validation, it is crucial to assess the compound's ability to inhibit the growth of cancer cells. This is typically evaluated using cell viability assays, such as the MTT or XTT assay, which measure the metabolic activity of living cells.
| Compound | Cell Line | Cancer Type | GI50 (µM) | Reference |
| HSD1791 | Caki-1 | Renal Cancer | 0.309 | [1] |
| K562 | Leukemia | Not Reported | [1] | |
| Staurosporine | Various | Broad | Nanomolar range | |
| 5-Fluorouracil (5-FU) | HT29 | Colorectal Cancer | ~5 | [2] |
| Rhodanine-Quinoline Hybrid | HGC | Gastric Cancer | Micromolar range | [3] |
Analysis of Cell Viability Data:
HSD1791 demonstrates potent antiproliferative activity against the Caki-1 renal cancer cell line, with a GI50 value in the sub-micromolar range.[1] This indicates that the enzymatic inhibition observed in vitro translates to a functional effect in a cellular context. For comparison, the widely used chemotherapeutic agent 5-Fluorouracil typically exhibits GI50 values in the low micromolar range against various cancer cell lines.[2] Other quinoline derivatives, such as rhodanine-based hybrids, have also shown anticancer activity in the micromolar range.[3] The sub-micromolar potency of HSD1791 suggests a promising therapeutic window.
Experimental Methodologies
To ensure the reproducibility and validity of the findings, detailed and robust experimental protocols are essential.
In Vitro Kinase Inhibition Assay (ADP-Glo™) Workflow
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The luminescence-based signal is inversely proportional to kinase activity.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Prepare Kinase Reaction Mixture: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound (e.g., 2-chloroquinoline-3-boronic acid derivative) in a suitable kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure Luminescence: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT) Workflow
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Workflow of the MTT Cell Viability Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and control compounds. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Conclusion and Future Directions
The integration of a boronic acid moiety onto the 2-chloroquinoline scaffold presents a promising avenue for the discovery of novel and potent kinase inhibitors with anticancer activity. The representative data for the 3H-pyrazolo[4,3-f]quinoline boronic acid derivative, HSD1791, demonstrates the potential of this compound class to achieve low nanomolar enzymatic inhibition and sub-micromolar cellular antiproliferative effects.
The validation of such compounds requires a systematic approach, employing robust in vitro and cell-based assays. The comparison with established inhibitors like Staurosporine and Sunitinib provides crucial context for evaluating the potency and selectivity of new chemical entities. Future studies should focus on expanding the kinase panel for selectivity profiling of this compound derivatives and evaluating their efficacy in more complex in vitro models, such as 3D spheroids, and ultimately in in vivo cancer models. The continued exploration of this chemical space holds significant promise for the development of the next generation of targeted cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysis for the Suzuki-Miyaura Coupling of 2-Chloroquinoline-3-boronic Acid
Introduction: The Quinoline Core and the Cross-Coupling Challenge
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anti-malarial, anti-cancer, and anti-inflammatory properties.[1] The synthesis of functionalized quinolines is therefore a critical endeavor for drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, offering a direct path to complex biaryl and heteroaryl structures.[2]
However, applying this reaction to substrates like 2-chloroquinoline presents significant challenges. The chlorine atom at the 2-position is notoriously unreactive towards oxidative addition compared to its bromide or iodide counterparts.[3] Furthermore, the Lewis-basic nitrogen atom of the quinoline ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4] When coupled with a potentially unstable partner like a heteroaryl boronic acid, which can be prone to protodeboronation, the reaction requires a highly active and robust catalytic system.[5]
This guide provides a comparative analysis of palladium catalyst systems for the challenging Suzuki-Miyaura coupling of 2-chloroquinoline with boronic acids, with a focus on 2-chloroquinoline-3-boronic acid as a representative substrate for forming symmetrical or unsymmetrical bis(quinoline) structures. We will delve into the mechanistic rationale behind catalyst selection, present comparative data from relevant systems, provide detailed experimental protocols, and offer insights grounded in extensive field experience.
The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle
The efficacy of any palladium catalyst lies in its ability to efficiently navigate the Suzuki-Miyaura catalytic cycle. A well-chosen catalyst system, particularly the ligand, must accelerate each step to outcompete deactivation and decomposition pathways. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) species inserts into the carbon-chlorine bond of the 2-chloroquinoline. This is often the rate-limiting step for aryl chlorides and requires an electron-rich, sterically demanding ligand to promote the reaction.[3]
-
Transmetalation: The boronic acid, activated by a base to form a boronate species, transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, regenerating the active Pd(0) catalyst and forming the desired C-C bond.
Comparative Analysis of Palladium Catalyst Systems
The choice of palladium source and, critically, the phosphine ligand, dictates the success of coupling unactivated heteroaryl chlorides. Traditional catalysts like Pd(PPh₃)₄ often fail due to the slow rate of oxidative addition. The modern paradigm relies on bulky, electron-rich dialkylbiaryl phosphine ligands, which have proven highly effective for these challenging transformations.[3]
Below is a comparative summary of catalyst systems, with performance data extrapolated from studies on similar challenging heteroaryl chloride substrates.
| Catalyst System (Pd Source / Ligand) | Base / Solvent | Temp (°C) | Typical Yield | Key Insights & Rationale |
| System 1: Pd(OAc)₂ / PPh₃ | K₂CO₃ / Dioxane/H₂O | 100 | <10% | Baseline/Ineffective: Triphenylphosphine (PPh₃) lacks the electron-donating ability and steric bulk required to promote efficient oxidative addition with 2-chloroquinoline. This system is not recommended.[6] |
| System 2: Pd₂(dba)₃ / SPhos | K₃PO₄ / Dioxane/H₂O | 100 | 80-95% | High Performance: SPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand. This combination is highly effective for coupling nitrogen-containing heterocycles, as it accelerates oxidative addition and promotes reductive elimination, preventing catalyst decomposition.[7] |
| System 3: Pd₂(dba)₃ / XPhos | K₃PO₄ / n-BuOH | 100 | 85-98% | Excellent Generality: XPhos is another highly effective Buchwald ligand, often showing broad substrate scope. The use of n-BuOH as a solvent can sometimes improve solubility and reaction rates.[3][8] |
| System 4: SPhos Precatalyst G3 | K₃PO₄ / THF/H₂O | RT - 60 | 90-99% | State-of-the-Art: Modern precatalysts generate the active L₁Pd(0) species rapidly and quantitatively under mild conditions.[5] This is crucial for coupling with unstable boronic acids, as it minimizes reaction time and suppresses protodeboronation.[5][7] |
| System 5: Pd(OAc)₂ / cataCXium® A | K₃PO₄ / Toluene | 110 | 75-90% | Alternative High-Activity Ligand: Di-adamantylalkylphosphine ligands like cataCXium® A provide the necessary steric and electronic properties for coupling unactivated chlorides and are a viable alternative to biarylphosphine ligands. |
Expert Analysis: For the specific coupling of this compound, the primary challenges are the inert C-Cl bond and potential catalyst inhibition. Therefore, catalyst systems based on bulky, electron-rich phosphine ligands are essential. Systems 2, 3, and 4 represent the gold standard. The choice between them may depend on substrate-specific factors and cost. For particularly sensitive boronic acids prone to decomposition, the use of a modern precatalyst (System 4 ) is highly recommended as it allows for lower temperatures and shorter reaction times, directly addressing the kinetic competition between the desired coupling and undesired protodeboronation.[5]
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating systems. Success with these methods indicates a properly configured reaction, while failure points toward specific, diagnosable issues such as reagent purity or inadequate inert atmosphere.
Protocol 1: General Procedure using a Buchwald Ligand (SPhos)
This protocol is a robust starting point for coupling 2-chloroquinoline derivatives.
Workflow Diagram:
Reagents & Equipment:
-
This compound (1.2 mmol)
-
Aryl/Heteroaryl Halide (1.0 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (potassium phosphate), finely ground (2.0 mmol)
-
Anhydrous Dioxane (4 mL) and Degassed Water (1 mL)
-
Schlenk tube or similar reaction vessel with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and SPhos (0.04 mmol).
-
Inerting: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times. This step is critical to remove oxygen, which can lead to ligand oxidation and catalyst deactivation.
-
Solvent Addition: Add the degassed dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: High-Efficiency Procedure using a G3 Precatalyst
This protocol leverages a modern precatalyst for faster reaction times and milder conditions, ideal for sensitive substrates.
Reagents & Equipment:
-
This compound (1.2 mmol)
-
Aryl/Heteroaryl Halide (1.0 mmol)
-
SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous THF (5 mL)
-
As above: reaction vessel, stir bar, inert atmosphere setup.
Procedure:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), and the SPhos Pd G3 precatalyst (0.02 mmol).
-
Inerting: Seal the vessel and purge with inert gas.
-
Solvent Addition: Add degassed THF (5 mL) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-8 hours. The rapid activation of the precatalyst often allows for significantly shorter reaction times and lower temperatures.[5]
-
Monitoring, Workup, and Purification: Follow steps 5-7 from Protocol 1.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of this compound, while challenging, is readily achievable with the appropriate selection of a palladium catalyst system. The key to success lies in utilizing bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (SPhos, XPhos), which effectively overcome the high activation barrier of C-Cl bond oxidative addition. For optimal efficiency, particularly with sensitive substrates, the use of modern, well-defined palladium precatalysts is strongly recommended. These systems offer rapid generation of the active catalyst under mild conditions, leading to higher yields, shorter reaction times, and a broader substrate scope. As catalyst development continues, we anticipate the emergence of even more active and robust systems that will further expand the synthetic chemist's toolkit for constructing complex heterocyclic molecules.
References
- 1. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 2-Chloroquinoline-3-boronic Acid vs. 2-Chloroquinoline-3-potassium trifluoroborate in Suzuki-Miyaura Coupling
A Senior Application Scientist's Guide to Selecting the Optimal Organoboron Reagent
In the landscape of medicinal chemistry and drug development, the quinoline scaffold is a cornerstone, integral to a wide array of therapeutic agents known for their diverse biological activities, including anticancer, antimalarial, and antiviral properties.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing the carbon-carbon bonds necessary to build these complex molecules.[3][4] A critical decision in this synthesis is the choice of the organoboron reagent. This guide provides an in-depth comparison of two prevalent reagents for introducing the valuable 2-chloroquinoline moiety: 2-chloroquinoline-3-boronic acid and its corresponding potassium trifluoroborate salt. We will explore the nuances of their stability, reactivity, and practical application, supported by mechanistic insights and comparative experimental design.
The Reagents: A Tale of Two Boron Species
At first glance, the boronic acid and its trifluoroborate counterpart appear to be simple variations of the same functional group. However, their structural differences have profound implications for their stability, handling, and behavior in a reaction environment.
-
This compound: This is the archetypal organoboron partner for Suzuki-Miyaura couplings.[5] However, boronic acids are not without their liabilities. They exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines, which can complicate accurate stoichiometric calculations.[6] More critically, they are susceptible to a range of deleterious side reactions, including protodeboronation (loss of the boron group), oxidation, and palladium-catalyzed homocoupling, particularly under the basic, aqueous conditions of the reaction.[7][8]
-
2-Chloroquinoline-3-potassium trifluoroborate: In contrast, organotrifluoroborates are robust, free-flowing crystalline solids that exhibit remarkable stability to both air and moisture.[6][9] This stability simplifies storage, handling, and weighing, ensuring precise stoichiometry.[10] They are often considered a "protected" or "pro-drug" form of the boronic acid, remaining inert until activated in situ.[5][11]
Diagram 1: Structural Forms and In Situ Interconversion
Caption: Relationship between the trifluoroborate, monomeric boronic acid, and its boroxine form.
The Core of Reactivity: "Slow Release" vs. "All at Once"
The fundamental difference in the reactivity of these two reagents lies in the delivery of the active coupling species to the palladium catalyst. The trifluoroborate salt is not the active transmetalating agent; it must first undergo hydrolysis to generate the corresponding boronic acid.[11][12]
This in situ hydrolysis is the lynchpin of the trifluoroborate's superior performance. It acts as a "slow-release" mechanism, maintaining a low, steady concentration of the reactive boronic acid throughout the course of the reaction.[11][13] This controlled delivery is crucial because it effectively suppresses the side reactions that plague couplings performed with a full equivalent of boronic acid present from the outset.[13][14] By minimizing the standing concentration of the boronic acid, the rates of undesired homocoupling and protodeboronation are significantly reduced, leading to cleaner reactions and higher yields of the desired biaryl product.[6][13]
Studies have shown that the hydrolysis rate of organotrifluoroborates is complex and can be influenced by factors such as the base, solvent, temperature, and even the surface of the reaction vessel.[11][15] This controlled, albeit complex, hydrolysis is what makes trifluoroborates exceptionally reliable reagents.[13]
Comparative Performance: A Data-Driven Perspective
To illustrate the practical differences, let's consider a standard Suzuki-Miyaura coupling between the 2-chloroquinoline core and an aryl bromide. While specific yields vary with the substrate, the following table summarizes the expected performance trends based on the mechanistic principles discussed.
| Parameter | This compound | 2-Chloroquinoline-3-potassium trifluoroborate | Rationale |
| Handling & Stability | Moisture and air-sensitive; potential for decomposition upon storage. | Crystalline solid, stable to air and moisture for years.[6][9] | The tetra-coordinate boron in the trifluoroborate is less electrophilic and not prone to dehydration. |
| Stoichiometry | Can be inaccurate due to equilibrium with boroxine form.[6] | Precise and reliable due to stable, monomeric structure.[10] | No equilibrium with other forms under standard conditions. |
| Typical Yield | Good to excellent, but can be variable. | Often higher and more reproducible.[6] | "Slow-release" mechanism minimizes side reactions.[13][14] |
| Byproduct Formation | Higher potential for homocoupling (R-R) and protodeboronation (R-H).[7] | Significantly reduced levels of homocoupling and protodeboronation.[16] | Low steady-state concentration of the active boronic acid. |
| Reaction Robustness | More sensitive to reaction conditions (e.g., oxygen, base concentration). | More tolerant of a wider range of functional groups and conditions.[17] | The stability of the starting material makes the reaction more forgiving. |
Experimental Protocols: A Side-by-Side Workflow
The following protocols outline a comparative experiment for the synthesis of 2-chloro-3-(4-methoxyphenyl)quinoline.
Diagram 2: Comparative Experimental Workflow
Caption: Side-by-side workflow highlighting the different points of reagent addition.
Protocol A: Using this compound
-
To a dry Schlenk flask under an argon atmosphere, add 4-bromoanisole (1.0 eq), Pd(OAc)₂ (0.02 eq), RuPhos (0.04 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (e.g., 10:1 ratio).
-
Add this compound (1.2 eq).
-
Heat the reaction mixture to 85 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and perform an aqueous workup. Purify by column chromatography.
Protocol B: Using 2-Chloroquinoline-3-potassium trifluoroborate
-
To a dry Schlenk flask, add 4-bromoanisole (1.0 eq), 2-chloroquinoline-3-potassium trifluoroborate (1.5 eq), Pd(OAc)₂ (0.02 eq), RuPhos (0.04 eq), and K₂CO₃ (3.0 eq). Note: The solid trifluoroborate can be added at the beginning with other solids due to its stability.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (e.g., 10:1 ratio).
-
Heat the reaction mixture to 85 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and perform an aqueous workup. Purify by column chromatography.
The trustworthiness of the trifluoroborate protocol is inherently higher. Its stability allows for a more robust experimental setup, and the slow-release nature makes the outcome less dependent on minor variations in factors like stirring rate or the efficiency of degassing, which could prematurely degrade the more sensitive boronic acid.[15]
The Suzuki-Miyaura Catalytic Cycle: The Point of Entry
Regardless of the initial boron source, the Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The key takeaway is that the boronic acid, either added directly or generated in situ from the trifluoroborate, is the species that participates in the crucial transmetalation step.
Diagram 3: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle showing boronic acid as the active transmetalating agent.
Conclusion and Recommendation
While both this compound and its potassium trifluoroborate salt are competent reagents for Suzuki-Miyaura cross-coupling, they are not interchangeable.
-
This compound is the more directly reactive species but its instability can lead to variable yields and the formation of difficult-to-remove byproducts. It may be suitable for simple, rapid couplings where atom economy is a primary concern.
-
2-Chloroquinoline-3-potassium trifluoroborate stands out as the superior reagent for most applications, particularly in the context of complex, multi-step synthesis common in drug discovery. Its exceptional stability simplifies handling and ensures stoichiometric precision. Most importantly, its "slow-release" of the active boronic acid under reaction conditions leads to cleaner reaction profiles, higher reproducibility, and often superior yields by minimizing wasteful side reactions.[6]
For researchers, scientists, and drug development professionals, the choice is clear. For robust, reliable, and high-yielding synthesis of 2-chloroquinoline-containing molecules, the potassium trifluoroborate salt is the authoritative and recommended choice, providing a more trustworthy and efficient path to the target compound.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Analysis of Synthesized Compounds: A Comparative Evaluation of Modern Analytical Techniques
For researchers, scientists, and professionals in drug development, the rigorous assessment of compound purity is not merely a quality control step; it is a cornerstone of scientific validity and therapeutic safety. An impurity, even in trace amounts, can significantly alter the biological activity and toxicological profile of a synthesized compound, leading to misleading experimental results and potential patient harm. This guide provides an in-depth technical comparison of the foremost analytical techniques for purity determination, offering field-proven insights into their principles, applications, and practical execution.
While the query specifically mentioned 2-Chloroquinoline-3-boronic acid in the context of purity analysis, it is crucial to clarify its primary role in the laboratory. This compound is a valuable heterocyclic building block, principally utilized in synthetic organic chemistry for the construction of more complex molecules through reactions like the Suzuki-Miyaura coupling. Its application as a direct analytical agent for assessing the purity of other, unrelated compounds is not a standard or documented practice.
However, the boronic acid functional group itself presents an interesting chemical handle that can be exploited for analytical purposes through a process called derivatization. This guide will, therefore, address the potential application of boronic acids as derivatizing agents and then provide a comprehensive comparison with the gold-standard, direct methods of purity analysis used in modern pharmaceutical and chemical research.
Part 1: Purity Analysis via Chemical Derivatization: The Boronic Acid Approach
For compounds that are difficult to detect using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection—due to the lack of a UV-absorbing chromophore—chemical derivatization can be a powerful strategy.[1][2] Derivatization is the process of chemically modifying an analyte to enhance its detectability.[1]
Boronic acids are known to react specifically and reversibly with compounds containing cis-1,2- or 1,3-diol functionalities to form cyclic boronate esters.[3] This reaction can be harnessed to "tag" diol-containing analytes, such as certain carbohydrates or catechols, with a chromophoric or fluorophoric group, thereby rendering them easily detectable.[4][5]
A molecule like this compound possesses a quinoline ring system, which is inherently UV-active. In principle, it could be used to derivatize a diol-containing analyte that lacks a chromophore. The resulting boronate ester would then be detectable by UV-HPLC, allowing for the quantification of the analyte and, consequently, an assessment of its purity relative to other UV-active impurities.
Conceptual Workflow for Derivatization with a Boronic Acid
References
The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Chloroquinoline-3-boronic Acid Derivatives
In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds with potent and selective biological activity is perpetual. Among these, the quinoline core has consistently emerged as a privileged structure, gracing numerous approved therapeutics.[1][2] The strategic introduction of a boronic acid moiety, a versatile functional group known for its ability to form reversible covalent bonds with active site residues of enzymes, presents a compelling avenue for the development of next-generation inhibitors.[3][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-chloroquinoline-3-boronic acid derivatives, a class of compounds at the frontier of medicinal chemistry. While direct and extensive SAR studies on this specific scaffold are emerging, we will extrapolate key insights from closely related quinoline-boronic acid analogs and the broader field of boronic acid-based inhibitors to construct a predictive SAR model. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the synthetic nuances and biological potential of these promising molecules.
The Strategic Advantage of the this compound Scaffold
The 2-chloroquinoline framework is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The chlorine atom at the 2-position is not merely a substituent but a key reactive handle, susceptible to nucleophilic displacement, allowing for the facile introduction of diverse functionalities to probe the chemical space around the quinoline core.[5]
The introduction of a boronic acid group at the 3-position transforms this versatile scaffold into a targeted covalent inhibitor. Boronic acids are known to interact with the catalytic serine, threonine, or cysteine residues within enzyme active sites, forming a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction.[3] This reversible covalent inhibition often leads to enhanced potency and prolonged duration of action compared to non-covalent inhibitors.
Postulated Synthesis of this compound Derivatives
A plausible synthetic route to this compound and its derivatives can be conceptualized from established methodologies for the synthesis of related quinoline compounds. The journey begins with the Vilsmeier-Haack formylation of appropriately substituted acetanilides to yield the corresponding 2-chloroquinoline-3-carbaldehydes.[1][6] The critical step is the conversion of the aldehyde functionality to the boronic acid. A common approach involves the oxidation of the aldehyde to a carboxylic acid, followed by conversion to a suitable leaving group (e.g., a halide) and subsequent palladium-catalyzed borylation.
A more direct, albeit potentially challenging, route could involve the conversion of the 2-chloroquinoline-3-carbaldehyde to a hydrazone, followed by a Shapiro-type reaction to generate an organolithium species, which can then be trapped with a trialkyl borate ester.
Below is a generalized, step-by-step experimental protocol for a potential synthetic pathway.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde.
-
To a stirred solution of a substituted acetanilide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5.0 eq), phosphorus oxychloride (POCl3, 3.0 eq) is added dropwise at 0 °C.
-
The reaction mixture is then heated to 80 °C for 4-6 hours.
-
Upon completion, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The precipitated solid is filtered, washed with water, and dried to afford the crude 2-chloroquinoline-3-carbaldehyde, which can be purified by recrystallization or column chromatography.
-
-
Step 2: Oxidation to 2-Chloroquinoline-3-carboxylic Acid.
-
The 2-chloroquinoline-3-carbaldehyde (1.0 eq) is suspended in a mixture of tert-butanol and water.
-
Sodium chlorite (NaClO2, 3.0 eq) and sulfamic acid (1.5 eq) are added portion-wise at room temperature.
-
The reaction is stirred for 12-16 hours.
-
The solvent is removed under reduced pressure, and the residue is acidified with 1M HCl.
-
The resulting precipitate is filtered, washed with water, and dried to yield the 2-chloroquinoline-3-carboxylic acid.
-
-
Step 3: Conversion to an Acyl Chloride.
-
The 2-chloroquinoline-3-carboxylic acid (1.0 eq) is refluxed in an excess of thionyl chloride (SOCl2) for 2-3 hours.
-
The excess thionyl chloride is removed by distillation under reduced pressure to give the crude 2-chloroquinoline-3-carbonyl chloride.
-
-
Step 4: Palladium-Catalyzed Borylation.
-
To a solution of the 2-chloroquinoline-3-carbonyl chloride (1.0 eq) in an anhydrous, deoxygenated solvent such as 1,4-dioxane, bis(pinacolato)diboron (1.1 eq), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq), and a base (e.g., potassium acetate, 3.0 eq) are added.
-
The mixture is heated under an inert atmosphere at 80-100 °C for 12-24 hours.
-
After cooling, the reaction mixture is filtered, and the solvent is evaporated.
-
The residue is purified by column chromatography to yield the pinacol ester of this compound.
-
-
Step 5: Hydrolysis to the Boronic Acid.
-
The pinacol ester is dissolved in a mixture of acetone and water.
-
An excess of an oxidizing agent such as sodium periodate is added, and the mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched with a reducing agent (e.g., sodium thiosulfate), and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the final this compound.
-
Caption: Proposed synthetic workflow for this compound.
Inferred Structure-Activity Relationships
Drawing parallels from studies on pyrazolo[4,3-f]quinoline-based boronic acid inhibitors and general principles of SAR for quinoline derivatives, we can propose a preliminary SAR model for this compound derivatives.[3]
Table 1: Inferred Structure-Activity Relationship (SAR) of this compound Derivatives
| Position | Modification | Predicted Impact on Activity | Rationale |
| C2-Chloro | Replacement with other halogens (F, Br, I) | Modulation of reactivity and binding | The electronegativity and size of the halogen will influence the electrophilicity of the C2 position and steric interactions within the binding pocket. |
| Replacement with small alkyl or alkoxy groups | Potential decrease in covalent binding | Removal of the reactive chloro group may shift the mechanism towards non-covalent interactions, likely reducing potency if covalent binding is crucial. | |
| C3-Boronic Acid | Conversion to boronate esters | Prodrug potential, altered pharmacokinetics | Esters can mask the polar boronic acid, improving cell permeability. They would likely hydrolyze in vivo to the active boronic acid. |
| Quinoline Ring | Substitution at C5, C6, C7, and C8 | Fine-tuning of potency and selectivity | Electron-donating or -withdrawing groups can modulate the electronic properties of the quinoline ring system, affecting π-π stacking interactions. Lipophilic or hydrophilic substituents will impact solubility and membrane permeability. |
| Introduction of bulky substituents | Potential for steric hindrance or enhanced binding | Depending on the topology of the target enzyme's active site, bulky groups could either clash with the protein or access additional binding pockets. |
Key SAR Insights:
-
The Boronic Acid is Essential: The boronic acid moiety is predicted to be the key "warhead" responsible for covalent interaction with the target enzyme. Its removal or replacement with a non-covalent binding group would likely lead to a significant loss of potency.
-
The 2-Chloro Group as a Modulator: The chlorine atom at the C2 position is anticipated to play a dual role. It acts as an electron-withdrawing group, influencing the overall electronic character of the quinoline ring. Furthermore, its reactivity allows for secondary covalent interactions or serves as a point for further derivatization to explore the S1' binding pocket of proteases.
-
Substitution on the Quinoline Core Dictates Specificity: Modifications on the benzo portion of the quinoline ring (positions 5, 6, 7, and 8) are expected to be critical for achieving selectivity against different enzyme targets. For instance, in the context of kinase inhibition, these positions can be tailored to interact with specific residues in the ATP-binding pocket.
Comparative Performance and Alternative Scaffolds
The this compound scaffold offers distinct advantages over related inhibitor classes.
-
Versus 2-Chloroquinoline-3-carbaldehydes: While the corresponding aldehydes can also act as covalent inhibitors by forming Schiff bases with lysine residues, boronic acids offer a different and potentially more specific mechanism of action by targeting serine, threonine, or cysteine residues. The reversible nature of the boronic acid-enzyme interaction can also be advantageous in minimizing off-target effects.
-
Versus Other Boronic Acid Inhibitors: The rigid quinoline scaffold provides a well-defined orientation for the boronic acid group and substituents, which can lead to higher binding affinity and selectivity compared to more flexible acyclic boronic acid inhibitors. The synthetic tractability of the quinoline core allows for extensive SAR exploration.
Future Directions and Conclusion
The this compound scaffold represents a promising, yet underexplored, area for the development of potent and selective enzyme inhibitors. The immediate future of research in this area should focus on the systematic synthesis and biological evaluation of a library of derivatives to establish a robust and experimentally validated SAR. Key areas of investigation should include:
-
Target Identification: Screening of this compound derivatives against a panel of enzymes, particularly serine proteases and kinases, to identify primary biological targets.
-
Mechanism of Action Studies: Detailed kinetic analysis and structural biology (e.g., X-ray crystallography) to elucidate the precise binding mode and mechanism of inhibition.
-
Optimization of Physicochemical Properties: Modulation of the quinoline core and the boronic acid moiety to improve solubility, metabolic stability, and cell permeability.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Cost-Benefit Analysis of 2-Chloroquinoline-3-boronic acid in Multi-Step Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in multi-step synthesis is paramount to achieving efficiency, cost-effectiveness, and high yields. This guide provides an in-depth cost-benefit analysis of utilizing 2-Chloroquinoline-3-boronic acid, a key intermediate in the synthesis of quinoline-based compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.
This analysis will objectively compare the use of this compound in a typical Suzuki-Miyaura coupling reaction with a common alternative pathway: the Vilsmeier-Haack synthesis of a quinoline precursor followed by a subsequent arylation reaction. We will delve into a quantitative cost comparison, performance metrics based on experimental data, and a discussion of practical considerations such as handling, stability, and reaction scalability.
The Central Role of Quinolines and the Utility of this compound
Quinoline scaffolds are prevalent in a wide array of pharmaceuticals and bioactive molecules, exhibiting activities ranging from anticancer to antimicrobial.[1] The ability to functionalize the quinoline core at various positions is crucial for modulating these biological effects. This compound has emerged as a valuable reagent that allows for the direct introduction of an aryl or heteroaryl group at the 3-position of the quinoline ring system via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This approach offers a convergent and often high-yielding route to complex quinoline derivatives.
Cost Analysis: A Tale of Two Pathways
To provide a tangible comparison, we will analyze the synthesis of a representative target molecule: 2-chloro-3-(4-methoxyphenyl)quinoline .
Route 1: The Suzuki-Miyaura Coupling Pathway using this compound
This route involves the direct coupling of this compound with a suitable aryl halide, in this case, 4-iodoanisole.
Route 2: The Vilsmeier-Haack and Grignard Pathway
This alternative two-step approach first involves the synthesis of 2-chloro-3-formylquinoline from a substituted aniline via the Vilsmeier-Haack reaction. The resulting aldehyde is then reacted with a Grignard reagent, 4-methoxyphenylmagnesium bromide, to introduce the aryl group.
The following table provides a detailed cost breakdown for the key reagents required to synthesize 10 mmol of 2-chloro-3-(4-methoxyphenyl)quinoline via each route, based on current supplier pricing.
| Reagent | Supplier & Purity | Cost per Unit | Molar Mass ( g/mol ) | Moles per 10 mmol Product | Reagent Cost per 10 mmol Product |
| Route 1: Suzuki-Miyaura Coupling | |||||
| This compound | Synthonix, 95% | $30/g[1] | 207.42 | 0.01 | $61.80 |
| 4-Iodoanisole | Sigma-Aldrich, 98% | ~$50/25g | 234.04 | 0.012 | ~$2.40 |
| Pd(PPh₃)₄ | Sigma-Aldrich, 99% | ~$210/g | 1155.56 | 0.0003 | ~$72.76 |
| Sodium Carbonate (Na₂CO₃) | Fisher Scientific, ACS Grade | ~$30/500g | 105.99 | 0.02 | ~$0.13 |
| Total Estimated Reagent Cost for Route 1 | ~$137.09 | ||||
| Route 2: Vilsmeier-Haack & Grignard | |||||
| 4-Methoxyaniline | Sigma-Aldrich, 98% | ~$40/100g | 123.15 | 0.01 | ~$0.49 |
| Phosphorus Oxychloride (POCl₃) | Sigma-Aldrich, 99% | ~$60/100mL (d=1.645) | 153.33 | 0.04 | ~$1.48 |
| N,N-Dimethylformamide (DMF) | Fisher Scientific, 99.8% | ~$50/1L (d=0.944) | 73.09 | 0.04 | ~$0.15 |
| 4-Bromoanisole (for Grignard) | Sigma-Aldrich, 99% | ~$35/100g | 187.04 | 0.015 | ~$0.79 |
| Magnesium Turnings | Fisher Scientific | ~$25/100g | 24.31 | 0.018 | ~$0.11 |
| Total Estimated Reagent Cost for Route 2 | ~$3.02 |
Note: Prices are approximate and subject to change based on vendor and quantity. Catalyst and solvent recycling can impact the overall cost-effectiveness of a process, especially at a larger scale.
Performance Comparison: Yield, Reaction Conditions, and Handling
Beyond the direct cost of reagents, a thorough analysis must consider the performance and practicality of each synthetic route.
Route 1: Suzuki-Miyaura Coupling
Advantages:
-
High Convergence and Efficiency: This route is highly convergent, forming the key C-C bond in a single step from advanced intermediates.
-
Potentially High Yields: Suzuki couplings are well-established and can often be optimized to achieve high yields, frequently exceeding 80-90%.[3]
-
Milder Conditions: While heating is often required, the conditions are generally milder and more functional group tolerant compared to the Vilsmeier-Haack reaction.[4]
Disadvantages:
-
High Cost of Boronic Acid and Catalyst: As illustrated in the cost analysis, both the specialized boronic acid and the palladium catalyst represent significant cost drivers. While catalyst loading can be optimized, it remains a considerable expense, especially at the lab scale.[5][6]
-
Stability of Boronic Acid: Boronic acids can be prone to decomposition, particularly protodeboronation, which can affect reaction stoichiometry and reproducibility.[7] Proper storage in a cool, dry, and dark place is recommended to maximize shelf-life.[1][8]
Route 2: Vilsmeier-Haack and Grignard Reaction
Advantages:
-
Low-Cost Starting Materials: This pathway utilizes readily available and inexpensive bulk chemicals, making it highly cost-effective from a raw materials perspective.[2][9][10]
-
Versatility of the Intermediate: The 2-chloro-3-formylquinoline intermediate is a versatile synthon that can be used to generate a wide variety of derivatives, not just through Grignard reactions but also through Wittig olefinations, reductions, and other carbonyl chemistry.[11][12]
Disadvantages:
-
Harsh and Hazardous Reagents: The Vilsmeier-Haack reaction employs phosphorus oxychloride, a highly corrosive and toxic substance that reacts violently with water.[7][8][13] This necessitates specialized handling procedures and equipment.
-
Multi-Step Process with Potential for Lower Overall Yield: Being a two-step process, the overall yield is the product of the yields of each step. While individual steps can be high-yielding, the cumulative yield may be lower than a highly optimized single-step Suzuki coupling.
-
Grignard Reaction Sensitivity: Grignard reagents are highly sensitive to moisture and protic functional groups, which can limit the substrate scope and requires strictly anhydrous reaction conditions.[14][15]
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for each route are outlined below.
Protocol for Route 1: Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a chloroquinoline with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Iodoanisole (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Sodium carbonate (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
To a round-bottom flask, add this compound, 4-iodoanisole, Pd(PPh₃)₄, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol for Route 2: Vilsmeier-Haack and Grignard Reaction
Step 1: Synthesis of 2-chloro-3-formylquinoline via Vilsmeier-Haack Reaction [16]
Materials:
-
Acetanilide (1.0 equiv)
-
N,N-Dimethylformamide (DMF) (4.0 equiv)
-
Phosphorus oxychloride (POCl₃) (4.0 equiv)
Procedure:
-
In a fume hood, cool DMF in a three-necked flask equipped with a dropping funnel and a condenser to 0 °C.
-
Slowly add POCl₃ dropwise with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, add acetanilide portion-wise.
-
Heat the reaction mixture to 80-90 °C for 4-6 hours.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield 2-chloro-3-formylquinoline.
Step 2: Grignard Reaction of 2-chloro-3-formylquinoline
Materials:
-
Magnesium turnings (1.8 equiv)
-
4-Bromoanisole (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
2-chloro-3-formylquinoline (1.0 equiv)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings.
-
Add a solution of 4-bromoanisole in anhydrous THF dropwise to initiate the Grignard formation.
-
Once the reaction is initiated, add the remaining 4-bromoanisole solution and reflux for 1 hour.
-
Cool the Grignard reagent to 0 °C and add a solution of 2-chloro-3-formylquinoline in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Workflows
To further clarify the decision-making process and the flow of each synthetic route, the following diagrams are provided.
Caption: Workflow for the Suzuki-Miyaura coupling pathway.
Caption: Workflow for the Vilsmeier-Haack and Grignard pathway.
Conclusion and Recommendations
The choice between using this compound in a Suzuki-Miyaura coupling and pursuing a Vilsmeier-Haack/Grignard strategy is a classic example of a cost versus convenience trade-off in multi-step synthesis.
This compound is the superior choice when:
-
Time and labor are primary constraints. The single-step, convergent nature of the Suzuki coupling can significantly shorten the overall synthesis time.
-
Small to medium-scale synthesis is required. For discovery chemistry and early-stage development, the higher cost of the boronic acid and catalyst is often justified by the rapid access to the target molecule.
-
The substrate contains functional groups sensitive to the harsh conditions of the Vilsmeier-Haack or Grignard reactions.
The Vilsmeier-Haack/Grignard pathway is more advantageous when:
-
Cost of raw materials is the most critical factor. The use of inexpensive bulk chemicals makes this route highly economical, especially for large-scale production.
-
The intermediate 2-chloro-3-formylquinoline is a versatile precursor for a library of compounds. In this case, the initial investment in the Vilsmeier-Haack synthesis pays dividends by providing a common intermediate for multiple targets.
-
The necessary expertise and equipment for handling hazardous reagents like phosphorus oxychloride and anhydrous Grignard reactions are readily available.
Ultimately, the optimal synthetic strategy will depend on the specific goals of the project, the scale of the synthesis, and the resources available to the research team. This guide provides the necessary data and context to make an informed decision, balancing the upfront cost of specialized reagents against the potential for a more streamlined and efficient synthetic workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. indiamart.com [indiamart.com]
- 6. 95%, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. borax.com [borax.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]
- 11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrakis(triphenylphosphine)palladium |14221-01-3 |Heraeus [shop.heraeus-precious-metals.com]
- 13. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. SPhos, 1 g, CAS No. 657408-07-6 | Non-chiral phosphine ligands | Phosphine Ligands | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Germany [carlroth.com]
- 16. chemijournal.com [chemijournal.com]
A Senior Application Scientist's Guide to Organoboron Reagent Stability: A Comparative Analysis Featuring 2-Chloroquinoline-3-boronic Acid
For researchers, medicinal chemists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] Its power lies in its versatility and functional group tolerance, enabling the synthesis of complex molecules that form the backbone of modern pharmaceuticals.[2][3] At the heart of this reaction lies the organoboron reagent. However, the success and reproducibility of a Suzuki-Miyaura coupling are often dictated by a factor that is critical yet frequently underestimated: the stability of the boron reagent itself.[2]
This guide provides an in-depth comparison of the stability of various classes of organoboron reagents, using the challenging, electron-deficient heteroaryl substrate, 2-Chloroquinoline-3-boronic acid , as a central case study. We will explore the fundamental mechanisms of degradation, present objective comparisons with more stable alternatives like boronic esters and trifluoroborate salts, and provide robust experimental protocols for assessing stability in your own laboratory.
Understanding the Roots of Instability in Boronic Acids
The utility of boronic acids is intrinsically linked to their electronic structure: a trigonal planar, sp²-hybridized boron atom with a vacant p-orbital.[4] This Lewis acidic character is key to the transmetalation step in the catalytic cycle but also renders the C-B bond susceptible to several degradation pathways.[4][5] For a substrate like this compound, the presence of an electron-withdrawing chlorine atom and the quinoline nitrogen atom exacerbates this inherent vulnerability.
Key Degradation Pathways
There are three primary routes through which boronic acids degrade, compromising reagent purity, affecting reaction stoichiometry, and ultimately leading to lower yields and failed reactions.
-
Protodeboronation: This is the most common failure mode, involving the cleavage of the C-B bond and its replacement with a C-H bond.[6] This process can be catalyzed by acid or, more problematically for Suzuki couplings, by base.[6][7] Under the basic conditions required for the Suzuki-Miyaura reaction, the boronic acid forms a more reactive, tetracoordinate boronate species ([ArB(OH)₃]⁻), which can then be protonated by a proton source (like water) to yield the undesired arene.[7] Electron-deficient arylboronic acids, such as our subject compound, are particularly prone to rapid decomposition under these conditions.[7]
-
Oxidation: The empty p-orbital on the boron atom is susceptible to nucleophilic attack by reactive oxygen species (ROS).[8] This leads to the formation of a labile boric ester that rapidly hydrolyzes, converting the valuable organoboron reagent into an alcohol (a phenol in the case of arylboronics) and boric acid.[8] While less of an issue under inert reaction conditions, this pathway significantly impacts the long-term benchtop stability of the reagent.
-
Boroxine Formation: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[9] This is an equilibrium process, but it can complicate reaction stoichiometry as the molecular weight changes, and boroxines may exhibit different reactivity and solubility compared to the monomeric acid.[9]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. byjus.com [byjus.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloroquinoline-3-boronic Acid
Foreword: As professionals dedicated to the advancement of science, our responsibility extends beyond discovery and innovation. It is anchored in a foundational commitment to safety and environmental stewardship. The reagents we handle, such as 2-Chloroquinoline-3-boronic acid, are powerful tools in drug development and organic synthesis. However, their lifecycle does not end upon consumption in an experiment. The proper management and disposal of their waste are critical, non-negotiable aspects of our work. This guide is structured to provide not just a set of procedures, but the scientific rationale behind them, ensuring that every step is understood, validated, and executed with the precision it demands.
Hazard Assessment and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is a bifunctional molecule, and its risks are derived from both the halogenated quinoline core and the boronic acid moiety.
The primary hazards associated with this class of compounds are well-documented and necessitate handling it as hazardous waste.[1][2] Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the drain.[1][3]
Table 1: Hazard Profile Summary for Chloroquinoline Boronic Acids
| Hazard Classification | GHS Statement | Rationale and Implication for Disposal |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation | Contaminated Personal Protective Equipment (PPE) and labware must be disposed of as hazardous solid waste. Direct contact must be avoided.[2][4] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Mandates the use of safety goggles or face shields. Any splash poses a significant risk, reinforcing the need for controlled handling.[2][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | All handling and waste consolidation must occur within a certified chemical fume hood to prevent inhalation of aerosolized powder.[1][2] |
| Halogenated Compound | - | The presence of chlorine classifies this as a halogenated organic compound, dictating its segregation into a specific waste stream to prevent dangerous reactions and ensure proper final disposal, typically via incineration.[3][5] |
The Core Principle: Waste Stream Segregation
The single most critical step in disposing of this compound is correct waste segregation. Due to the chlorine atom on the quinoline ring, it must be classified as Halogenated Organic Waste .[3][5] Mixing halogenated and non-halogenated waste streams can lead to dangerous reactions, complicates the disposal process, and significantly increases disposal costs.[6]
The decision-making process for segregating this waste is straightforward and illustrated below.
Caption: Waste segregation decision process for this compound.
Step-by-Step Disposal Protocols
Adherence to the following step-by-step protocols is essential for ensuring safety and regulatory compliance.
Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are equipped with the appropriate PPE. This is a non-negotiable baseline for safety.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).[2]
-
Eye Protection: Safety goggles or a face shield.[1]
-
Lab Coat: To protect skin and clothing.[2]
-
Work Area: All handling and consolidation of waste must be performed in a certified chemical fume hood.[1][7]
Protocol for Unused/Expired Solid Chemical
-
Characterize as Waste: The pure, unused solid must be treated as hazardous waste.
-
Package Securely: Place the original container, tightly sealed, into a larger, sealable, and chemically compatible secondary container (e.g., a high-density polyethylene pail).
-
Label Correctly: Affix a "Hazardous Waste" label to the outer container.[2] Clearly write the full chemical name, "Waste this compound," and the approximate quantity.
Protocol for Contaminated Solid Waste (PPE, Weigh Boats, etc.)
-
Segregate at Point of Generation: Immediately place any solid materials (e.g., gloves, weighing paper, spatulas, TLC plates) contaminated with the chemical into a designated hazardous waste container.[1]
-
Container: This should be a sealable container or a double-lined bag specifically designated for Solid Halogenated Organic Waste .
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and a description of the contents (e.g., "Debris contaminated with this compound").[2]
Protocol for Liquid Waste (Solutions)
-
Segregate Waste Stream: Collect any solutions containing this compound in a dedicated, sealable, and chemically compatible container for Liquid Halogenated Organic Waste .[6][8]
-
Avoid Mixing: Never mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[9][10] Mixing can cause violent reactions and creates a complex, difficult-to-dispose-of waste mixture.
-
Labeling: The liquid waste container must be clearly labeled "Hazardous Waste," list all chemical constituents with approximate percentages, and identify the relevant hazards (e.g., Flammable, Toxic).[5][6]
Protocol for Decontamination of Empty Containers
Empty containers must be properly decontaminated before they can be disposed of as non-hazardous waste. The rinseate from this process is itself hazardous waste.[1]
-
Initial Rinse (Hazardous): In a chemical fume hood, rinse the empty container three times with a suitable organic solvent (e.g., acetone or methanol).
-
Collect Rinseate: The first rinseate, and often all three, must be collected and disposed of as Liquid Halogenated Organic Waste , as it will be contaminated with the chemical.[1] Transfer this rinseate to your designated liquid hazardous waste container.
-
Final Disposal: Once decontaminated according to your institution's Environmental Health & Safety (EHS) guidelines, the container can typically be disposed of with regular lab glass or plastic.
Waste Accumulation, Storage, and Disposal Workflow
Proper management extends from the bench to final pickup. All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be under the direct control of lab personnel and away from general traffic.
The overall workflow is a closed-loop system designed to ensure containment and compliance from generation to final disposal.
Caption: End-to-end workflow for hazardous waste disposal.
Regulatory Framework: Adherence to EPA and OSHA Standards
All laboratory waste disposal procedures are governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides the legal framework for hazardous waste management from "cradle to grave."[11][12] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) that includes safe handling and waste disposal procedures to protect workers.[13][14] Following the protocols in this guide ensures compliance with these critical regulatory standards, protecting both your institution and the environment.[15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. laballey.com [laballey.com]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. pfw.edu [pfw.edu]
- 12. epa.gov [epa.gov]
- 13. osha.gov [osha.gov]
- 14. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 15. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 16. needle.tube [needle.tube]
Personal protective equipment for handling 2-Chloroquinoline-3-boronic acid
Comprehensive Safety Guide: Handling 2-Chloroquinoline-3-boronic acid
This guide provides essential safety protocols and operational directives for the handling of this compound. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety measure. Our commitment is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.
Hazard Assessment & Risk Profile
This compound is a valuable reagent in synthetic chemistry; however, its structure—combining a halogenated quinoline and a boronic acid moiety—necessitates a stringent approach to safety. While a complete, peer-reviewed toxicological profile for this specific compound is not widely published, a robust risk assessment can be constructed by analyzing data from structurally analogous compounds.
Compounds like (8-Chloroquinolin-6-yl)boronic acid and 2-Chloroquinoline are known to cause significant irritation to the skin, eyes, and respiratory system.[1][2] Boronic acids as a class are recognized for these irritant properties.[3] Therefore, it is imperative to treat this compound as a hazardous substance with the potential to cause acute health effects upon exposure.
The primary risks are associated with the inhalation of airborne powder and direct contact with the skin or eyes.[1][4]
Table 1: Hazard Identification and Routes of Exposure
| Hazard Classification | Primary Route(s) of Exposure | Potential Health Effects |
| Skin Irritant (Category 2) | Dermal Contact | Causes skin irritation, redness, and itching.[1] |
| Serious Eye Irritant (Category 2A) | Eye Contact | Causes serious eye irritation, tearing, and redness.[1] |
| Respiratory Tract Irritant | Inhalation | May cause irritation to the nose, throat, and lungs.[1][5] |
| Harmful if Swallowed | Ingestion | May be harmful if ingested.[1] |
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to mitigate the risks identified above. The selection of PPE is not merely a procedural step but a critical barrier designed to prevent all potential routes of exposure.
Eye and Face Protection
-
Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[6]
-
Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine powders or accidental splashes. Goggles form a protective seal, which is critical when handling powdered reagents.[7][8] For procedures with a higher risk of splashing (e.g., bulk transfers, reaction quenching), a full face shield must be worn over the safety goggles.[1][6]
Hand Protection
-
Requirement: Nitrile or neoprene gloves.
-
Rationale: These materials provide effective splash protection against a broad range of laboratory chemicals.[6] It is crucial to recognize that disposable gloves are for splash protection only and should be removed and replaced immediately upon known contact.[6] Never wear contaminated gloves outside of the immediate work area, and always wash hands thoroughly with soap and water after removing gloves.
Body Protection
-
Requirement: A flame-resistant laboratory coat, fully buttoned, with long sleeves.[9]
-
Rationale: The lab coat protects the skin on the arms and torso from accidental contact and contamination of personal clothing.[3] Closed-toe shoes made of a non-porous material are also required at all times in the laboratory.[6][9]
Respiratory Protection
-
Requirement: All handling of solid this compound must be performed within a certified chemical fume hood.[3][10]
-
Rationale: The fume hood is the primary engineering control to prevent inhalation of the chemical dust.[10] If engineering controls are not sufficient to keep exposure below permissible limits, or in the event of a significant spill, a NIOSH-approved respirator (e.g., an N95 dust mask for powders or a fitted respirator with appropriate cartridges) must be used.[6][11]
Table 2: PPE Requirements by Laboratory Operation
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting Solid | Chemical Splash Goggles | Nitrile/Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Transferring Solutions | Chemical Splash Goggles | Nitrile/Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Reaction Setup/Workup | Chemical Splash Goggles & Face Shield | Nitrile/Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Large-Scale Transfer (>50g) | Chemical Splash Goggles & Face Shield | Nitrile/Neoprene Gloves | Lab Coat | Chemical Fume Hood / Respirator |
Standard Operating Procedure (SOP) for Safe Handling
This workflow is designed to create a reproducible and safe process for handling this compound from procurement to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Methodology
-
Preparation & Pre-Handling Checks:
-
Verify that the chemical fume hood has been certified within the last year. Check the flow monitor to ensure it is functioning correctly.[10]
-
Confirm the location of the nearest safety shower and eyewash station and ensure the path is unobstructed.[2]
-
Assemble all necessary glassware, reagents, and equipment within the fume hood before introducing the chemical.
-
Don all required PPE as outlined in Section 2.
-
-
Aliquoting and Weighing (Solid Form):
-
Perform all manipulations of the solid compound deep within the chemical fume hood to ensure containment of any dust.[10]
-
Use controlled methods, such as a spatula or chemical scoop, to transfer the solid. Avoid pouring, which can generate airborne dust.[11]
-
After removing the desired amount, securely seal the primary container.[11]
-
-
In-Solution Handling:
-
When dissolving, add the solid this compound to the solvent in portions. This allows for better control and monitoring of the process.
-
Be aware of potential exothermic reactions when dissolving, especially in protic solvents.
-
-
Post-Handling Decontamination:
-
Wipe down all surfaces inside the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the wipes as solid hazardous waste.
-
Thoroughly decontaminate any reusable equipment, such as spatulas or glassware. The initial rinsate must be collected as hazardous liquid waste.[3]
-
Emergency Protocols
In the event of an exposure or spill, immediate and correct action is critical to minimizing harm.
Chemical Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[12][13] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of all surfaces.[13][14] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected individual to fresh air immediately.[13] If breathing is difficult or symptoms persist, seek immediate medical attention.[1][12]
-
Ingestion: Do not induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[15]
Spill Management
-
Minor Spill (Contained within Fume Hood):
-
Major Spill (Outside Fume Hood or Large Volume):
-
Evacuate the immediate area and alert nearby personnel.[1]
-
If safe to do so, turn off any nearby ignition sources.[17]
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[14]
-
Do not attempt to clean up a major spill without proper training and equipment.
-
Chemical Waste Management & Disposal
Proper disposal is a critical final step in the chemical handling lifecycle, ensuring environmental compliance and laboratory safety.
-
Waste Characterization: All materials contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[3][16]
-
Segregation and Collection:
-
Solid Waste: Collect in a clearly labeled, sealable container designated for "Halogenated Organic Solid Waste."[3]
-
Liquid Waste: Collect solutions and solvent rinsates in a separate, clearly labeled container for "Halogenated Organic Liquid Waste."[3]
-
Never mix boronic acid waste with strong oxidizing agents or other incompatible chemicals. [3][18]
-
-
Container Decontamination: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[3] The first rinsate must be collected and disposed of as hazardous liquid waste.[3] Subsequent rinses may also need to be collected, depending on institutional policy. After drying, deface the label and dispose of the container according to your institution's guidelines.[3]
-
Final Disposal: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area until collection by your institution's EHS office or a licensed waste disposal contractor.[3]
References
- 1. aaronchem.com [aaronchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. pharmastate.academy [pharmastate.academy]
- 9. youtube.com [youtube.com]
- 10. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 11. laballey.com [laballey.com]
- 12. laballey.com [laballey.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. nipissingu.ca [nipissingu.ca]
- 18. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
